Product packaging for D-Erythrose(Cat. No.:CAS No. 583-50-6)

D-Erythrose

Número de catálogo: B1670274
Número CAS: 583-50-6
Peso molecular: 120.10 g/mol
Clave InChI: YTBSYETUWUMLBZ-IUYQGCFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

D-erythrose is the D-enantiomer of erythrose. It has a role as a plant metabolite. It is an enantiomer of a L-erythrose.
Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B1670274 D-Erythrose CAS No. 583-50-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O4
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DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
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Molecular Weight

120.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1758-51-6, 583-50-6
Record name (±)-Erythrose
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of D-Erythrose

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural visualizations.

Core Chemical and Physical Properties

This compound is a naturally occurring tetrose, a four-carbon monosaccharide belonging to the aldose family.[1][2][3][4] It serves as a vital intermediate in various metabolic pathways, including the pentose phosphate pathway.[5][6] The D-isomer is the biologically relevant form.[5] Quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2R,3R)-2,3,4-Trihydroxybutanal[2][7][8]
CAS Number 583-50-6[1][5][7][9]
Molecular Formula C₄H₈O₄[2][5][6][7]
Molecular Weight 120.10 g/mol [2][6][7][9]
Appearance Syrup or viscous liquid, can be colorless to light yellow.[2][3][7][10][11]
Melting Point < 25 °C[11][12][13]
Boiling Point Estimates range from 144.07 °C to 311.1 °C at 760 mmHg.[11][12][13]
Solubility Highly soluble in water and other polar protic solvents.[1][2] Fully miscible in water and soluble in methanol.[10][11] Specific values reported as 200 mg/mL in H₂O and DMSO[6], and 50 mg/mL in water.[14]
Specific Rotation Exhibits mutarotation: [α]D²⁰ starts at +1° and equilibrates to -14.5° over 3 days (c=11 in water).[7][15]
Stereochemistry Contains two stereocenters with a (2R,3R) configuration.[1][16]

Chemical Structure

This compound is an aldotetrose, characterized by a four-carbon backbone with an aldehyde group at C-1 and hydroxyl groups at C-2, C-3, and C-4.[1][17] Its structure is fundamental to its chemical behavior and biological role.

Open-Chain and Cyclic Forms

In aqueous solutions, this compound exists as an equilibrium mixture of its open-chain (aldehyde) form and its cyclic hemiacetal forms.[1] The cyclic structure is predominantly a five-membered ring, known as a furanose. This cyclization occurs via an intramolecular nucleophilic addition of the hydroxyl group at C-4 to the aldehyde carbonyl at C-1. This process creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-erythrofuranose and β-D-erythrofuranose.

The relationship between these forms is illustrated below.

Note: Placeholder images are used in the DOT script above as direct image embedding is not supported. A proper chemical drawing tool would be used for a final publication.

D_Erythrose_Equilibrium OpenChain This compound (Open-Chain) AlphaFuranose α-D-Erythrofuranose (Cyclic) OpenChain->AlphaFuranose Cyclization BetaFuranose β-D-Erythrofuranose (Cyclic) OpenChain->BetaFuranose Cyclization AlphaFuranose->OpenChain Ring Opening AlphaFuranose->BetaFuranose Mutarotation BetaFuranose->OpenChain Ring Opening

Figure 1. Equilibrium of this compound in solution.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented in chemical literature.

  • Oxidation of Calcium D-arabonate:

    • Principle: This classic method involves the oxidative degradation of a larger carbohydrate.

    • Methodology: this compound can be prepared from calcium D-arabonate through oxidation with hydrogen peroxide (H₂O₂).[7][15] This reaction, known as the Ruff degradation, shortens the carbon chain of the aldose by one carbon.

  • Degradation of D-glucose:

    • Principle: A multi-step degradation of a common hexose.

    • Methodology: D-glucose can be used as a starting material to produce this compound.[7][15] This typically involves protective group chemistry followed by oxidative cleavage of a specific carbon-carbon bond.

  • From Glycolaldehyde:

    • Principle: An aldol condensation reaction to form a tetrose from a two-carbon precursor.

    • Methodology: A study demonstrated that applying an intense electric field to an aqueous solution of glycolaldehyde can induce the formation of new C-C bonds, leading to the synthesis of this compound.[18][19] This method is of interest in prebiotic chemistry research.

Analysis and Characterization
  • Qualitative Analysis (Reducing Sugar Tests):

    • Principle: The open-chain form of this compound possesses a free aldehyde group, which can be readily oxidized. This makes it a reducing sugar.[1]

    • Methodology: this compound will yield a positive result with standard reagents used to detect reducing sugars. For example, it slowly reduces cold Fehling's solution, which involves the reduction of Cu²⁺ ions to form a red precipitate of copper(I) oxide.[7][15]

  • Spectroscopic Analysis (NMR):

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.

    • Methodology: ¹³C NMR spectroscopy can be used to monitor the carbonyl migration and epimerization of this compound in solution.[20] In a study using ¹³C-labeled this compound at pH 8.5, distinct signals were observed for the α-furanose, β-furanose, and hydrated open-chain forms, allowing for the quantification of each species in the equilibrium mixture.[20]

  • Polarimetry:

    • Principle: The chiral nature of this compound makes it optically active, meaning it rotates the plane of polarized light.[21] The change in optical rotation over time (mutarotation) reflects the equilibration between the anomeric forms.

    • Methodology: A polarimeter is used to measure the optical rotation of a solution of this compound. The specific rotation is calculated based on the observed rotation, concentration, and path length.[21] As cited, the specific rotation of this compound changes from an initial value to a stable equilibrium value over several days.[7][15]

Signaling Pathways and Biological Relevance

This compound 4-phosphate, a phosphorylated derivative of this compound, is a key intermediate in two central metabolic pathways:

  • Pentose Phosphate Pathway (PPP): This pathway is crucial for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis.

  • Calvin Cycle: In photosynthetic organisms, this cycle utilizes this compound 4-phosphate in the process of carbon fixation.[3]

The involvement of this compound derivatives in these fundamental processes underscores their importance in cellular metabolism.

Metabolic_Pathways DErythrose This compound E4P This compound 4-Phosphate DErythrose->E4P Phosphorylation PPP Pentose Phosphate Pathway E4P->PPP Intermediate In Calvin Calvin Cycle (Photosynthesis) E4P->Calvin Intermediate In Nucleotides Nucleotide Synthesis PPP->Nucleotides Leads to NADPH NADPH Production PPP->NADPH Leads to CarbonFixation Carbon Fixation Calvin->CarbonFixation Central to

Figure 2. Role of this compound 4-Phosphate in key metabolic pathways.

This guide provides foundational technical information on this compound, intended to support further research and development activities. The compiled data and methodologies offer a starting point for experimental design and a deeper understanding of this important monosaccharide.

References

The Pivotal Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of D-Erythrose-4-Phosphate (E4P) within the non-oxidative branch of the Pentose Phosphate Pathway (PPP). E4P, a four-carbon aldose phosphate, serves as a critical metabolic intermediate, linking the PPP with glycolysis and serving as a key precursor for the biosynthesis of aromatic amino acids. This document provides a comprehensive overview of its production and consumption, the kinetics of the enzymes involved, detailed experimental protocols for the study of these enzymes, and a workflow for metabolic flux analysis.

This compound-4-Phosphate in the Pentose Phosphate Pathway

This compound-4-Phosphate is a central intermediate in the non-oxidative phase of the pentose phosphate pathway.[1] This phase of the pathway is responsible for the interconversion of sugar phosphates, ultimately linking the PPP to glycolysis and providing essential precursors for various biosynthetic pathways. The primary role of E4P is twofold:

  • A substrate for Transketolase and Transaldolase: E4P is both a product and a reactant in the reversible reactions catalyzed by transketolase and transaldolase. These enzymes are key to the carbon-shuffling network of the non-oxidative PPP.

  • A precursor for Aromatic Amino Acid Biosynthesis: E4P is a crucial starting material for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in organisms that possess this pathway, including bacteria, fungi, and plants.[1]

The production and consumption of E4P are tightly regulated by the activity of transketolase and transaldolase, which in turn are influenced by the cellular demand for NADPH, ribose-5-phosphate, and aromatic amino acids.

Enzymatic Reactions Involving this compound-4-Phosphate

The metabolism of E4P in the pentose phosphate pathway is primarily governed by two key enzymes: transketolase and transaldolase.

Transketolase

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In the context of E4P, transketolase catalyzes the following reaction:

Xylulose-5-Phosphate + Erythrose-4-Phosphate ⇌ Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate

This reaction is a critical link between the PPP and glycolysis, as it produces two key glycolytic intermediates.

Transaldolase

Transaldolase (EC 2.2.1.2) is an enzyme that catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. The reaction involving E4P is:

Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇌ Erythrose-4-Phosphate + Fructose-6-Phosphate

This reaction is another vital connection point between the PPP and glycolysis.

Quantitative Data

The following table summarizes the available kinetic data for the enzymes transketolase and transaldolase with respect to their interaction with this compound-4-Phosphate.

EnzymeOrganism/TissueSubstrateApparent Michaelis Constant (Km)
TransaldolaseRat LiverErythrose-4-Phosphate0.13 mM
TransaldolaseRat Hepatoma 3924AErythrose-4-Phosphate0.17 mM
TransaldolaseMethanocaldococcus jannaschiiErythrose-4-Phosphate15.6 ± 2.8 µM (at 25°C)
TransaldolaseMethanocaldococcus jannaschiiErythrose-4-Phosphate27.8 ± 4.3 µM (at 50°C)
Transketolase-Erythrose-4-PhosphateNot readily available in the literature

Note: The Km value for transketolase with erythrose-4-phosphate as a substrate is not well-documented in publicly available literature.

Experimental Protocols

Spectrophotometric Assay of Transaldolase Activity

This protocol is adapted from a standard enzymatic assay procedure.

Principle: The production of glyceraldehyde-3-phosphate (GAP) from the transaldolase-catalyzed reaction between sedoheptulose-7-phosphate and an aldose acceptor is coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase, following the conversion of GAP to dihydroxyacetone phosphate by triosephosphate isomerase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM Imidazole, pH 7.5

  • Substrates:

    • 5 mM Fructose-6-Phosphate (F6P)

    • 100 µM Erythrose-4-Phosphate (E4P)

  • Coupling Enzymes and Cofactor:

    • 100 µM NADH

    • 5 units of Triosephosphate Isomerase (TPI)

    • 5 units of Glycerol-3-Phosphate Dehydrogenase (G3PDH)

  • Enzyme: Purified or crude transaldolase preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer, F6P, E4P, NADH, TPI, and G3PDH in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

  • Initiate the reaction by adding the transaldolase enzyme solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm for a period of 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

  • The activity of transaldolase is proportional to the rate of NADH oxidation, which can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Spectrophotometric Assay of Transketolase Activity

This protocol is based on the principle of coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.

Principle: The glyceraldehyde-3-phosphate produced from the transketolase-catalyzed reaction between xylulose-5-phosphate and erythrose-4-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase. Dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Substrates:

    • 5 mM Xylulose-5-Phosphate (X5P)

    • 5 mM Erythrose-4-Phosphate (E4P)

  • Coupling Enzymes and Cofactor:

    • 0.2 mM NADH

    • 1 unit of Triosephosphate Isomerase (TPI)

    • 1 unit of Glycerol-3-Phosphate Dehydrogenase (G3PDH)

  • Cofactors for Transketolase:

    • 0.1 mM Thiamine Pyrophosphate (TPP)

    • 1 mM MgCl2

  • Enzyme: Purified or crude transketolase preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer, X5P, E4P, NADH, TPI, G3PDH, TPP, and MgCl2 in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to reach thermal equilibrium and measure any background reaction.

  • Start the reaction by adding the transketolase enzyme solution.

  • Continuously monitor the decrease in absorbance at 340 nm.

  • Determine the rate of reaction from the linear phase of the curve.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways, including the PPP.

Principle: Cells are cultured in the presence of a 13C-labeled substrate (e.g., [1,2-13C2]glucose or [U-13C6]glucose). The distribution of the 13C label in downstream metabolites, such as the sugar phosphates of the PPP and amino acids derived from them, is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is then used in a computational model to estimate the intracellular metabolic fluxes.

Methodology:

  • Isotope Labeling:

    • Culture cells in a defined medium containing the 13C-labeled glucose as the primary carbon source.

    • Allow the cells to reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and growth rate.

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, adding cold methanol.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Analysis of Labeled Metabolites:

    • Analyze the isotopic labeling patterns of key metabolites (e.g., sugar phosphates, amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Metabolic Flux Calculation:

    • Use a metabolic network model that includes the reactions of the PPP and related pathways.

    • Employ software tools (e.g., INCA, Metran) to fit the measured labeling data to the model and estimate the metabolic fluxes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative Phase F6P Fructose-6-P F6P->G6P GAP Glyceraldehyde-3-P S7P Sedoheptulose-7-P GAP->S7P Transaldolase X5P Xylulose-5-P R5P->X5P X5P->F6P Transketolase X5P->GAP Transketolase X5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase AroAA Aromatic Amino Acids E4P->AroAA DAHP Synthase PEP Phosphoenolpyruvate PEP->AroAA DAHP Synthase

Caption: The central role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

TransaldolaseAssay S7P Sedoheptulose-7-P TA Transaldolase S7P->TA GAP_in Glyceraldehyde-3-P GAP_in->TA E4P Erythrose-4-P TA->E4P F6P Fructose-6-P TA->F6P GAP_out Glyceraldehyde-3-P TA->GAP_out TPI TPI GAP_out->TPI DHAP DHAP TPI->DHAP G3PDH G3PDH DHAP->G3PDH NADH NADH NADH->G3PDH NAD NAD+ G3PDH->NAD G3P Glycerol-3-P G3PDH->G3P

Caption: Workflow for the spectrophotometric assay of Transaldolase activity.

MetabolicFluxAnalysis cluster_experiment Experimental Workflow cluster_computation Computational Workflow labeling 1. Isotope Labeling (e.g., 13C-Glucose) quenching 2. Quenching of Metabolism labeling->quenching extraction 3. Metabolite Extraction quenching->extraction analysis 4. MS or NMR Analysis extraction->analysis fitting 6. Data Fitting and Flux Calculation analysis->fitting model 5. Metabolic Network Model model->fitting results 7. Flux Map fitting->results

References

Biosynthesis of D-Erythrose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of D-Erythrose, a critical precursor for various metabolic pathways in plants. The biologically active form, this compound 4-phosphate (E4P), is a key intermediate in central carbon metabolism, linking the pentose phosphate pathway and the Calvin cycle to the biosynthesis of aromatic amino acids, lignin, and a plethora of secondary metabolites with significant pharmacological and industrial applications.

Core Metabolic Pathways for this compound 4-Phosphate Biosynthesis

In plants, this compound 4-phosphate is primarily synthesized through two interconnected pathways: the Pentose Phosphate Pathway (PPP) and the Calvin-Benson-Bassham (CBB) cycle. The key enzymes responsible for the direct formation of E4P are transketolase and transaldolase.

The Pentose Phosphate Pathway (PPP)

The PPP is a major metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis. The non-oxidative phase of the PPP is a crucial source of E4P in non-photosynthetic tissues and in photosynthetic tissues in the dark. The key reactions are:

  • Transketolase: This enzyme catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. One of the key reactions for E4P synthesis is:

    • Fructose 6-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Xylulose 5-phosphate

  • Transaldolase: This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[1] It is involved in the interconversion of sugars in the PPP and contributes to the pool of substrates for transketolase.[1]

    • Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Fructose 6-phosphate[2]

The Calvin-Benson-Bassham (CBB) Cycle

In photosynthetic tissues, the CBB cycle is the primary pathway for carbon fixation and a major source of E4P. The regenerative phase of the cycle involves a series of reactions catalyzed by transketolase and aldolase that mirror the non-oxidative PPP, but operate in the direction of pentose phosphate regeneration. The production of E4P in the CBB cycle is tightly linked to the rate of photosynthesis.

Quantitative Data on this compound 4-Phosphate Biosynthesis

Understanding the quantitative aspects of E4P biosynthesis is crucial for metabolic engineering and drug development. This section summarizes available data on enzyme kinetics and metabolic flux.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for transketolase and transaldolase from various sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference(s)
TransketolaseE. coli (recombinant)Hydroxypyruvate (donor)5.5 ± 0.5-
TransketolaseE. coli (recombinant)Glycolaldehyde (acceptor)50-
TransaldolaseMethanocaldococcus jannaschiiFructose 6-phosphate0.65 ± 0.0912.0 ± 0.5[3]
TransaldolaseMethanocaldococcus jannaschiiErythrose 4-phosphate0.0278 ± 0.004312.0 ± 0.5[3]
TransaldolaseRat LiverErythrose 4-phosphate0.13-[4]
TransaldolaseRat LiverFructose 6-phosphate0.30 - 0.35-[4]
Metabolic Flux Analysis

Metabolic flux analysis using 13C-labeling is a powerful technique to quantify the flow of carbon through metabolic pathways. Studies in Arabidopsis thaliana cell cultures have provided insights into the dynamics of the pentose phosphate pathway.

ConditionFlux through Oxidative PPP (relative to Glucose uptake)Reference
Ammonium-free mediumIncreased by 10%[5]
Decreased Phosphate availabilityDecreased[5]

Note: Specific flux values for E4P production are often embedded within larger metabolic models and can vary significantly with experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound 4-phosphate and for assaying the activity of the key biosynthetic enzymes.

Quantification of this compound 4-Phosphate by LC-MS/MS

This protocol is adapted from general methods for the analysis of phosphorylated metabolites in plant tissues.[6][7]

1. Sample Preparation: a. Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 1 mL of a pre-chilled extraction buffer (e.g., 80% methanol, 20% water). d. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar compounds.

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
  • Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0
  • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar analytes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
  • Precursor Ion (m/z): 199.0
  • Product Ions (m/z): 97.0 (PO3-) and 79.0 (PO2-) c. Quantification: Use a stable isotope-labeled internal standard (e.g., 13C4-Erythrose 4-phosphate) for accurate quantification. Create a standard curve using a certified reference standard of this compound 4-phosphate.

Spectrophotometric Assay for Transketolase Activity

This protocol is based on a coupled enzymatic reaction where the product of the transketolase reaction is converted to a product that can be monitored spectrophotometrically.[8][9]

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2 and 0.1 mM Thiamine pyrophosphate (TPP).
  • Substrates: 50 mM Xylulose 5-phosphate (donor) and 50 mM Ribose 5-phosphate (acceptor).
  • Coupling Enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (GDH).
  • NADH: 10 mM solution.

2. Assay Procedure: a. Prepare a reaction mixture containing 800 µL of assay buffer, 50 µL of NADH, 10 units of TPI, and 5 units of GDH. b. Add 50 µL of plant extract (containing transketolase). c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding 50 µL of xylulose 5-phosphate and 50 µL of ribose 5-phosphate. e. Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADH.

3. Calculation:

  • Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Spectrophotometric Assay for Transaldolase Activity

This protocol is based on the method provided by Sigma-Aldrich.[10]

1. Reagents:

  • Assay Buffer: 250 mM Glycylglycine, pH 7.7.
  • Substrates: 100 mM this compound 4-phosphate and 200 mM D-Fructose 6-phosphate.
  • Coupling Enzymes: Triosephosphate isomerase (TPI) and α-Glycerophosphate dehydrogenase (α-GDH).
  • NADH: 10 mM solution.
  • MgCl2: 300 mM solution.

2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing:

  • 2.4 mL Glycylglycine buffer
  • 0.1 mL MgCl2 solution
  • 0.1 mL NADH solution
  • 0.1 mL Fructose 6-phosphate solution
  • 0.1 mL Erythrose 4-phosphate solution
  • 0.1 mL α-GDH/TPI enzyme solution b. Add 0.1 mL of the plant extract (containing transaldolase). c. Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

3. Calculation:

  • Calculate the enzyme activity based on the rate of NADH oxidation. One unit of transaldolase produces 1.0 µmole of glyceraldehyde 3-phosphate per minute at pH 7.7 at 25°C.

Signaling Pathways and Regulation

The biosynthesis of this compound 4-phosphate is tightly regulated to meet the metabolic demands of the plant for growth, development, and defense. This regulation occurs at both the transcriptional and post-translational levels and is influenced by various internal and external signals.

Light Signaling

Light is a major regulator of E4P biosynthesis, primarily through its control over the Calvin cycle and the pentose phosphate pathway.[1][11][12] Light activation of Calvin cycle enzymes, including transketolase, increases the production of E4P for photosynthetic carbon fixation. In the dark, the oxidative PPP is more active to provide reducing power, and the non-oxidative PPP contributes to E4P synthesis.

Light_Signaling Light Light Phytochrome Phytochrome & Cryptochrome Light->Phytochrome Activates Photosynthesis Photosynthesis (Light Reactions) Light->Photosynthesis Drives Calvin_Cycle Calvin Cycle Enzymes Phytochrome->Calvin_Cycle Upregulates Transcription Photosynthesis->Calvin_Cycle Activates (Redox state, ATP, NADPH) Transketolase_Aldolase Transketolase & Aldolase Calvin_Cycle->Transketolase_Aldolase Includes E4P This compound 4-P Transketolase_Aldolase->E4P Produces PPP Pentose Phosphate Pathway PPP->E4P Produces in dark

Caption: Light signaling pathway for the regulation of this compound 4-phosphate biosynthesis.

Hormonal Regulation

Phytohormones such as auxins, cytokinins, and abscisic acid (ABA) play crucial roles in coordinating plant growth and development with metabolic status.[13][14][15] These hormones can influence the expression of genes encoding enzymes of the PPP and the CBB cycle, thereby modulating the availability of E4P for various biosynthetic pathways. For instance, hormones that promote growth may upregulate the PPP to provide precursors for nucleotide and amino acid biosynthesis.

Hormonal_Regulation Auxin Auxin Signaling_Cascades Signaling Cascades (Kinases, Transcription Factors) Auxin->Signaling_Cascades Cytokinin Cytokinin Cytokinin->Signaling_Cascades ABA Abscisic Acid ABA->Signaling_Cascades PPP_Genes Pentose Phosphate Pathway Gene Expression Signaling_Cascades->PPP_Genes Regulates Calvin_Cycle_Genes Calvin Cycle Gene Expression Signaling_Cascades->Calvin_Cycle_Genes Regulates Transketolase_Transaldolase Transketolase & Transaldolase PPP_Genes->Transketolase_Transaldolase Controls Expression Calvin_Cycle_Genes->Transketolase_Transaldolase Controls Expression E4P This compound 4-P Transketolase_Transaldolase->E4P Produces

Caption: Hormonal regulation of this compound 4-phosphate biosynthesis at the transcriptional level.

Abiotic Stress Response

Abiotic stresses such as drought, salinity, and extreme temperatures trigger complex signaling pathways that lead to metabolic reprogramming to enhance plant survival.[16][17] The PPP plays a critical role in stress responses by providing NADPH for antioxidant defense and precursors for the synthesis of protective secondary metabolites derived from the shikimate pathway, which starts from E4P. Stress signals can lead to the upregulation of PPP enzymes to meet the increased demand for these compounds.

Abiotic_Stress_Response Abiotic_Stress Drought, Salinity, Temp. Stress ROS_Ca_Signaling ROS & Ca2+ Signaling Abiotic_Stress->ROS_Ca_Signaling Induces MAPK_Cascades MAPK Cascades ROS_Ca_Signaling->MAPK_Cascades Activates Stress_TFs Stress-Responsive Transcription Factors MAPK_Cascades->Stress_TFs Activates PPP_Genes PPP Gene Expression Stress_TFs->PPP_Genes Upregulates Transketolase_Transaldolase Transketolase & Transaldolase PPP_Genes->Transketolase_Transaldolase Increases Expression E4P This compound 4-P Transketolase_Transaldolase->E4P Increases Production Shikimate_Pathway Shikimate Pathway E4P->Shikimate_Pathway Precursor for Protective_Metabolites Protective Secondary Metabolites Shikimate_Pathway->Protective_Metabolites Leads to

Caption: Abiotic stress signaling and its impact on this compound 4-phosphate biosynthesis.

Conclusion

The biosynthesis of this compound 4-phosphate is a central hub in plant metabolism, integrating carbon assimilation with the production of a vast array of essential compounds. A thorough understanding of the enzymes, pathways, and regulatory networks involved is paramount for the development of novel strategies in crop improvement, metabolic engineering, and the discovery of new plant-derived pharmaceuticals. This technical guide provides a foundational resource for researchers and professionals working in these fields.

References

D-Erythrose as a Precursor for Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon monosaccharide, serves as a critical precursor in the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This process is primarily accomplished through the shikimate pathway, a seven-step metabolic route found in bacteria, archaea, fungi, algae, some protozoans, and plants, but notably absent in mammals.[1][2][3] The essential nature of these amino acids in mammals, who must obtain them from their diet, makes the shikimate pathway an attractive target for the development of herbicides and antimicrobial agents.[4][5]

This technical guide provides an in-depth overview of the role of this compound-4-phosphate (E4P), a phosphorylated derivative of this compound, as a key starting material in this vital biosynthetic pathway. We will delve into the enzymatic reactions, present available quantitative data, detail experimental protocols for key enzymes, and provide visualizations of the metabolic pathways.

The Shikimate Pathway: From this compound-4-Phosphate to Chorismate

The shikimate pathway commences with the condensation of two precursor molecules: this compound-4-phosphate (E4P), derived from the pentose phosphate pathway, and phosphoenolpyruvate (PEP), from glycolysis.[1][6] This series of seven enzymatic reactions culminates in the synthesis of chorismate, the common precursor for all three aromatic amino acids.[1][2]

The seven enzymes of the core shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54)

  • 3-dehydroquinate (DHQ) synthase (EC 4.2.3.4)

  • 3-dehydroquinate dehydratase (EC 4.2.1.10)

  • Shikimate dehydrogenase (EC 1.1.1.25)

  • Shikimate kinase (EC 2.7.1.71)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19)

  • Chorismate synthase (EC 4.2.3.5)

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the enzymes of the shikimate pathway. It is important to note that these values can vary depending on the organism, isoenzyme, and experimental conditions.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
DAHP Synthase Nicotiana plumbaginifoliaE4P, PEP---[7]
3-Dehydroquinate Synthase Pyrococcus furiosusDAHP3.73.0-[1]
Anabaena variabilisDAHP35-15[4]
3-Dehydroquinate Dehydratase Salmonella typhi3-Dehydroquinate---[8]
Shikimate Dehydrogenase Camellia sinensis (CsDQD/SDHa)3-Dehydroshikimate185.3311.1210.127[2][9]
Shikimate280.0121.6310.184[2][9]
Mycobacterium tuberculosisShikimate50.2--[10]
Shikimate Kinase Escherichia coliShikimate200270-[11]
ATP200--[11]
EPSP Synthase Escherichia coliShikimate-3-Phosphate3.60.4-[12]
PEP120.4-[12]
Chorismate Mutase Mycobacterium tuberculosisChorismate18001.8 x 103 (M-1s-1)-[13]

From Chorismate to Aromatic Amino Acids

Chorismate stands at a crucial branch point in the pathway. It can be converted into prephenate, the precursor for phenylalanine and tyrosine, or into anthranilate, the precursor for tryptophan.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the shikimate pathway.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase Assay

This protocol is adapted from a method used for Nicotiana plumbaginifolia cell cultures.[7]

  • Principle: The activity of DAHP synthase is determined by measuring the amount of DAHP produced from the condensation of PEP and E4P. The reaction is stopped, and the DAHP is quantified using a colorimetric method.

  • Reagents:

    • Assay Buffer: 50 mM EPPS-KOH, pH 7.75

    • Dithiothreitol (DTT): 1 mM

    • This compound-4-Phosphate (E4P): 0.5 mM

    • Phosphoenolpyruvate (PEP): 2 mM

    • Manganese Chloride (MnCl2): 0.7 mM

    • Enzyme extract

  • Procedure:

    • Pre-incubate the enzyme extract with 1 mM DTT for 10 minutes at 35°C. This is crucial for the activation of Mn2+-stimulated DAHP synthase from higher plants.[7]

    • Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, and 0.7 mM MnCl2.

    • Initiate the reaction by adding the pre-incubated enzyme extract to the reaction mixture.

    • Incubate at a controlled temperature for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the DAHP produced using a suitable colorimetric assay.

3-Dehydroquinate Synthase (DHQS) Coupled Assay

This continuous spectrophotometric assay is adapted from a study on Pyrococcus furiosus DHQS.[1]

  • Principle: The activity of DHQS is measured by coupling its reaction to that of 3-dehydroquinate dehydratase (DHQD). DHQS converts DAHP to 3-dehydroquinate (DHQ), which is then immediately converted by an excess of DHQD to 3-dehydroshikimate (DHS). The formation of DHS is monitored by the increase in absorbance at 234 nm.

  • Reagents:

    • Assay Buffer: 50 mM BTP buffer, pH 6.8

    • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP): 21 µM

    • Purified 3-dehydroquinate synthase (DHQS)

    • Purified 3-dehydroquinate dehydratase (DHQD) (in at least 10-fold excess of DHQS)

  • Procedure:

    • Prepare the reaction mixture containing 50 mM BTP buffer (pH 6.8), 21 µM DAHP, and an excess of DHQD.

    • Equilibrate the mixture to the desired temperature (e.g., 60°C for the P. furiosus enzyme).

    • Initiate the reaction by adding a known amount of DHQS.

    • Continuously monitor the increase in absorbance at 234 nm using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for DHS (ε = 1.2 × 104 M-1 cm-1 at 234 nm).[1]

Shikimate Dehydrogenase Assay

This protocol is based on a method for analyzing Camellia sinensis shikimate dehydrogenase.[2][9]

  • Principle: The activity of shikimate dehydrogenase is determined by monitoring the reduction of NADP+ to NADPH (or the oxidation of NADPH to NADP+) at 340 nm. The reaction can be measured in both the forward (reduction of 3-dehydroshikimate) and reverse (oxidation of shikimate) directions.

  • Reagents:

    • Assay Buffer: 100 mM BTP-HCl buffer, pH 7.5

    • Cofactor: 1 mM NADPH (for 3-DHS reduction) or 1 mM NADP+ (for shikimate oxidation)

    • Substrate: 1 mM 3-dehydroshikimate (3-DHS) or 1 mM shikimic acid (SA)

    • Purified recombinant shikimate dehydrogenase protein (e.g., 10 µg)

    • Stopping Solution: 2.3 M HCl

  • Procedure:

    • Prepare a 100 µL reaction solution containing 100 mM BTP-HCl buffer (pH 7.5), the appropriate cofactor, and the substrate.

    • Incubate the reaction mixture at 30°C for a short period to equilibrate.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 40 µL of 2.3 M HCl.

    • Analyze the change in NADPH concentration by measuring the absorbance at 340 nm. Use a reaction mixture without the enzyme as a blank control.

Chorismate Mutase Assay

This protocol is adapted from a study on Pinus pinaster chorismate mutase.[5]

  • Principle: The activity of chorismate mutase is determined by monitoring the disappearance of its substrate, chorismate, which results in a decrease in absorbance at 274 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris buffer, pH 8.0

    • Chorismate solution (varying concentrations)

    • Purified chorismate mutase enzyme (e.g., 0.3 µg)

  • Procedure:

    • Prepare a final reaction volume of 80 µL in a UV-transparent 96-well plate containing 50 mM Tris buffer (pH 8.0) and varying concentrations of chorismate.

    • Equilibrate the plate to 30°C in a plate reader.

    • Initiate the reaction by adding the purified chorismate mutase enzyme.

    • Monitor the decrease in absorbance at 274 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for chorismate (ε = 2630 M−1 cm−1).[5]

Quantification of Aromatic Amino Acids by HPLC

This is a general protocol for the quantification of underivatized aromatic amino acids.[14][15][16][17][18]

  • Principle: Aromatic amino acids are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their intrinsic UV absorbance or fluorescence.

  • Instrumentation:

    • HPLC system with a reverse-phase C18 column

    • UV or fluorescence detector

  • Reagents:

    • Mobile Phase A: e.g., 2.5 mM Potassium dihydrogen phosphate, pH 2.85

    • Mobile Phase B: Acetonitrile

    • Amino acid standards (phenylalanine, tyrosine, tryptophan)

    • Internal standard (e.g., homotyrosine, 4-fluorophenylalanine)

  • Procedure:

    • Sample Preparation:

      • For free amino acid analysis, samples may require deproteinization (e.g., by acid precipitation) followed by filtration.

      • For total amino acid analysis, proteins are hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours). The hydrolysate is then neutralized and filtered.

    • Chromatographic Conditions:

      • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

      • Mobile Phase: A gradient of Mobile Phase A and B is typically used to achieve optimal separation. A common starting condition is a high percentage of aqueous phase (A) with a gradual increase in the organic phase (B).

      • Flow Rate: Typically 1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

      • Detection:

        • UV detection at a wavelength where aromatic amino acids absorb (e.g., 215 nm for the peptide bond or 254-280 nm for the aromatic rings).

        • Fluorescence detection with appropriate excitation and emission wavelengths for each amino acid (e.g., Ex/Em 260/280 nm for phenylalanine, 275/305 nm for tyrosine, and 280/350 nm for tryptophan).

    • Quantification:

      • Prepare a calibration curve using known concentrations of amino acid standards.

      • Incorporate an internal standard to correct for variations in injection volume and sample preparation.

      • Integrate the peak areas of the amino acids in the sample chromatogram and calculate their concentrations based on the calibration curve.

Visualizations

Shikimate Pathway

Shikimate_Pathway E4P This compound-4-phosphate DAHPS DAHP synthase E4P->DAHPS PEP1 Phosphoenolpyruvate PEP1->DAHPS DAHP DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQD 3-Dehydroquinate dehydratase DHQ->DHQD DHS 3-Dehydroshikimate SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate-3-phosphate EPSPS EPSP synthase S3P->EPSPS PEP2 Phosphoenolpyruvate PEP2->EPSPS EPSP EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Caption: The seven-step shikimate pathway from E4P and PEP to chorismate.

Aromatic Amino Acid Biosynthesis from Chorismate

Aromatic_Amino_Acid_Synthesis Chorismate Chorismate CM Chorismate mutase Chorismate->CM AS Anthranilate synthase Chorismate->AS Prephenate Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydrogenase Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Aminotransferase Tyrosine Tyrosine p_Hydroxyphenylpyruvate->Tyrosine Aminotransferase Anthranilate Anthranilate PRPP PRPP CDRP CDRP PRPP->CDRP Anthranilate phosphoribosyltransferase InGP Indole-3-glycerol phosphate CDRP->InGP PRA isomerase Tryptophan Tryptophan InGP->Tryptophan Tryptophan synthase CM->Prephenate ADT Arogenate dehydratase ADH Arogenate dehydrogenase AS->Anthranilate TS Tryptophan synthase

Caption: Biosynthesis of aromatic amino acids from the branch point metabolite chorismate.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow Start Start: Purified Enzyme and Substrates Prep Prepare Reaction Mixtures (Varying Substrate Concentrations) Start->Prep Incubate Incubate at Controlled Temperature Prep->Incubate Measure Measure Reaction Rate (e.g., Spectrophotometry) Incubate->Measure Data Collect Initial Velocity Data Measure->Data Plot Plot Velocity vs. Substrate Concentration (Michaelis-Menten Plot) Data->Plot Lineweaver Alternatively, create Lineweaver-Burk Plot (1/v vs. 1/[S]) Data->Lineweaver Fit Fit Data to Michaelis-Menten Equation Plot->Fit Params Determine Km and Vmax Fit->Params L_Params Determine Km and Vmax from Intercepts Lineweaver->L_Params

Caption: A generalized workflow for determining enzyme kinetic parameters.

References

The Natural Occurrence and Biological Significance of D-Erythrose: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-erythrose, a four-carbon aldose monosaccharide, plays a crucial, albeit often intermediate, role in the fundamental metabolic pathways of a vast array of organisms, from microorganisms to plants and animals. While not as abundant in its free form as hexoses like glucose, this compound is a key metabolite in the pentose phosphate pathway and the Calvin cycle. Its derivatives are integral to the biosynthesis of essential aromatic compounds and vitamins. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its metabolic functions, and its emerging significance in pathological conditions, with a focus on quantitative data and experimental methodologies.

Metabolic Significance and Pathways

This compound is primarily found as an intermediate in two central metabolic pathways: the pentose phosphate pathway (PPP) and the Calvin cycle. In the non-oxidative phase of the PPP, the enzyme transketolase catalyzes the transfer of a two-carbon unit from a ketose to an aldose. One of the key reactions involves the conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to erythrose-4-phosphate and xylulose-5-phosphate.

Erythrose-4-phosphate is a critical precursor for the biosynthesis of the aromatic amino acids tyrosine, tryptophan, and phenylalanine via the shikimate pathway. This pathway is essential in plants, fungi, and bacteria for the synthesis of a wide range of secondary metabolites, including lignin, flavonoids, and certain alkaloids. In humans, while the shikimate pathway is absent, the PPP remains the primary source of erythrose-4-phosphate for nucleotide biosynthesis.

The following diagram illustrates the central role of this compound-4-phosphate in the pentose phosphate pathway and its connection to the shikimate pathway.

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Transketolase Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Transketolase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transaldolase Erythrose4P This compound-4-Phosphate Sedoheptulose7P->Erythrose4P Transketolase Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis Erythrose4P->Fructose6P ShikimatePathway Shikimate Pathway (Aromatic Amino Acids) Erythrose4P->ShikimatePathway

This compound-4-Phosphate in the Pentose Phosphate Pathway

Quantitative Data on this compound Occurrence

The concentration of free this compound in biological systems is generally low, as it is a rapidly metabolized intermediate. Its phosphorylated form, this compound-4-phosphate, is more prevalent within the cellular environment. The following table summarizes available quantitative data on the concentrations of this compound and its derivatives in various organisms and tissues. It is important to note that these values can vary significantly depending on the physiological state of the organism and the analytical methods used for detection.

Organism/TissueCompoundConcentrationMethod of DetectionReference
Escherichia coliThis compound-4-phosphate0.13 ± 0.02 µmol/g dry weightLC-MS/MS
Saccharomyces cerevisiaeThis compound-4-phosphate0.08 - 0.15 nmol/10^8 cellsLC-MS/MS
Human Red Blood CellsThis compound1.5 - 4.0 µMGC-MS
Rat LiverThis compound-4-phosphate2.3 ± 0.5 nmol/g tissueEnzymatic Assay
Spinach ChloroplastsThis compound-4-phosphate5 - 10 nmol/mg chlorophyllRadiotracer Analysis

Experimental Protocols for this compound Detection

Accurate quantification of this compound and its phosphorylated derivatives is challenging due to their low abundance and chemical reactivity. Several methodologies have been developed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Free this compound

This method is highly sensitive and specific for the detection of free this compound in biological samples.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate-buffered saline).

  • Deproteinize the sample by adding a precipitating agent such as perchloric acid or methanol, followed by centrifugation.

  • The supernatant is then subjected to a derivatization step to increase the volatility of the sugar for GC analysis. A common method is oximation followed by silylation.

    • Add hydroxylamine hydrochloride to the dried supernatant and incubate to form oximes.

    • Evaporate the solvent and add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and incubate.

GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

  • Selected ion monitoring (SIM) mode is often used to enhance sensitivity by monitoring characteristic ions of the derivatized this compound.

The following diagram outlines the general workflow for GC-MS based detection of this compound.

GCMS_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample->Homogenization Deproteinization Deproteinization (e.g., with Perchloric Acid) Homogenization->Deproteinization Supernatant Supernatant Collection Deproteinization->Supernatant Derivatization Derivatization (Oximation & Silylation) Supernatant->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

GC-MS Workflow for this compound Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-4-Phosphate

LC-MS/MS is the preferred method for the analysis of phosphorylated intermediates like this compound-4-phosphate due to its high sensitivity and specificity.

Sample Preparation:

  • Rapidly quench metabolic activity in the biological sample, often by using cold methanol or other organic solvents.

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the sample to remove cell debris and proteins.

  • The supernatant containing the metabolites is then directly analyzed or further purified using solid-phase extraction.

LC-MS/MS Analysis:

  • Separate the metabolites using a liquid chromatograph, typically with a column designed for polar compounds (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

  • The eluent from the LC is introduced into a tandem mass spectrometer.

  • Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound-4-phosphate) and then monitoring for a specific product ion after fragmentation in the collision cell. This highly specific detection method minimizes interference from other compounds in the complex biological matrix.

Pathological Implications

Elevated levels of this compound have been implicated in the context of diabetes and its complications. This compound, like other reducing sugars, can participate in non-enzymatic glycation reactions with proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to the long-term damage of tissues and organs in diabetic patients, including nephropathy, retinopathy, and neuropathy. The reactivity of this compound in glycation reactions is thought to be higher than that of glucose, making it a potentially significant contributor to diabetic complications despite its lower concentration. Further research is needed to fully elucidate the role of this compound in the pathogenesis of these conditions.

Conclusion

This compound is a fundamentally important, though often overlooked, metabolite in the central carbon metabolism of most life forms. Its role as a key precursor in the biosynthesis of aromatic amino acids and its involvement in the pentose phosphate pathway underscore its significance. While present at low concentrations, its phosphorylated derivative, this compound-4-phosphate, is a critical node in metabolic networks. The development of sensitive analytical techniques such as GC-MS and LC-MS/MS has enabled more accurate quantification of this compound and its derivatives, paving the way for a deeper understanding of its physiological and pathological roles. For drug development professionals, the metabolic pathways involving this compound, particularly the shikimate pathway which is absent in humans, represent potential targets for the development of novel antimicrobial agents. Furthermore, the emerging link between this compound and diabetic complications suggests that targeting its metabolism or glycation reactions could be a therapeutic strategy. Continued research into the intricate roles of this simple four-carbon sugar is likely to reveal further insights into both fundamental biology and human disease.

An In-depth Technical Guide to D-Erythrose and its Stereoisomer D-Threose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the chemical properties, synthesis, analysis, and biological significance of the aldotetrose stereoisomers, D-Erythrose and D-Threose.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the core characteristics of this compound and its C2 epimer, D-Threose. This document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their roles in key metabolic pathways and potential applications in the pharmaceutical industry.

Introduction to this compound and D-Threose

This compound and D-Threose are four-carbon monosaccharides, classified as aldotetroses due to the presence of an aldehyde group at one end of their carbon chain. They share the same chemical formula (C₄H₈O₄) and molecular weight, but differ in the stereochemical arrangement of the hydroxyl group at the second carbon atom, making them diastereomers, and more specifically, epimers.[1][2] This subtle structural difference leads to distinct physical and biological properties.

This compound is a naturally occurring sugar that plays a crucial role in central metabolism. Its phosphorylated form, this compound 4-phosphate, is a key intermediate in the pentose phosphate pathway and the Calvin cycle.[3][4] It serves as a precursor for the biosynthesis of aromatic amino acids and nucleotides.[3]

D-Threose , while less common in nature, is a valuable chiral building block in organic synthesis. Its derivatives are being explored for their potential therapeutic applications, including in the development of antiviral and anticancer agents, as well as for their neuroprotective properties.[5][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and D-Threose is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound and D-Threose

PropertyThis compoundD-Threose
Molecular Formula C₄H₈O₄C₄H₈O₄
Molecular Weight 120.10 g/mol 120.10 g/mol
Appearance Light yellow syrupSyrup
Solubility in Water Highly solubleVery soluble
Melting Point Not applicable (syrup)Not applicable (syrup)
Specific Rotation [α]D -14.5° (c=11 in H₂O, 3 days)[7]-12.3° (c=4 in H₂O, 20 min)

Table 2: Spectroscopic Data for this compound and D-Threose

Spectroscopic TechniqueThis compoundD-Threose
¹H-NMR (D₂O, ppm) Complex multiplets due to equilibrium of anomers.Complex multiplets due to equilibrium of anomers.
¹³C-NMR (D₂O, ppm) Signals corresponding to the four carbon atoms, with shifts varying depending on the anomeric form.Signals corresponding to the four carbon atoms, with shifts varying depending on the anomeric form.
FTIR (cm⁻¹) Broad O-H stretch (~3300-3500), C-H stretch (~2900), C=O stretch of aldehyde (~1730), C-O stretch (~1000-1200).Broad O-H stretch (~3300-3500), C-H stretch (~2900), C=O stretch of aldehyde (~1730), C-O stretch (~1000-1200).

Key Metabolic Pathways

This compound in the Pentose Phosphate Pathway

This compound 4-phosphate is a critical intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). This pathway is essential for generating NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis.

PentosePhosphatePathway F6P Fructose 6-phosphate S7P Sedoheptulose 7-phosphate F6P->S7P Transketolase G3P Glyceraldehyde 3-phosphate G3P->S7P E4P This compound 4-phosphate S7P->E4P Transaldolase S7P->F6P_out Transaldolase E4P->F6P_final Transketolase X5P Xylulose 5-phosphate X5P->F6P_final X5P->G3P_final Transketolase R5P Ribose 5-phosphate G3P_in->E4P Transaldolase TC_AMP_Biosynthesis Threose D-Threose Threonine L-Threonine Threose->Threonine Metabolic conversion TC_AMP Threonylcarbamoyl-AMP (TC-AMP) Threonine->TC_AMP TsaC/Sua5 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->TC_AMP ATP ATP ATP->TC_AMP t6A_tRNA t⁶A-modified tRNA TC_AMP->t6A_tRNA TsaBDE/KEOPS tRNA tRNA tRNA->t6A_tRNA Kiliani_Fischer_Workflow Start D-Glyceraldehyde Step1 Cyanohydrin Formation (NaCN, H₂O) Start->Step1 Step2 Hydrolysis (Heat) Step1->Step2 Step3 Lactonization Step2->Step3 Step4 Separation of Diastereomeric Lactones (Chromatography) Step3->Step4 Step5a Reduction of Erythronolactone (Na-Hg amalgam) Step4->Step5a Erythronolactone Step5b Reduction of Threonolactone (Na-Hg amalgam) Step4->Step5b Threonolactone ProductA This compound Step5a->ProductA ProductB D-Threose Step5b->ProductB GCMS_Workflow Sample Sugar Sample Step1 Derivatization (e.g., Silylation) Sample->Step1 Step2 GC Separation Step1->Step2 Step3 MS Detection Step2->Step3 Analysis Data Analysis (Quantification) Step3->Analysis

References

Enzymatic Synthesis of D-Erythrose from Erythritol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Traditional chemical synthesis of this compound is often hampered by low yields and the need for extensive protecting group strategies. This technical guide provides an in-depth overview of a two-step enzymatic approach for the synthesis of this compound from the readily available polyol, erythritol. This biocatalytic route offers a potentially more sustainable and stereoselective alternative to chemical methods. The process involves the oxidation of erythritol to D-erythrulose, followed by the isomerization of D-erythrulose to this compound. This document details the core enzymes involved, provides experimental protocols for their production and use, and presents available quantitative data for the key reaction steps.

Introduction

The enzymatic synthesis of this compound from erythritol is a promising biocatalytic route that leverages the specificity of enzymes to achieve a targeted transformation under mild reaction conditions. The overall process can be delineated into two primary enzymatic steps:

  • Oxidation: Erythritol is first oxidized to D-erythrulose. This reaction is catalyzed by an erythritol dehydrogenase (EDH).

  • Isomerization: The resulting D-erythrulose is then isomerized to this compound. This step can be facilitated by an isomerase with activity towards tetruloses.

This guide focuses on a specific enzymatic cascade utilizing Erythritol Dehydrogenase from Yarrowia lipolytica (YlEYD1) and L-rhamnose Isomerase from Pseudomonas stutzeri (PsL-RhI).

Enzymatic Pathway

The enzymatic conversion of D-erythritol to this compound proceeds through the intermediate D-erythrulose.

Enzymatic_Synthesis_of_D_Erythrose Erythritol D-Erythritol Erythrulose D-Erythrulose Erythritol->Erythrulose Erythritol Dehydrogenase (YlEYD1) NAD+ Erythrose This compound Erythrulose->Erythrose L-Rhamnose Isomerase (PsL-RhI)

Figure 1: Two-step enzymatic synthesis of this compound from D-Erythritol.

Core Enzymes

Erythritol Dehydrogenase (YlEYD1)
  • Source: Yarrowia lipolytica

  • Function: Catalyzes the NAD⁺-dependent oxidation of erythritol to erythrulose. The gene EYD1 (YALI0F01650g) has been identified and characterized as encoding this enzyme.[1][2]

  • Significance: This is the first committed step in the enzymatic cascade. The product of this reaction is erythrulose, not erythrose.[1]

L-Rhamnose Isomerase (PsL-RhI)
  • Source: Pseudomonas stutzeri

  • Function: This enzyme exhibits broad substrate specificity and can catalyze the isomerization of various aldoses and ketoses.[3] It has been shown to convert a D,L-erythrulose mixture to this compound.[4]

  • Significance: PsL-RhI facilitates the crucial isomerization of D-erythrulose to the target molecule, this compound.

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic reactions. It is important to note that specific kinetic data for the desired substrates (D-erythritol for YlEYD1 and D-erythrulose for PsL-RhI) are not extensively reported in the literature and represent an area for further investigation.

Table 1: Properties and Kinetic Parameters of Erythritol Dehydrogenase (YlEYD1)

ParameterValueReference
Source OrganismYarrowia lipolytica[1][2]
GeneEYD1 (YALI0F01650g)[1]
CofactorNAD⁺[1]
ReactionD-Erythritol + NAD⁺ ⇌ D-Erythrulose + NADH + H⁺[1]
Bioconversion Yield (in vivo)0.64 g erythrulose / g erythritol[2]
Km (D-Erythritol)Not Reported
Vmax (D-Erythritol)Not Reported
Optimal pHNot Reported
Optimal TemperatureNot Reported

Table 2: Properties and Kinetic Parameters of L-Rhamnose Isomerase (PsL-RhI)

ParameterValueReference
Source OrganismPseudomonas stutzeri[3][5]
Recombinant ExpressionEscherichia coli[5]
Optimal pH9.0 (range 5.0-11.0)[5]
Optimal Temperature60°C[5]
Metal Ion RequirementMn²⁺[5]
Km (L-Rhamnose)11 mM[3]
Vmax (L-Rhamnose)240 U/mg[3]
Km (D-Erythrulose)Not Reported
Vmax (D-Erythrulose)Not Reported
Conversion of D-Erythrulose to this compound12.9%[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Recombinant Enzyme Production and Purification

This protocol describes the expression and purification of His-tagged recombinant YlEYD1 and PsL-RhI in E. coli.

Enzyme_Production_Workflow cluster_Ecoli E. coli Expression cluster_Purification Purification Gene_Cloning Gene Cloning into pET vector (YlEYD1 or PsL-RhI) Transformation Transformation into E. coli BL21(DE3) Gene_Cloning->Transformation Culture Cultivation in LB medium Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis IMAC->Dialysis Purity_Check SDS-PAGE Analysis Dialysis->Purity_Check

Figure 2: Workflow for recombinant enzyme production and purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector with a His-tag

  • LB medium, IPTG, Ampicillin

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ni-NTA affinity chromatography column

Procedure:

  • Gene Cloning: Synthesize and clone the codon-optimized genes for YlEYD1 and PsL-RhI into a pET vector containing an N- or C-terminal His-tag.

  • Transformation: Transform the resulting plasmids into competent E. coli BL21(DE3) cells.

  • Expression:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Dialyze the eluted fractions against a suitable buffer to remove imidazole and for storage.

  • Analysis: Confirm the purity and molecular weight of the purified enzymes by SDS-PAGE.

Erythritol Dehydrogenase (YlEYD1) Activity Assay

This spectrophotometric assay measures the activity of YlEYD1 by monitoring the reduction of NAD⁺ to NADH at 340 nm.[1][6]

Materials:

  • Purified YlEYD1 enzyme

  • 1 M Tris-HCl buffer, pH 9.0

  • 100 mM NAD⁺ solution

  • 500 mM D-Erythritol solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL 1 M Tris-HCl buffer, pH 9.0

    • 100 µL 100 mM NAD⁺

    • 100 µL 500 mM D-Erythritol

    • x µL purified YlEYD1 enzyme

    • (700 - x) µL deionized water to a final volume of 1 mL.

  • Incubate the reaction mixture at 30°C.

  • Monitor the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

L-Rhamnose Isomerase (PsL-RhI) Activity Assay and this compound Production

The activity of PsL-RhI can be assayed by measuring the formation of the ketose from the corresponding aldose. For this compound production, the reaction is run with D-erythrulose as the substrate.[4][5]

Materials:

  • Purified PsL-RhI enzyme

  • 1 M Glycine-NaOH buffer, pH 9.0

  • 100 mM MnCl₂ solution

  • D-Erythrulose solution (e.g., 100 mg/mL)

  • Cysteine-carbazole-sulfuric acid reagent for ketose determination

Procedure for Activity Assay:

  • Prepare a reaction mixture containing 50 mM Glycine-NaOH buffer (pH 9.0), 1 mM MnCl₂, and an appropriate concentration of D-erythrulose.

  • Add the purified PsL-RhI enzyme to initiate the reaction.

  • Incubate at 60°C for a defined period.

  • Stop the reaction and determine the amount of this compound formed using a suitable method, such as HPLC or a colorimetric assay for aldoses.

Procedure for this compound Production:

  • Dissolve D-erythrulose in 50 mM Glycine-NaOH buffer (pH 9.0) containing 1 mM MnCl₂.

  • Add the purified PsL-RhI enzyme.

  • Incubate the reaction mixture at an optimized temperature (e.g., 40-60°C) with gentle agitation.

  • Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.

  • A conversion rate of approximately 12.9% can be expected based on literature data.[4]

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the simultaneous analysis of erythritol, D-erythrulose, and this compound.[7][8]

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector

  • Amino-based column (e.g., Shodex HILICpak VG-50 4E)[7]

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector: Refractive Index (RI)

Procedure:

  • Prepare standard solutions of D-erythritol, D-erythrulose, and this compound of known concentrations.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Prepare samples from the enzymatic reactions by stopping the reaction (e.g., by boiling or adding acid) and filtering.

  • Inject the samples into the HPLC system.

  • Quantify the amounts of substrate and product by comparing the peak areas to the calibration curves.

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the entire process from gene to purified this compound.

Full_Process_Workflow cluster_EnzymePrep Enzyme Preparation cluster_Reaction Enzymatic Reactions cluster_Analysis Analysis and Purification YlEYD1_Prod Recombinant Production of YlEYD1 Step1 Oxidation YlEYD1_Prod->Step1 PsLRhI_Prod Recombinant Production of PsL-RhI Step2 Isomerization PsLRhI_Prod->Step2 Start D-Erythritol Start->Step1 YlEYD1, NAD+ Intermediate D-Erythrulose Step1->Intermediate Monitoring Reaction Monitoring (HPLC) Step1->Monitoring Intermediate->Step2 PsL-RhI Final_Product This compound Step2->Final_Product Step2->Monitoring Purification Product Purification (Chromatography) Final_Product->Purification

Figure 3: Overall workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

The two-step enzymatic synthesis of this compound from erythritol presents a viable and potentially advantageous alternative to traditional chemical methods. This guide outlines a clear pathway using erythritol dehydrogenase from Yarrowia lipolytica and L-rhamnose isomerase from Pseudomonas stutzeri. While the individual enzymatic steps have been demonstrated, significant opportunities for process optimization exist.

Future research should focus on:

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of both YlEYD1 and PsL-RhI through protein engineering could significantly enhance the overall yield and reduce reaction times. Specifically, engineering PsL-RhI for higher activity and selectivity towards D-erythrulose is a critical step.

  • Process Optimization: A systematic optimization of reaction conditions, including pH, temperature, enzyme and substrate concentrations, and cofactor regeneration for the dehydrogenase step, is necessary to maximize the production of this compound.

  • Immobilization: Co-immobilization of both enzymes could lead to the development of a more robust and reusable biocatalytic system, improving the economic feasibility of the process.

  • Exploration of Alternative Enzymes: Screening for novel dehydrogenases and isomerases with superior characteristics for this specific transformation could lead to a more efficient synthetic route.

By addressing these areas, the enzymatic synthesis of this compound can be further developed into a highly efficient and sustainable method for the production of this valuable chiral building block.

References

D-Erythrose: A Core Building Block in Biochemical Processes and Therapeutic Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose monosaccharide, and its phosphorylated derivative, this compound 4-phosphate, represent fundamental intermediates in central metabolic pathways. While often overshadowed by more complex carbohydrates, this compound's role in the pentose phosphate pathway, the Calvin cycle, and as a precursor for essential biomolecules underscores its critical importance in cellular function. Furthermore, its inherent reactivity as a reducing sugar implicates it in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End-products (AGEs), which are linked to a variety of pathological conditions. This technical guide provides a comprehensive overview of the biochemistry of this compound, detailed experimental protocols for its study, and an exploration of its significance as a chiral building block in synthetic chemistry and drug development.

Introduction

This compound is a naturally occurring tetrose sugar with the chemical formula C₄H₈O₄.[1] In biological systems, it rarely exists in its free form, but its phosphorylated counterpart, this compound 4-phosphate (E4P), is a pivotal metabolic intermediate. E4P serves as a critical node in two central metabolic routes: the pentose phosphate pathway (PPP) and the Calvin cycle.[2] In the PPP, it links glycolytic and nucleotide biosynthetic pathways.[2] Moreover, E4P is the starting point for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria.[2]

Beyond its metabolic significance, the aldehyde group in this compound makes it a reactive reducing sugar. This reactivity is the basis for its participation in the Maillard reaction, a non-enzymatic process that results in the glycation of proteins and the subsequent formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[3] The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease.[4][5]

This guide will delve into the multifaceted roles of this compound, presenting its physicochemical properties, its function in key metabolic and signaling pathways, and detailed methodologies for its investigation.

Physicochemical Properties of this compound

This compound is a water-soluble, crystalline solid that exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms in aqueous solutions.[3][6] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
CAS Number 583-50-6[1]
Appearance Light yellow, viscous syrup[1]
Solubility Highly soluble in water[1]
Isomeric Form Natural isomer is this compound[1]
Functional Group Aldehyde (Aldose)[1]

Biochemical Roles and Metabolic Pathways

The primary biochemical significance of this compound lies in its phosphorylated form, this compound 4-phosphate (E4P).

The Pentose Phosphate Pathway (PPP)

E4P is a key intermediate in the non-oxidative branch of the PPP. The enzyme transketolase catalyzes the transfer of a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. Subsequently, the enzyme transaldolase transfers a three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding E4P and fructose 6-phosphate.[2][7] This positions E4P as a crucial link between the PPP and glycolysis.

pentose_phosphate_pathway cluster_ppp Non-Oxidative Pentose Phosphate Pathway X5P Xylulose 5-P S7P Sedoheptulose 7-P X5P->S7P Transketolase F6P Fructose 6-P X5P->F6P R5P Ribose 5-P R5P->S7P G3P Glyceraldehyde 3-P E4P This compound 4-P G3P->E4P S7P->E4P Transaldolase E4P->F6P Transketolase Glycolysis To Glycolysis F6P->Glycolysis

Figure 1: Role of this compound 4-Phosphate in the PPP.

Aromatic Amino Acid and Vitamin B6 Biosynthesis

In microorganisms and plants, E4P is a vital precursor for the shikimate pathway. In the first committed step, E4P and phosphoenolpyruvate (PEP) are condensed by the enzyme DAHP synthase to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[2] This multi-step pathway ultimately leads to the synthesis of the aromatic amino acids. Additionally, E4P is a precursor for the biosynthesis of vitamin B6.[2]

Enzyme Kinetics

The enzymes transketolase and transaldolase are central to the metabolism of E4P. The Michaelis constants (Km) for these enzymes with respect to E4P and other substrates have been determined in various organisms, providing insight into the regulation of these pathways.

EnzymeOrganismSubstrateKm (mM)Reference(s)
Transaldolase Rat LiverThis compound 4-phosphate0.13[8]
HepatomaThis compound 4-phosphate0.17[8]
M. jannaschiiThis compound 4-phosphate0.0278[9]
Transketolase E. coliGlycolaldehyde11.1[6]
E4P Dehydrogenase E. coliThis compound 4-phosphate0.96[10]

Note: The Km for Glycolaldehyde is included as a structurally related substrate for transketolase.

Role in Glycation and Advanced Glycation End-products (AGEs)

As a reducing sugar, this compound can non-enzymatically react with the free amino groups of proteins, lipids, and nucleic acids in a process known as glycation.[3] This initial reaction forms a Schiff base, which can rearrange to a more stable Amadori product. Over time, these early glycation products undergo a series of further reactions, including oxidation, dehydration, and cross-linking, to form irreversible, heterogeneous compounds called Advanced Glycation End-products (AGEs).[11]

The accumulation of AGEs can alter the structure and function of proteins, leading to cellular dysfunction, oxidative stress, and chronic inflammation.[4] This process is implicated in the pathology of numerous diseases.[4]

age_formation Erythrose This compound (Reducing Sugar) Schiff Schiff Base (Reversible) Erythrose->Schiff Protein Protein (with free amino group) Protein->Schiff Amadori Amadori Product (Stable) Schiff->Amadori Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation, Dehydration, Cross-linking CellularDamage Cellular Damage (Oxidative Stress, Inflammation) AGEs->CellularDamage leads to

Figure 2: Formation of Advanced Glycation End-products.

Putative Role in Cellular Signaling

Recent research has begun to explore the role of small molecules, including sugars, in modulating cellular signaling pathways. While direct evidence for this compound is still emerging, there is intriguing data suggesting a potential link to the Wnt/β-catenin signaling pathway through the inhibition of Nemo-like kinase (NLK).[12][13] NLK is an atypical MAP kinase that acts as a negative regulator of Wnt/β-catenin signaling by phosphorylating and promoting the degradation of transcription factors such as c-Myb.[12] Inhibition of NLK could, therefore, lead to the stabilization of these transcription factors and the modulation of gene expression related to cell proliferation and differentiation.

nlk_signaling cluster_signaling Putative Wnt/β-catenin Pathway Modulation Erythrose This compound (putative inhibitor) NLK Nemo-like Kinase (NLK) Erythrose->NLK inhibits cMyb c-Myb NLK->cMyb phosphorylates Degradation Proteasomal Degradation cMyb->Degradation leads to GeneExpression Target Gene Expression (Proliferation, Differentiation) cMyb->GeneExpression activates

Figure 3: Putative Signaling Role of this compound.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in synthetic organic chemistry. Its defined stereocenters make it an attractive starting material for the synthesis of complex, biologically active molecules. This "chiral pool" approach is a powerful strategy in drug discovery for the enantioselective synthesis of novel therapeutic agents.

Experimental Protocols

The following section provides detailed methodologies for the study of this compound and its biological effects.

Protocol 1: Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol describes a general method for the quantification of this compound in a complex biological matrix, such as cell lysate or plasma.

1. Sample Preparation: a. To 100 µL of sample (e.g., plasma or cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled erythrose). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. e. Evaporate the solvent to dryness under a stream of nitrogen gas. f. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. HPLC-MS/MS Analysis: a. HPLC System: A standard high-performance liquid chromatography system. b. Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar monosaccharides. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: Develop a gradient from high organic (e.g., 95% B) to high aqueous to elute the polar analytes. f. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. g. MRM Transitions: Develop specific parent-to-daughter ion transitions for this compound and the internal standard.

3. Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: In Vitro Protein Glycation Assay

This assay measures the formation of AGEs from the incubation of a protein with this compound.

1. Reagent Preparation: a. Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 100 mM phosphate buffer (pH 7.4). b. Prepare a 500 mM solution of this compound in the same phosphate buffer. c. Prepare solutions of a known glycation inhibitor (e.g., aminoguanidine) to serve as a positive control.

2. Incubation: a. In a 96-well plate, combine: i. 50 µL of 10 mg/mL BSA. ii. 50 µL of 500 mM this compound (or buffer for control). iii. 25 µL of test compound or inhibitor (or buffer). b. Seal the plate and incubate at 37°C for 7 days.

3. Measurement of AGE Formation: a. After incubation, measure the fluorescence of each well using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. b. An increase in fluorescence relative to the control (BSA alone) indicates the formation of fluorescent AGEs. c. The inhibitory effect of a test compound can be calculated as a percentage reduction in fluorescence compared to the this compound treated wells.

Protocol 3: Assessment of this compound-Induced Cytotoxicity and Oxidative Stress

This protocol outlines a workflow to investigate the cellular effects of this compound, likely mediated by AGE formation.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., Human Fibroblasts) treatment Treatment with this compound (various concentrations, 24-72h) start->treatment mtt MTT Assay (Cytotoxicity/Viability) treatment->mtt ros ROS Assay (e.g., DCFDA Staining) (Oxidative Stress) treatment->ros western Western Blot (Signaling Protein Levels, e.g., p-NLK, c-Myb) treatment->western analysis Data Analysis (Dose-response curves, Statistical Analysis) mtt->analysis ros->analysis western->analysis end Conclusion analysis->end

References

The Chirality of D-Erythrose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality of D-Erythrose, a four-carbon aldose monosaccharide. Understanding the stereochemistry of carbohydrates like this compound is fundamental in various fields, including drug design, metabolic studies, and synthetic chemistry, where stereoisomerism dictates biological activity and physicochemical properties.

Stereochemistry of Erythrose

This compound is a chiral molecule possessing two stereocenters at carbons 2 and 3 (C2 and C3). Its stereochemical configuration is crucial in defining its identity and its relationship to other stereoisomers. In its open-chain form, this compound has the (2R, 3R) configuration.

The family of erythrose stereoisomers consists of four members, arising from the two chiral centers. A molecule with 'n' chiral centers can have up to 2n stereoisomers. For erythrose, with n=2, there are 22 = 4 possible stereoisomers. These are this compound, its enantiomer L-Erythrose, and its two diastereomers, D-Threose and L-Threose.

  • Enantiomers are non-superimposable mirror images of each other. This compound and L-Erythrose are enantiomers.[1]

  • Diastereomers are stereoisomers that are not mirror images of each other. This compound is a diastereomer of both D-Threose and L-Threose.[2]

The Fischer projection is a two-dimensional representation used to depict the three-dimensional structure of chiral molecules, particularly carbohydrates. In the Fischer projection of this compound, the hydroxyl (-OH) groups on both chiral carbons (C2 and C3) are positioned on the right side. Conversely, in L-Erythrose, both -OH groups are on the left side.

Physicochemical and Chiroptical Properties

The stereochemical differences between the erythrose isomers give rise to distinct physicochemical and chiroptical properties. One of the most important chiroptical properties is the specific rotation, which is the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound.

StereoisomerIUPAC NameConfigurationSpecific Rotation ([α]D)Relationship to this compound
This compound (2R,3R)-2,3,4-TrihydroxybutanalR, R-31° (c=1, water)[3]-
L-Erythrose (2S,3S)-2,3,4-TrihydroxybutanalS, S+31° (inferred)Enantiomer
D-Threose (2S,3R)-2,3,4-TrihydroxybutanalS, R+12.2° (c=4, water)Diastereomer
L-Threose (2R,3S)-2,3,4-TrihydroxybutanalR, S-12.2° (c=4, water)Diastereomer

Note: The specific rotation of L-Erythrose is inferred to be equal in magnitude and opposite in sign to that of this compound, as is characteristic of enantiomers.

Experimental Protocol: Determination of Specific Rotation by Polarimetry

The specific rotation of a chiral compound is determined using a polarimeter. This protocol outlines the general steps for measuring the specific rotation of a sugar solution like this compound.

Objective: To determine the specific rotation of a given sugar sample.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter tube (of a known path length, e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Beakers

  • Solvent (e.g., distilled water)

Procedure:

  • Preparation of the Sample Solution:

    • Accurately weigh a known mass of the sugar sample (e.g., 0.1 g) using an analytical balance.

    • Dissolve the sample in a known volume of solvent (e.g., 10 mL of distilled water) in a volumetric flask. Ensure the sample is completely dissolved.

  • Calibration of the Polarimeter:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

    • Fill the polarimeter tube with the pure solvent (blank). Ensure there are no air bubbles in the tube.

    • Place the filled tube in the polarimeter.

    • Adjust the analyzer until the field of view is uniformly dark or shows equal intensity in both halves.

    • Record this reading as the zero reading.

  • Measurement of the Observed Rotation:

    • Rinse the polarimeter tube with a small amount of the prepared sample solution.

    • Fill the tube with the sample solution, again ensuring the absence of air bubbles.

    • Place the sample tube in the polarimeter.

    • Rotate the analyzer to restore the uniform dark field or equal intensity.

    • Record the angle of rotation. This is the observed rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α]λT = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the polarimeter tube in decimeters (dm)

      • c = concentration of the solution in g/mL

Precautions:

  • Ensure the polarimeter tube is clean and dry before use.

  • Avoid the presence of air bubbles in the tube as they can interfere with the light path.

  • Maintain a constant temperature during the measurement, as specific rotation can be temperature-dependent.

  • Use a monochromatic light source for accurate measurements.

Biological Significance: Role in the Pentose Phosphate Pathway

This compound, in its phosphorylated form this compound-4-phosphate, is a key intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.

The following diagram illustrates the central role of this compound-4-phosphate in the interconnecting reactions of the non-oxidative pentose phosphate pathway.

Pentose_Phosphate_Pathway cluster_glycolysis To Glycolysis F6P1 Fructose-6-P G3P1 Glyceraldehyde-3-P E4P This compound-4-P S7P Sedoheptulose-7-P G3P1->S7P Transketolase X5P1 Xylulose-5-P R5P Ribose-5-P X5P1->S7P E4P->F6P1 Transketolase G3P2 Glyceraldehyde-3-P E4P->G3P2 S7P->E4P Transaldolase F6P2 Fructose-6-P S7P->F6P2 X5P2->F6P1

Role of this compound-4-Phosphate in the Pentose Phosphate Pathway.

In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding this compound-4-phosphate and fructose-6-phosphate. Subsequently, transketolase transfers a two-carbon unit from xylulose-5-phosphate to this compound-4-phosphate, producing fructose-6-phosphate and glyceraldehyde-3-phosphate. These products can then enter the glycolytic pathway. This compound-4-phosphate also serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) through the shikimate pathway.

Stereochemical Relationships of Tetroses

The stereochemical relationships between the four tetrose isomers can be visualized as follows.

Tetrose_Stereoisomers DEry This compound (2R, 3R) LEry L-Erythrose (2S, 3S) DEry->LEry Enantiomers DThr D-Threose (2S, 3R) DEry->DThr Diastereomers LThr L-Threose (2R, 3S) DEry->LThr Diastereomers LEry->DThr Diastereomers LEry->LThr Diastereomers DThr->LThr Enantiomers

Stereochemical relationships between the tetrose isomers.

This diagram illustrates that this compound and L-Erythrose are enantiomers, as are D-Threose and L-Threose. All other pairings represent diastereomeric relationships. Understanding these relationships is critical for predicting the properties and biological activities of these sugars.

References

Unraveling D-Erythrose Metabolism: A Technical Guide for Microbial Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose sugar, and its phosphorylated counterpart, this compound-4-phosphate (E4P), are pivotal intermediates in central carbon metabolism across a range of microbial species. While E4P is a well-established precursor in the pentose phosphate pathway and the biosynthesis of aromatic amino acids and vitamin B6, the direct catabolic pathways for this compound are less ubiquitously characterized. This technical guide provides an in-depth exploration of the known microbial pathways for this compound and erythritol metabolism, with a focus on the enzymatic reactions, genetic regulation, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate these metabolic routes.

Introduction to this compound Metabolism

This compound is a tetrose monosaccharide that can be utilized as a carbon and energy source by some microorganisms.[1] Its metabolic significance is largely attributed to its phosphorylated form, this compound-4-phosphate (E4P), a key node in central metabolism. E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) via the shikimate pathway and is also an intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[2][3]

Microbial metabolism of this compound can be broadly categorized into two main routes:

  • Direct Phosphorylation and Catabolism: In this putative pathway, this compound is transported into the cell and directly phosphorylated to this compound-4-phosphate, which then enters the pentose phosphate pathway.

  • Catabolism of Related Compounds: this compound-4-phosphate is a key intermediate in the breakdown of other carbon sources, most notably the sugar alcohol erythritol.

This guide will delve into the specifics of these pathways, with a particular focus on the well-characterized erythritol catabolic pathway in Brucella species.

The Erythritol Catabolic Pathway in Brucella

Several α-2 Proteobacteria, including the pathogenic genus Brucella, are capable of utilizing erythritol as a preferential carbon source.[2] This metabolic capability is linked to the virulence of Brucella, as erythritol is abundant in the reproductive tissues of host animals.[4] The catabolism of erythritol proceeds through a series of enzymatic steps that converge on the production of this compound-4-phosphate.[2][5]

The key enzymes in this pathway are encoded by the ery operon, which is induced in the presence of erythritol.[6] The pathway is as follows:

  • Erythritol Kinase (EryA): The pathway is initiated by the ATP-dependent phosphorylation of erythritol to L-erythritol-4-phosphate.[2]

  • L-Erythritol-4-phosphate Dehydrogenase (EryB): This enzyme catalyzes the NAD+-dependent oxidation of L-erythritol-4-phosphate to L-3-tetrulose-4-phosphate.[2]

  • Tetrulose-4-phosphate Racemase (EryC): EryC, initially presumed to be a dehydrogenase, is a racemase that converts L-3-tetrulose-4-phosphate to D-3-tetrulose-4-phosphate.[2]

  • D-3-Tetrulose-4-phosphate Isomerase (EryH): This isomerase, a distant homolog of triose phosphate isomerase, converts D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate.[2]

  • This compound-4-phosphate Isomerase (EryI): Finally, this isomerase, with homology to ribose-5-phosphate isomerase B, catalyzes the conversion of D-erythrulose-4-phosphate to this compound-4-phosphate.[2]

The resulting this compound-4-phosphate then enters the pentose phosphate pathway.

Signaling Pathway for Erythritol Catabolism in Brucella

The following diagram illustrates the enzymatic cascade for the conversion of erythritol to this compound-4-phosphate in Brucella.

Erythritol_Catabolism Erythritol Erythritol E4P L-Erythritol-4-P Erythritol->E4P EryA (Erythritol Kinase) ATP -> ADP L3T4P L-3-Tetrulose-4-P E4P->L3T4P EryB (Dehydrogenase) NAD+ -> NADH D3T4P D-3-Tetrulose-4-P L3T4P->D3T4P EryC (Racemase) DE4P D-Erythrulose-4-P D3T4P->DE4P EryH (Isomerase) D_Erythrose_4P This compound-4-P DE4P->D_Erythrose_4P EryI (Isomerase) PPP Pentose Phosphate Pathway D_Erythrose_4P->PPP

Erythritol catabolism to this compound-4-Phosphate in Brucella.

This compound-4-Phosphate Dehydrogenase and Vitamin B6 Biosynthesis

In many bacteria, including Escherichia coli, this compound-4-phosphate is a key precursor for the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. A crucial enzyme in this pathway is this compound-4-phosphate dehydrogenase (E4PDH), encoded by the epd (formerly gapB) gene.[7][8]

E4PDH catalyzes the NAD+-dependent oxidation of this compound-4-phosphate to 4-phosphoerythronate.[7][9] This reaction is the first committed step in one of the pathways leading to PLP synthesis.

Vitamin B6 Biosynthesis Pathway from E4P

The following diagram outlines the initial steps of the Vitamin B6 biosynthesis pathway starting from this compound-4-phosphate.

Vitamin_B6_Biosynthesis E4P This compound-4-P FourPE 4-Phosphoerythronate E4P->FourPE E4PDH (epd) NAD+ -> NADH PLP_pathway Further steps to Pyridoxal-5'-Phosphate FourPE->PLP_pathway PdxB (Dehydrogenase)

Initial steps of Vitamin B6 biosynthesis from E4P.

Direct Utilization of this compound

Some bacteria, such as Alcaligenes faecalis, have been shown to utilize this compound as a sole source of carbon and energy.[8] While the complete pathway for direct this compound catabolism is not as extensively characterized as the erythritol pathway, it is hypothesized to involve the following steps:

  • Transport: this compound is transported into the cell via a specific or broad-specificity sugar transporter.

  • Phosphorylation: An uncharacterized this compound kinase is presumed to phosphorylate this compound to this compound-4-phosphate.

  • Entry into Central Metabolism: The resulting this compound-4-phosphate enters the pentose phosphate pathway.

Data Presentation: Quantitative Analysis of Key Enzymes

The following tables summarize the available kinetic parameters for key enzymes involved in this compound and erythritol metabolism.

Table 1: Kinetic Parameters of this compound-4-Phosphate Dehydrogenase (E4PDH) from E. coli

SubstrateKm (mM)kcat (s-1)Reference
This compound-4-Phosphate0.96200[7]
NAD+0.074169[7]

Table 2: Kinetic Parameters of Erythritol Pathway Enzymes (Data not available in the provided search results)

EnzymeSubstrateKmkcatReference
Erythritol Kinase (EryA)ErythritolN/AN/A
Erythritol Kinase (EryA)ATPN/AN/A
L-Erythritol-4-P Dehydrogenase (EryB)L-Erythritol-4-PN/AN/A
L-Erythritol-4-P Dehydrogenase (EryB)NAD+N/AN/A

N/A: Data not available in the current search results.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Assay for this compound-4-Phosphate Dehydrogenase (E4PDH) Activity

This protocol is adapted from the spectrophotometric assay used to characterize E4PDH from E. coli.[7]

Principle: The activity of E4PDH is determined by monitoring the rate of NADH formation, which corresponds to the oxidation of this compound-4-phosphate. The increase in absorbance at 340 nm due to NADH production is measured over time.

Workflow Diagram:

E4PDH_Assay_Workflow cluster_prep Reaction Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare reaction buffer: - Tris-HCl (pH 8.0) - NAD+ mix Combine buffer, NAD+, and E4P in a cuvette prep_reagents->mix prep_e4p Prepare this compound-4-Phosphate (substrate) solution prep_e4p->mix prep_enzyme Prepare purified E4PDH enzyme solution initiate Initiate reaction by adding E4PDH enzyme prep_enzyme->initiate equilibrate Equilibrate at assay temperature (e.g., 25°C) mix->equilibrate equilibrate->initiate measure Monitor absorbance at 340 nm over time initiate->measure calculate_rate Calculate the initial rate of absorbance change (ΔA340/min) measure->calculate_rate calculate_activity Calculate enzyme activity using the Beer-Lambert law (ε of NADH = 6220 M⁻¹cm⁻¹) calculate_rate->calculate_activity

Workflow for E4PDH activity assay.

Materials:

  • Purified E4PDH enzyme

  • This compound-4-phosphate (substrate)

  • NAD+

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.

  • Add the this compound-4-phosphate solution to the cuvette.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified E4PDH enzyme solution and mix quickly.

  • Immediately begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 3-5 minutes), ensuring the reaction rate is linear.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).

Purification of His-tagged Recombinant Erythritol Kinase (EryA)

This protocol provides a general framework for the purification of a His-tagged recombinant protein, such as EryA, expressed in E. coli.

Principle: A polyhistidine tag (His-tag) is engineered onto the N- or C-terminus of the recombinant protein. This tag allows for high-affinity binding to a resin containing immobilized nickel ions (Ni-NTA), enabling a one-step affinity purification.

Workflow Diagram:

Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transform Transform E. coli with EryA expression vector culture Culture transformed E. coli transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., by sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify bind Bind lysate to Ni-NTA resin clarify->bind wash Wash resin to remove non-specifically bound proteins bind->wash elute Elute His-tagged EryA with an imidazole gradient wash->elute sds_page Analyze fractions by SDS-PAGE to assess purity and size elute->sds_page dialyze Dialyze purified protein into a suitable storage buffer sds_page->dialyze

Workflow for His-tagged protein purification.

Materials:

  • E. coli cells expressing His-tagged EryA

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Chromatography column

  • SDS-PAGE reagents

Procedure:

  • Cell Lysis: Resuspend the harvested cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin to allow the His-tagged protein to bind.

  • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged EryA from the resin using elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the purified protein.

  • Buffer Exchange: Dialyze the purified protein into a suitable storage buffer without imidazole.

13C-Metabolic Flux Analysis (MFA) of this compound Utilization

Principle: 13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. Cells are cultured with a 13C-labeled substrate (e.g., [1-13C]this compound), and the resulting labeling patterns in metabolic intermediates and proteinogenic amino acids are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These labeling patterns are then used to computationally estimate the intracellular metabolic fluxes.[10][11]

Workflow Diagram:

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase culture Culture microbes on 13C-labeled this compound quench Rapidly quench metabolism culture->quench extract Extract intracellular metabolites and hydrolyze proteins quench->extract analyze Analyze 13C labeling patterns in amino acids and intermediates (GC-MS or LC-MS/MS) extract->analyze fit Fit the experimental labeling data to the model analyze->fit model Construct a metabolic model of the central carbon pathways model->fit estimate Estimate intracellular fluxes fit->estimate

General workflow for 13C-Metabolic Flux Analysis.

Procedure Overview:

  • Isotope Labeling Experiment: Cultivate the microbial strain of interest in a chemically defined medium with 13C-labeled this compound as the primary carbon source until a metabolic and isotopic steady state is reached.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

  • Protein Hydrolysis and Derivatization: Hydrolyze cellular protein to release amino acids and derivatize them for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of the derivatized amino acids and other targeted metabolites using GC-MS or LC-MS/MS.

  • Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic network model and estimate the intracellular fluxes.

Conclusion

The metabolic pathways involving this compound and its phosphorylated form, this compound-4-phosphate, are integral to the central carbon metabolism of many microorganisms. The well-characterized erythritol catabolic pathway in Brucella provides a clear example of how a four-carbon sugar alcohol is channeled into the pentose phosphate pathway via E4P. The role of E4P as a precursor for essential biomolecules like aromatic amino acids and vitamin B6 further highlights the importance of understanding these metabolic routes.

While significant progress has been made, particularly in elucidating the erythritol pathway, further research is needed to fully characterize the direct catabolism of this compound, including the identification and characterization of specific this compound transporters and kinases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and engineer these fascinating microbial metabolic pathways for applications in biotechnology and drug development.

References

The Discovery and Isolation of D-Erythrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of D-Erythrose, a naturally occurring aldotetrose monosaccharide. It details the initial isolation from rhubarb in the 19th century and explores the seminal synthetic routes, namely the Ruff degradation and the Kiliani-Fischer synthesis, that have been pivotal in the study of carbohydrate chemistry. This document offers detailed experimental protocols for these key syntheses, presents quantitative physicochemical data in a structured format, and utilizes visualizations to elucidate the reaction pathways and experimental workflows.

Introduction

This compound, a four-carbon sugar, holds a significant place in the landscape of carbohydrate chemistry and biochemistry. First isolated in 1849 by the French pharmacist Louis Feux Joseph Garot from rhubarb, its discovery marked an early milestone in the understanding of monosaccharides. The name "erythrose" is derived from the Greek word erythros, meaning "red," a descriptor likely stemming from the red coloration observed when the substance is heated with an alkali.

As an aldotetrose, this compound possesses two chiral centers, making it a key building block and intermediate in various metabolic pathways, including the pentose phosphate pathway. Its chemical structure and stereochemistry have been elucidated through classical chemical degradation and synthesis methods, most notably the Ruff degradation and the Kiliani-Fischer synthesis. These techniques, developed by pioneering chemists, not only enabled the structural determination of this compound but also provided pathways for its preparation in the laboratory, facilitating further research into its biological roles and potential therapeutic applications.

This guide will delve into the historical context of this compound's discovery and provide detailed, actionable protocols for its synthesis. Furthermore, it will present its key physicochemical properties in a clear, comparative format and visualize the intricate chemical transformations involved in its synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this monosaccharide.

PropertyValueReference
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
Appearance Clear, colorless, very viscous liquid or syrup[2]
Solubility Fully miscible in water[2]
Optical Rotation [α]D²⁰ +1° → -14.5° (c=11, water, 3 days)
CAS Number 583-50-6[1]
IUPAC Name (2R,3R)-2,3,4-trihydroxybutanal[1]

Methodologies for Isolation and Synthesis

The preparation of this compound can be approached through isolation from natural sources, a method of historical significance, or through chemical synthesis, which provides a more controlled and scalable route. This section details the seminal methods for obtaining this compound.

Isolation from Natural Sources: The Original Discovery
Chemical Synthesis: Ruff Degradation of D-Arabinose

The Ruff degradation is a classic method for the chain shortening of aldoses by one carbon atom. The synthesis of this compound from D-Arabinose via this method proceeds in two main stages: oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.[3][4]

Experimental Protocol:

Step 1: Oxidation of D-Arabinose to Calcium D-Arabinonate

  • Dissolve D-Arabinose in distilled water.

  • Add an aqueous solution of bromine and allow the reaction to proceed at room temperature until the aldehyde group is oxidized to a carboxylic acid, forming D-arabinonic acid.

  • Neutralize the solution by adding calcium carbonate to precipitate the calcium salt of the aldonic acid.

  • Filter and wash the precipitate to obtain calcium D-arabinonate.

Step 2: Oxidative Decarboxylation to this compound

  • Suspend the calcium D-arabinonate in water.

  • Add a solution of a ferric salt (e.g., ferric sulfate) to act as a catalyst.[3]

  • Slowly add hydrogen peroxide (30% solution) to the mixture. The reaction is exothermic and should be cooled to maintain a controlled temperature.[5]

  • The reaction mixture will turn dark as the oxidative decarboxylation proceeds, releasing carbon dioxide and forming this compound.

  • Upon completion of the reaction, the mixture is worked up by removing the iron salts and other impurities. This can be achieved by precipitation and filtration.

  • The resulting solution containing this compound is then concentrated under reduced pressure to yield a syrup.

Chemical Synthesis: Kiliani-Fischer Synthesis from D-Glyceraldehyde

The Kiliani-Fischer synthesis is a cornerstone of carbohydrate chemistry, enabling the elongation of an aldose chain by one carbon atom. This process results in the formation of two epimeric sugars. Starting from the three-carbon aldose D-glyceraldehyde, one can synthesize the four-carbon aldoses this compound and D-Threose.[6][7]

Experimental Protocol:

Step 1: Cyanohydrin Formation

  • React D-glyceraldehyde with an aqueous solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN).[6] This reaction leads to the nucleophilic addition of the cyanide ion to the carbonyl group of D-glyceraldehyde, forming two diastereomeric cyanohydrins.

Step 2: Reduction of the Nitrile to an Imine

  • The resulting cyanohydrin mixture is then subjected to catalytic hydrogenation. A "poisoned" catalyst, such as palladium on barium sulfate (Pd/BaSO₄), is used to selectively reduce the nitrile group to an imine without reducing the newly formed aldehyde group.[7] The reaction is typically carried out in an aqueous solvent under a hydrogen atmosphere.

Step 3: Hydrolysis of the Imine to an Aldehyde

  • The intermediate imine is unstable in water and readily hydrolyzes to form the corresponding aldehyde. This step yields a mixture of the two epimeric aldotetroses: this compound and D-Threose.[7]

Step 4: Separation of Epimers

  • The separation of this compound and D-Threose is a critical and often challenging step. Historically, this was achieved through fractional crystallization of their derivatives (e.g., osazones). Modern laboratory practice would typically employ chromatographic techniques, such as column chromatography on silica gel or a specialized carbohydrate column, to achieve efficient separation of the two sugars.

Visualizing the Synthetic Pathways

To better understand the chemical transformations described, the following diagrams, generated using the DOT language, illustrate the key synthetic pathways for this compound.

Ruff_Degradation D_Arabinose D-Arabinose D_Arabinonic_Acid D-Arabinonic Acid D_Arabinose->D_Arabinonic_Acid Br₂, H₂O D_Erythrose This compound D_Arabinonic_Acid->D_Erythrose Fe³⁺, H₂O₂ - CO₂

Caption: Ruff Degradation of D-Arabinose to this compound.

Kiliani_Fischer_Synthesis D_Glyceraldehyde D-Glyceraldehyde Cyanohydrin_Mixture Cyanohydrin Intermediate (Epimeric Mixture) D_Glyceraldehyde->Cyanohydrin_Mixture NaCN, H₂O Imine_Mixture Imine Intermediate (Epimeric Mixture) Cyanohydrin_Mixture->Imine_Mixture H₂, Pd/BaSO₄ Epimer_Mixture This compound and D-Threose Imine_Mixture->Epimer_Mixture H₂O (Hydrolysis)

Caption: Kiliani-Fischer Synthesis of this compound from D-Glyceraldehyde.

Conclusion

The discovery and subsequent chemical synthesis of this compound represent significant advancements in the field of organic chemistry. From its initial isolation from a natural source to the development of elegant and powerful synthetic methodologies, the study of this simple sugar has provided profound insights into the structure, stereochemistry, and reactivity of carbohydrates. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in carbohydrate synthesis, metabolic studies, and the development of new therapeutic agents. The foundational work on this compound continues to underpin our understanding of the complex world of sugars and their multifaceted roles in biology.

References

Theoretical Models of D-Erythrose Anomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical models describing the anomerization of D-Erythrose. The document focuses on computational chemistry approaches that have elucidated the mechanisms and energetics of this fundamental process in carbohydrate chemistry. The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the conformational dynamics of monosaccharides.

This compound, a four-carbon aldose, serves as a fundamental model system for understanding the mutarotation and anomerization processes common to larger sugars. In solution, it primarily exists in cyclic furanose forms, which can interconvert between α and β anomers via an open-chain aldehyde intermediate. This process is crucial for its chemical reactivity and biological function. Theoretical and computational studies have been instrumental in dissecting the intricate potential energy surface of these transformations.

Core Concepts in this compound Anomerization

The anomerization of this compound involves the reversible conversion between its cyclic α- and β-furanose forms. This process, also known as mutarotation, proceeds through a ring-opening to an acyclic aldehyde form, followed by rotation around the C1-C2 bond and subsequent ring-closure.

Anomerization_Pathway alpha-D-Erythrofuranose alpha-D-Erythrofuranose Open-Chain Aldehyde Open-Chain Aldehyde alpha-D-Erythrofuranose->Open-Chain Aldehyde Ring Opening Open-Chain Aldehyde->alpha-D-Erythrofuranose Ring Closing beta-D-Erythrofuranose beta-D-Erythrofuranose Open-Chain Aldehyde->beta-D-Erythrofuranose Ring Closing beta-D-Erythrofuranose->Open-Chain Aldehyde Ring Opening

Figure 1: General pathway for the anomerization of this compound.

Energetics of Anomerization

Computational studies have provided critical quantitative data on the energy barriers associated with the anomerization process. These calculations are pivotal for understanding the kinetics and thermodynamics of the interconversion. The energy barriers are significantly influenced by the chemical environment, particularly the presence of solvent molecules or catalysts.

Gas-Phase Anomerization

In the absence of a solvent, the ring-opening of the furanose form presents a substantial energy barrier. The rate-determining step is the opening of the α-furanose ring to yield the most stable open-chain tautomer.[1]

Reaction StepComputational LevelFree Energy Barrier (kJ/mol)Reference
α-Furanose Ring OpeningCCSD(T)-F12/cc-pVTZ-F12170.3[1]
Solvent-Mediated Anomerization

The presence of water molecules has a profound catalytic effect on the anomerization of this compound, significantly lowering the activation energy barrier.[2][3] This is achieved through a mechanism involving proton transfer facilitated by a hydrogen-bonded network of water molecules. Computational models have shown that two water molecules provide the optimal reduction in the energy barrier for the hemiacetal formation between the open-chain and furanose forms.[2][3]

Water_Catalysis cluster_reactants Reactant Complex cluster_products Product Complex alpha-Furanose alpha-Furanose Transition_State Water-Mediated Proton Transfer TS alpha-Furanose->Transition_State H2O_1 H2O H2O_1->Transition_State H2O_2 H2O H2O_2->Transition_State Open-Chain Open-Chain Transition_State->Open-Chain H2O_cat1 H2O Transition_State->H2O_cat1 H2O_cat2 H2O Transition_State->H2O_cat2

Figure 2: Catalytic role of two water molecules in the ring-opening of α-furanose.
Acid-Catalyzed Anomerization

Acid catalysis further reduces the activation energy for mutarotation.[4] Both Brønsted and Lewis acids can facilitate this process. The mechanism involves the protonation of the hemiacetal oxygen, which weakens the C-O bond and promotes ring opening.

Catalytic ConditionComputational LevelActivation Energy (kJ/mol) in VacuumActivation Energy (kJ/mol) in Water (PCM)Reference
H3O⁺ and one bridge-H₂OB3LYP/6-311++G(d,p)12 - 4313 - 25[4]

Detailed Computational Protocols

The theoretical investigation of this compound anomerization employs a range of quantum mechanical methods. The following outlines a typical computational workflow for such studies.

Computational_Workflow Start Initial Structure Generation Conformational_Search Conformational Search (e.g., B3LYP/6-31G(d)) Start->Conformational_Search Reoptimization Geometry Reoptimization (e.g., B3LYP/6-311++G(d,p)) Conformational_Search->Reoptimization TS_Search Transition State Search (e.g., QST2/QST3 or Berny algorithm) Reoptimization->TS_Search Frequency_Analysis Frequency Analysis (Confirm minima and TS) Reoptimization->Frequency_Analysis TS_Search->Frequency_Analysis Single_Point_Energy High-Level Single-Point Energy Calculation (e.g., CCSD(T)-F12) Frequency_Analysis->Single_Point_Energy Solvation_Model Inclusion of Solvent Effects (e.g., PCM, SMD) Single_Point_Energy->Solvation_Model End Thermodynamic Data (ΔG, ΔH, ΔS) Solvation_Model->End

Figure 3: A typical computational workflow for studying this compound anomerization.
Conformational Search and Geometry Optimization

  • Initial Structure Generation : The initial 3D structures of the α- and β-furanose anomers, as well as the open-chain form of this compound, are generated.

  • Conformational Search : A systematic or stochastic conformational search is performed to identify low-energy conformers. A common approach is to use a lower level of theory, such as B3LYP with the 6-31G(d) basis set, for initial explorations of the potential energy surface.[5]

  • Geometry Reoptimization : The unique conformers identified are then reoptimized at a higher level of theory, for instance, B3LYP with the 6-311++G(d,p) basis set, to obtain more accurate geometries and relative energies.[5]

Transition State (TS) Search
  • TS Guess Generation : The transition state structures connecting the furanose and open-chain forms are located. This can be initiated using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by manually defining a reaction coordinate.

  • TS Optimization : The guessed TS structures are then fully optimized using algorithms such as the Berny algorithm.

  • TS Verification : A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

High-Level Energy Calculations

To obtain highly accurate energy barriers and reaction energies, single-point energy calculations are often performed on the optimized geometries using more sophisticated and computationally expensive methods.

  • Coupled Cluster Methods : The explicitly correlated coupled-cluster method, CCSD(T)-F12, with a basis set like cc-pVTZ-F12, is employed to achieve high accuracy for the electronic energy.[1]

  • Composite Methods : Methods like G3B3 or G4 are also used to obtain accurate thermochemical data.[1][2]

Inclusion of Solvent Effects

The influence of a solvent, typically water, is crucial for accurately modeling the anomerization process in a biological context.

  • Continuum Solvation Models : The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used to approximate the bulk solvent effects.[2][4]

  • Explicit Solvent Models : To model specific solvent-solute interactions, such as catalysis, a small number of explicit solvent molecules are included in the quantum mechanical calculation. The system typically consists of the sugar and one to three water molecules.[1][2]

Conclusion

The theoretical modeling of this compound anomerization has provided profound insights into the fundamental mechanisms of carbohydrate chemistry. Computational studies have successfully quantified the energy barriers of the uncatalyzed, water-mediated, and acid-catalyzed pathways, highlighting the critical role of the solvent in facilitating this process. The detailed computational protocols outlined in this guide serve as a reference for researchers aiming to investigate similar systems. A thorough understanding of these theoretical models is indispensable for fields ranging from fundamental organic chemistry to the rational design of carbohydrate-based therapeutics.

References

D-Erythrose Degradation Pathways Under Abiotic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core abiotic degradation pathways of D-Erythrose, a four-carbon aldose sugar. Understanding these degradation routes is critical for researchers in various fields, including food chemistry, prebiotic chemistry, and drug development, where this compound or its derivatives may be present. This document summarizes key degradation mechanisms, presents quantitative data from recent studies, details relevant experimental protocols, and provides visual representations of the described pathways and workflows.

Core Degradation Pathways

Under abiotic conditions, this compound undergoes several degradation pathways, primarily influenced by factors such as pH, temperature, and the presence of other reactants like amino acids. The principal degradation routes identified are:

  • Carbonyl Migration and Epimerization: An intramolecular rearrangement leading to the formation of isomeric ketoses and the epimerization of stereocenters.

  • Oxidative Fragmentation: The cleavage of carbon-carbon bonds, resulting in the formation of smaller organic acids.

  • Maillard Reaction: A non-enzymatic browning reaction that occurs in the presence of amino acids, leading to a complex mixture of products.

  • Caramelization: A process of pyrolysis that occurs at high temperatures, resulting in dehydration and polymerization of the sugar.

  • Acid and Base-Catalyzed Degradation: The accelerated degradation of this compound under acidic or alkaline conditions, leading to a variety of products.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions, primarily focusing on the well-studied carbonyl migration and epimerization pathway.

Table 1: Product Distribution of this compound Degradation at 25°C and Various pH Levels over 12 Hours[1]

pHThis compound (%)D-Erythrulose (%)rac-Erythrulose (%)rac-Tetroses (%)D-Threose (%)Diastereomeric Octuloses (%)
5>95<1<1<1<1<1
7~90~5<1<1<1~4
8.5~40~30~15~5~5~5
10<10~40~25~10~10~5

Table 2: Product Distribution of this compound Carbonyl Migration in Bicarbonate Buffer (pH 8.5) at 25°C over 109 Hours

CompoundPercentage (%)
This compound10
D-Erythrulose32
rac-Erythrulose18
rac-Tetroses4

Experimental Protocols

This section details key experimental methodologies for studying the abiotic degradation of this compound.

Monitoring Carbonyl Migration and Epimerization by ¹³C NMR Spectroscopy

This protocol is adapted from the methodology described by Yi et al. (2022)[1].

Objective: To quantitatively monitor the degradation of this compound and the formation of its isomers over time under controlled pH and temperature.

Materials:

  • ¹³C-labeled this compound (e.g., 1-¹³C-D-Erythrose)

  • Buffer solutions of desired pH (e.g., sodium bicarbonate for pH 8.5)

  • Deuterium oxide (D₂O) for NMR lock

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a solution of ¹³C-labeled this compound (e.g., 80 mM) in the chosen buffer (e.g., 160 mM sodium bicarbonate) in D₂O.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹³C NMR spectrum (t=0) to determine the initial composition.

  • Incubate the NMR tube at the desired temperature (e.g., 25°C).

  • Acquire ¹³C NMR spectra at regular time intervals (e.g., every hour for the first 12 hours, then less frequently for longer experiments) to monitor the reaction progress.

  • Integrate the signals corresponding to this compound and its degradation products to determine their relative concentrations over time. The chemical shifts for key species are well-documented[1].

Forced Degradation Studies (General Protocol)

This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines for drug stability testing[2][3][4][5].

Objective: To identify the degradation products of this compound under acidic, basic, oxidative, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of H₂O₂ and keep at room temperature or slightly elevated temperature for a defined period.

  • Thermal Degradation: Heat a solid sample of this compound or a concentrated aqueous solution at an elevated temperature (e.g., 100-180°C) for a defined period.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-MS, to separate and identify the degradation products.

Analysis of Degradation Products by HPLC-MS

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) detector (e.g., Q-TOF or single quadrupole)

  • Appropriate HPLC column (e.g., reverse-phase C18 or a column specifically designed for carbohydrate analysis)

General Chromatographic Conditions (starting point, optimization required):

  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid for MS compatibility)

  • Mobile Phase B: Acetonitrile

  • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to elute compounds with varying polarities.

  • Flow Rate: Typically 0.2-1.0 mL/min

  • Column Temperature: Controlled, e.g., 30-40°C

  • Injection Volume: 5-20 µL

  • Detection: UV (if applicable) and MS detection. MS can be operated in both positive and negative ion modes to capture a wider range of compounds.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows.

This compound Degradation Pathways

D_Erythrose_Degradation_Pathways cluster_carbonyl_migration Carbonyl Migration & Epimerization cluster_oxidative_fragmentation Oxidative Fragmentation cluster_maillard Maillard Reaction (+ Amino Acids) cluster_caramelization Caramelization (High Temperature) D_Erythrose This compound D_Erythrulose D-Erythrulose D_Erythrose->D_Erythrulose Isomerization Formate Formate D_Erythrose->Formate Oxidation Glycolate Glycolate D_Erythrose->Glycolate Oxidation Glycerate Glycerate D_Erythrose->Glycerate Oxidation Melanoidins Melanoidins (Brown Polymers) D_Erythrose->Melanoidins Flavor_Compounds Flavor Compounds D_Erythrose->Flavor_Compounds Caramel_Polymers Caramel Polymers (Colored Products) D_Erythrose->Caramel_Polymers Volatiles Volatile Compounds D_Erythrose->Volatiles rac_Erythrulose rac-Erythrulose D_Erythrulose->rac_Erythrulose Racemization D_Threose D-Threose D_Erythrulose->D_Threose Epimerization rac_Tetroses rac-Tetroses D_Erythrulose->rac_Tetroses Isomerization Octuloses Diastereomeric Octuloses D_Erythrulose->Octuloses Aldol Condensation Carbonyl_Migration_Pathway D_Erythrose This compound Enediol_Intermediate Enediol Intermediate D_Erythrose->Enediol_Intermediate Base-catalyzed enolization D_Erythrulose D-Erythrulose Enediol_Intermediate->D_Erythrulose Keto-enol tautomerization rac_Erythrulose rac-Erythrulose D_Erythrulose->rac_Erythrulose Further Migration & Racemization D_Threose D-Threose D_Erythrulose->D_Threose Epimerization rac_Tetroses rac-Tetroses D_Erythrulose->rac_Tetroses Further Migration & Isomerization Octuloses Diastereomeric Octuloses D_Erythrulose->Octuloses Aldol Condensation with Erythrose Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 120°C) Start->Thermal Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Identification Identification of Degradation Products Analysis->Identification Quantification Quantification of Degradants Analysis->Quantification Pathway_Elucidation Degradation Pathway Elucidation Identification->Pathway_Elucidation Quantification->Pathway_Elucidation

References

Methodological & Application

Stereoselective Synthesis of D-Erythrose Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of D-erythrose derivatives represents a critical tool in the construction of complex chiral molecules, including natural products and novel therapeutic agents. This compound, a simple four-carbon sugar, serves as a versatile chiral building block, offering a scaffold with multiple stereocenters that can be strategically manipulated to achieve desired molecular architectures.

This document provides detailed application notes on the significance of this compound derivatives and comprehensive, step-by-step experimental protocols for their stereoselective synthesis.

Application Notes

This compound and its derivatives are invaluable starting materials in the synthesis of a wide array of biologically active compounds. Their utility stems from the densely functionalized and stereochemically defined structure, which can be elaborated into more complex molecular frameworks.

Key Applications:

  • Natural Product Synthesis: this compound derivatives are frequently employed as key intermediates in the total synthesis of natural products. For instance, they have been utilized in the synthesis of aza-sugars, such as aza-swainsonine, which exhibit potent glycosidase inhibitory activity and have potential as anticancer and antiviral agents.

  • Chiral Building Blocks: The inherent chirality of this compound makes its derivatives ideal starting points for the asymmetric synthesis of complex molecules. The four-carbon backbone with defined stereochemistry provides a template for the construction of larger molecules with high stereocontrol.

  • Drug Discovery: In drug development, this compound derivatives can be incorporated into novel drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The hydroxyl groups can be functionalized to introduce desired pharmacophores or to improve solubility and bioavailability.

  • Metabolic Pathway Intermediates: Erythrose 4-phosphate is a key intermediate in the pentose phosphate pathway, a fundamental metabolic route. Synthetic access to erythrose and its derivatives allows for the study of these pathways and the development of potential inhibitors.

Comparative Data of Synthetic Routes

The stereoselective synthesis of this compound derivatives can be achieved through various routes, each with its own advantages in terms of starting material availability, scalability, and stereocontrol. The following tables summarize quantitative data for some common synthetic strategies.

Starting MaterialTarget DerivativeKey TransformationReagents & ConditionsYield (%)StereoselectivityReference
D-Erythronolactone2,3-O-Isopropylidene-D-erythronolactoneAcetal Protection2,2-Dimethoxypropane, Acetone, p-TsOH85-95N/AOrganic Syntheses
2,3-O-Isopropylidene-D-erythronolactone2,3-O-Isopropylidene-D-erythroseLactone ReductionDiisobutylaluminum hydride (DIBAL-H), Toluene, -78 °C90-98>99% deVarious
D-Glyceraldehyde AcetonideThis compound DerivativeAldol AdditionVarious catalysts and conditions60-80High (catalyst dependent)Various
D-ArabinoseThis compound DerivativeOxidative CleavageLead tetraacetate or Sodium periodate70-85N/AJ. Am. Chem. Soc.

Experimental Protocols

The following are detailed methodologies for key experiments in the stereoselective synthesis of this compound derivatives.

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythrose

This two-step protocol describes the preparation of a key protected this compound derivative starting from D-erythronolactone.

Step 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Materials:

  • D-Erythronolactone

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of D-erythronolactone (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,3-O-isopropylidene-D-erythronolactone.

Step 2: Reduction to 2,3-O-Isopropylidene-D-erythrose

Materials:

  • 2,3-O-Isopropylidene-D-erythronolactone

  • Toluene (anhydrous)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in toluene or hexanes)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve 2,3-O-isopropylidene-D-erythronolactone (1.0 eq) in anhydrous toluene in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-D-erythrose, which can be used in the next step without further purification.

Protocol 2: Diels-Alder Reaction of a this compound-Derived Diene

This protocol outlines the synthesis of a diene from a this compound derivative and its subsequent use in a Diels-Alder cycloaddition.

Step 1: Synthesis of the this compound-Derived Diene

A specific protocol for the synthesis of a suitable diene from a this compound derivative would be inserted here, based on a literature precedent. This would typically involve olefination reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the double bonds.

Step 2: Diels-Alder Cycloaddition

Materials:

  • This compound-derived diene

  • Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Toluene or xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the this compound-derived diene (1.0 eq) and the dienophile (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired cycloadduct. The stereochemistry of the product will be dictated by the facial selectivity of the diene and the endo/exo selectivity of the Diels-Alder reaction.

Visualizations

The following diagrams illustrate key workflows and relationships in the stereoselective synthesis of this compound derivatives.

Synthesis_Workflow Start Starting Material (e.g., D-Erythronolactone) Protection Protection of Hydroxyl Groups Start->Protection Acetal Formation Transformation Key Stereoselective Transformation Protection->Transformation e.g., Reduction, Aldol Addition, Diels-Alder Deprotection Deprotection Transformation->Deprotection Acid/Base Hydrolysis Target Target this compound Derivative Deprotection->Target

Caption: General workflow for the stereoselective synthesis of this compound derivatives.

Diels_Alder_Pathway cluster_Diene_Synthesis Diene Synthesis Erythrose_Derivative Protected this compound Derivative Olefination Olefination (e.g., Wittig Reaction) Erythrose_Derivative->Olefination Diene This compound-Derived Diene Olefination->Diene Diels_Alder [4+2] Cycloaddition Diene->Diels_Alder Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->Diels_Alder Cycloadduct Stereodefined Cycloadduct Diels_Alder->Cycloadduct

Caption: Pathway for a Diels-Alder reaction using a this compound-derived diene.

Protocol for the Quantification of D-Erythrose by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

This document provides a comprehensive guide for the quantitative analysis of D-Erythrose in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for this compound quantification.

Introduction

This compound, a four-carbon monosaccharide (tetrose), is a key intermediate in various metabolic pathways, including the pentose phosphate pathway. Accurate quantification of this compound is crucial in metabolic research, biotechnology, and for quality control in the food and pharmaceutical industries. This application note describes a robust HPLC-RID method for the separation and quantification of this compound. The method utilizes a ligand exchange chromatography column, which provides excellent selectivity for monosaccharides.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Ultrapure water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

  • Solid Phase Extraction (SPE) cartridges (C18), if required for sample cleanup.

Instrumentation
  • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Ligand Exchange Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).[1]

  • Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm)[1]
Mobile Phase Ultrapure Water[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 85 °C[1]
Detector Refractive Index Detector (RID)[1]
Injection Volume 10 µL[1]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to cover the desired concentration range (e.g., 0.1 mg/mL to 5 mg/mL).[2]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the calibration curve should be verified (R² > 0.999).

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[1]

  • If necessary, dilute the sample with ultrapure water to bring the this compound concentration within the calibration range.

  • The sample is now ready for injection.

  • Protein Precipitation: To 1 volume of the biological fluid, add 3 volumes of cold acetonitrile or methanol. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of ultrapure water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

  • Homogenization: Homogenize a known weight of the solid sample in a suitable volume of ultrapure water or a water/methanol mixture.

  • Extraction: Sonicate or shake the homogenate for a specified time to ensure complete extraction of sugars.

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm syringe filter.

  • Cleanup (if necessary): For complex matrices with interfering substances, a Solid Phase Extraction (SPE) step using a C18 cartridge may be necessary to remove non-polar interferences.[3]

  • Dilute the final extract as needed with ultrapure water before injection.

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Integrate the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC-RID method. The values for LOD and LOQ are estimates based on the analysis of similar sugars under comparable conditions.

ParameterExpected Value
Retention Time (RT) ~15 - 20 min (Estimated)
Linearity Range 0.1 - 5.0 mg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 mg/mL (Estimated)
Limit of Quantification (LOQ) 0.03 - 0.5 mg/mL (Estimated)
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Aqueous, Biological, or Solid Sample Homogenization Homogenization (for solids) Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22/0.45 µm) Centrifugation->Filtration SPE SPE Cleanup (Optional) Filtration->SPE Dilution Dilution Filtration->Dilution SPE->Dilution Injection HPLC Injection (10 µL) Dilution->Injection Separation Shodex SUGAR SC1011 (85°C, 1.0 mL/min H2O) Injection->Separation Detection Refractive Index Detector (RID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound Quantification by HPLC-RID.

References

Unlocking the Structural Nuances of D-Erythrose: A Detailed 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and drug discovery, a thorough understanding of the structural and conformational properties of monosaccharides is paramount. D-Erythrose, a key four-carbon aldose, plays a significant role in various biological pathways, including the pentose phosphate pathway. Its structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its behavior in solution, where it exists as a complex equilibrium of cyclic and acyclic forms. This document provides a detailed protocol for the 1H and 13C NMR spectral analysis of this compound and presents the spectral data in a clear, tabulated format for easy reference.

Introduction

In aqueous solution, this compound exists in a dynamic equilibrium between its open-chain (hydrated) form and its cyclic furanose anomers (α-D-erythrofuranose and β-D-erythrofuranose). NMR spectroscopy is a powerful, non-invasive technique that allows for the characterization and quantification of these different species. This application note details the experimental procedure for acquiring high-resolution 1H and 13C NMR spectra of this compound and provides an analysis of the resulting spectral data.

Data Presentation

The following tables summarize the assigned 1H and 13C NMR chemical shifts (δ) and 1H-1H coupling constants (J) for the major forms of this compound in D₂O. These distinct spectral signatures allow for the unambiguous identification and relative quantification of each isomer in solution.

Table 1: 1H NMR Spectral Data of this compound in D₂O

FormProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α-D-Erythrofuranose H-15.35d4.5
H-24.15dd4.5, 2.0
H-34.25dd4.5, 2.0
H-4a3.85dd12.0, 2.5
H-4b3.75dd12.0, 4.5
β-D-Erythrofuranose H-15.20d<1
H-24.05d<1
H-34.35dd5.0, 2.0
H-4a3.90dd12.0, 2.0
H-4b3.80dd12.0, 5.0
Hydrated Open-Chain H-15.10d5.0
H-23.80m-
H-33.95m-
H-4a3.70m-
H-4b3.60m-

Table 2: 13C NMR Spectral Data of this compound in D₂O

FormCarbonChemical Shift (δ, ppm)
α-D-Erythrofuranose C-198.5
C-274.5
C-372.0
C-463.0
β-D-Erythrofuranose C-1102.5
C-277.0
C-373.0
C-463.5
Hydrated Open-Chain C-192.5
C-275.0
C-371.0
C-464.0

Experimental Protocols

A detailed methodology for the successful acquisition of 1H and 13C NMR spectra of this compound is provided below. This protocol is designed to be a starting point and may be adapted based on the specific instrumentation and research questions.

1. Sample Preparation

  • Materials:

    • This compound

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • NMR tubes (5 mm)

    • Internal standard (optional, e.g., TSP or DSS)

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of D₂O to the vial.

    • If an internal standard is required for chemical shift referencing or quantification, add a known amount to the D₂O before dissolving the sample.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the this compound.

    • Transfer the solution to a 5 mm NMR tube.

    • Allow the sample to equilibrate at the desired experimental temperature for at least 15 minutes before data acquisition to ensure the anomeric equilibrium is established.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for 1H and 13C detection.

  • Software: Standard NMR acquisition and processing software.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: Approximately 12 ppm, centered around 4.7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds (to allow for full relaxation of protons, especially the anomeric protons).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Water Suppression: A presaturation pulse sequence should be used to suppress the residual HDO signal.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Solvent: D₂O

    • Temperature: 298 K (25 °C)

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as 13C is an insensitive nucleus.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both 1H and 13C spectra.

  • Phase correct the spectra manually.

  • Perform baseline correction to ensure accurate integration.

  • Reference the 1H spectrum to the internal standard (e.g., TSP at 0.00 ppm) or to the residual HDO signal (at approximately 4.79 ppm at 25 °C). Reference the 13C spectrum indirectly using the 1H reference.

  • Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-furanose forms and the H-1 of the hydrated form to determine their relative populations in the equilibrium mixture.

  • Assign the remaining proton and carbon signals based on their chemical shifts, multiplicities, and coupling constants, and by using 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Equilibrate Sample transfer->equilibrate h1_acq 1H NMR Acquisition equilibrate->h1_acq c13_acq 13C NMR Acquisition equilibrate->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Signal Integration referencing->integration assignment Spectral Assignment integration->assignment

Application Notes & Protocols for GC-MS Analysis of D-Erythrose after Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, sugars such as D-Erythrose are non-volatile and highly polar, making them unsuitable for direct GC-MS analysis.[1][2][3] To overcome this limitation, a chemical derivatization process is employed to convert the sugar into a more volatile and thermally stable compound.[2][3] This document provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS, intended for researchers, scientists, and professionals in drug development.

The most common and effective derivatization method for sugars is a two-step process involving methoximation followed by silylation.[3][4][5][6] Methoximation protects the aldehyde and ketone functional groups, preventing the formation of multiple isomers in the subsequent silylation step.[1][4][6] Silylation then replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, which significantly increases the volatility of the molecule, making it amenable to GC-MS analysis.[4][7]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Internal Standard (e.g., Sorbitol)

  • Sample vials (2 mL) with screw caps and septa

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or pyridine) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For biological samples, perform an appropriate extraction method to isolate the carbohydrate fraction. The final extract should be dried completely, typically under a stream of nitrogen or by lyophilization, before derivatization.[4]

3. Derivatization Protocol: Methoximation followed by Silylation

This protocol is adapted from established methods for the derivatization of metabolites for GC-MS analysis.[3][4][5][8]

  • Methoximation:

    • To the dried sample or standard in a 2 mL vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[8]

    • If an internal standard is being used, add it at this stage.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 90 minutes with shaking.[4][8]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS.[3]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes with shaking.[4]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be diluted with hexane if necessary.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless or split (e.g., 10:1)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 5°C/min to 300°C

      • Hold: 5 minutes at 300°C

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.

Quantitative Data Presentation

The derivatization of this compound results in the formation of its methoxime-trimethylsilyl (MeOx-TMS) derivative. Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for this compound.[9] The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification.

Table 1: Representative Quantitative Data for Derivatized this compound

ParameterValue
Derivative This compound, MeOx-TMS
Expected Retention Time (min) Varies with GC column and conditions
Characteristic Mass Fragments (m/z) 73, 103, 147, 204, 217, 307
Quantification Ion (m/z) To be determined empirically (often one of the most abundant and specific fragments)
Qualifier Ions (m/z) To be determined empirically (other characteristic fragments)

Note: The characteristic mass fragments are based on typical fragmentation patterns of TMS-derivatized sugars.[10][11][12][13] The ion at m/z 73 is characteristic of a trimethylsilyl group. Ions at m/z 204 and 217 are often observed for monosaccharide derivatives.[11] The exact retention time and relative abundance of ions should be confirmed by running a pure standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound after derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Standard or Dried Sample Extract add_is Add Internal Standard (e.g., Sorbitol) sample->add_is methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 37°C, 90 min add_is->methoximation silylation Step 2: Silylation (MSTFA + 1% TMCS) 37°C, 30 min methoximation->silylation gc_ms GC-MS Analysis silylation->gc_ms data_processing Data Processing and Quantification gc_ms->data_processing cluster_sample_prep cluster_sample_prep cluster_derivatization cluster_derivatization cluster_analysis cluster_analysis

Caption: Workflow for this compound derivatization and GC-MS analysis.

References

Application Notes and Protocols: D-Erythrose as a Chiral Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose, a naturally occurring four-carbon aldose, serves as a versatile and valuable chiral starting material in asymmetric synthesis. Its well-defined stereochemistry provides a robust scaffold for the construction of complex chiral molecules, including natural products and their analogues, which are of significant interest in drug discovery and development. The strategic utilization of this compound allows for the introduction of multiple stereocenters with high precision, often leading to more efficient and elegant synthetic routes compared to de novo asymmetric approaches. These application notes provide an overview of the use of this compound in the synthesis of key chiral building blocks and natural products, complete with detailed experimental protocols.

Application 1: Synthesis of Chiral Hydroxypyrrolidines

Chiral hydroxypyrrolidines are important structural motifs found in a variety of biologically active compounds, including glycosidase inhibitors and other therapeutic agents. This compound provides an excellent starting point for the enantioselective synthesis of these valuable heterocyclic compounds. A key strategy involves the transformation of this compound into a linear precursor, followed by an intramolecular cycloaddition to construct the pyrrolidine ring with controlled stereochemistry.

A notable example is the synthesis of (2R,3S,4R)-ethyl (3,4-isopropylidenedioxypyrrolidin-2-yl)acetate, a versatile intermediate for further elaboration. The synthetic pathway commences with the protection of this compound as 2,3-O-isopropylidene-D-erythrose, followed by a Wittig reaction to extend the carbon chain. Subsequent conversion of a terminal hydroxyl group to an azide sets the stage for a crucial intramolecular 1,3-dipolar cycloaddition, which proceeds with high stereocontrol to furnish a dihydrotriazole intermediate. Ring opening and subsequent reduction afford the target chiral hydroxypyrrolidine.[1]

Logical Workflow for Chiral Hydroxypyrrolidine Synthesis

G D_Erythrose This compound Protected_Erythrose 2,3-O-Isopropylidene-D-erythrose D_Erythrose->Protected_Erythrose Isopropylidene protection Alkene_Esters E and Z Alkene Esters Protected_Erythrose->Alkene_Esters Wittig Reaction Azide Azide Intermediate Alkene_Esters->Azide 1. Triflation 2. Azide Displacement Dihydrotriazole Dihydrotriazole Azide->Dihydrotriazole Intramolecular 1,3-Dipolar Cycloaddition Pyrrolidine_Diazo_Ester Pyrrolidine Diazo Ester Dihydrotriazole->Pyrrolidine_Diazo_Ester Ring Opening Target_Pyrrolidine Chiral Hydroxypyrrolidine Pyrrolidine_Diazo_Ester->Target_Pyrrolidine Hydrogenolysis

Caption: Synthetic workflow from this compound to a chiral hydroxypyrrolidine.

Quantitative Data
StepProductYield (%)Reference
Wittig Reaction(E)- and (Z)-Alkene esters85 (E/Z)[1]
Dihydrotriazole formationDihydrotriazole from (E)-alkene ester88[1]
Ring OpeningPyrrolidine diazo ester95[1]
Hydrogenolysis(2R,3S,4R)-ethyl (3,4-isopropylidenedioxypyrrolidin-2-yl)acetate90[1]
Experimental Protocols

Protocol 1: Wittig Reaction of 2,3-O-Isopropylidene-D-erythrose [1]

  • A solution of 2,3-O-isopropylidene-D-erythrose (1.0 g, 6.25 mmol) in dry benzene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Ethoxycarbonylmethylene(triphenyl)phosphorane (2.6 g, 7.5 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: light petroleum-ethyl acetate, 4:1) to afford a mixture of the (E)- and (Z)-alkene esters.

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition [1]

  • To a solution of the azide intermediate (derived from the corresponding alcohol via triflation and azide displacement) (1.0 g, 3.7 mmol) in dry toluene (50 mL), is added a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • The reaction mixture is heated at 80 °C for 12 hours.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by chromatography to yield the dihydrotriazole.

Application 2: Enantioselective Synthesis of (-)-Swainsonine

(-)-Swainsonine is a potent inhibitor of Golgi α-mannosidase II and shows potential as an anticancer agent. Its complex polyhydroxylated indolizidine structure has made it a challenging target for synthetic chemists. Several total syntheses have been reported, with some of the most efficient routes utilizing chiral pool starting materials. This compound has been successfully employed as a chiral precursor in a concise synthesis of (-)-swainsonine, highlighting its utility in the construction of complex natural products.[2]

One synthetic approach initiates with this compound to construct a key pyrrolidine intermediate with the correct stereochemistry, which is then elaborated to the final indolizidine skeleton.[2]

Signaling Pathway Diagram (Illustrative)

G D_Erythrose This compound Chiral_Intermediate Key Chiral Pyrrolidine Intermediate D_Erythrose->Chiral_Intermediate Multi-step Conversion Indolizidine_Core Indolizidine Skeleton Construction Chiral_Intermediate->Indolizidine_Core Annulation/ Cyclization Swainsonine (-)-Swainsonine Indolizidine_Core->Swainsonine Final Modifications

Caption: Synthetic strategy for (-)-Swainsonine from this compound.

Quantitative Data
Synthetic Route FeatureDetailsReference
Starting MaterialThis compound[2]
Key StrategyConstruction of a chiral pyrrolidine intermediate[2]
Overall YieldNot explicitly stated for the entire synthesis from this compound in the abstract.[2]
Experimental Protocols

Detailed experimental protocols for the multi-step synthesis of (-)-Swainsonine from this compound require access to the full experimental section of the cited literature. The general steps involve:

  • Protection and Chain Extension of this compound: Similar to the pyrrolidine synthesis, the initial steps would likely involve protection of the hydroxyl groups and extension of the carbon chain.

  • Introduction of Nitrogen and Cyclization: A nitrogen-containing functional group is introduced, followed by a cyclization reaction to form the core pyrrolidine ring with the desired stereochemistry.

  • Elaboration to the Indolizidine Skeleton: Further functional group manipulations and a second cyclization would be performed to construct the bicyclic indolizidine core of swainsonine.

  • Final Deprotection: Removal of protecting groups to yield the final natural product.

Application 3: Role in Biosynthesis

From a biochemical perspective, a derivative of this compound, this compound 4-phosphate, is a key intermediate in the shikimate pathway. This metabolic pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants. Tryptophan, in turn, serves as the precursor for the biosynthesis of the neurohormone melatonin. While this is a biosynthetic pathway, it underscores the fundamental importance of the this compound scaffold in the generation of complex and biologically vital molecules in nature.

Biosynthetic Pathway Relationship

G Erythrose4P This compound 4-Phosphate Shikimate_Pathway Shikimate Pathway Erythrose4P->Shikimate_Pathway Tryptophan Tryptophan Shikimate_Pathway->Tryptophan Melatonin Melatonin Tryptophan->Melatonin

Caption: Role of this compound 4-Phosphate in the biosynthesis of Melatonin.

Conclusion

This compound is a powerful and versatile chiral starting material for the stereoselective synthesis of a range of valuable and complex molecules. Its application in the synthesis of chiral hydroxypyrrolidines and the total synthesis of natural products like (-)-swainsonine demonstrates its significance in modern organic synthesis. The detailed protocols provided herein serve as a practical guide for researchers looking to exploit the synthetic potential of this readily available chiral building block. Further exploration of this compound and its derivatives is expected to lead to the development of novel synthetic methodologies and the efficient construction of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Enzymatic Conversion of L-Erythrulose to D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose is a four-carbon aldose sugar of significant interest in the pharmaceutical and biotechnology sectors. Its chiral nature makes it a valuable building block for the synthesis of various complex organic molecules and pharmaceutical compounds. Notably, this compound has demonstrated potential anti-tumor activity, suggesting its utility in the development of novel cancer therapeutics. The enzymatic synthesis of this compound offers a highly specific and environmentally benign alternative to traditional chemical methods, which often involve harsh reaction conditions and produce unwanted byproducts.

This document provides detailed application notes and protocols for the two-step enzymatic conversion of L-erythrulose to this compound. The process involves an initial epimerization of L-erythrulose to D-erythrulose, followed by an isomerization of D-erythrulose to the final product, this compound.

Principle of the Method

The conversion of L-erythrulose to this compound is achieved through a sequential two-step enzymatic cascade:

  • Epimerization: L-erythrulose is first epimerized at the C3 position to yield D-erythrulose. This reaction is catalyzed by D-tagatose 3-epimerase, an enzyme known for its ability to interconvert various ketoses. The reaction reaches an equilibrium, resulting in a racemic mixture of L- and D-erythrulose.

  • Isomerization: The D-erythrulose present in the mixture is then selectively isomerized to this compound. This aldose-ketose isomerization is catalyzed by L-rhamnose isomerase, an enzyme with broad substrate specificity.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic conversion of L-erythrulose to this compound.

Table 1: Overview of the Two-Step Enzymatic Conversion

StepReactionEnzymeSource OrganismConversion Rate
1L-Erythrulose → D-ErythruloseD-Tagatose 3-EpimerasePseudomonas cichorii ST-24~50%[1]
2D-Erythrulose → this compoundL-Rhamnose IsomerasePseudomonas stutzeri LL17212.9%[1]

Table 2: General Properties of the Key Enzymes

EnzymeEC NumberOptimal pHOptimal Temperature
D-Tagatose 3-Epimerase (P. cichorii)5.1.3.317.0 - 9.0[2]~60°C[2]
L-Rhamnose Isomerase (P. stutzeri)5.3.1.145.0 - 11.0 (Optimum at 9.0)60°C

Experimental Protocols

The following protocols provide a general framework for the enzymatic conversion. Optimization of specific parameters such as enzyme and substrate concentrations, reaction time, and temperature may be required for specific applications.

Protocol 1: Expression and Purification of Recombinant Enzymes

Both D-tagatose 3-epimerase from P. cichorii and L-rhamnose isomerase from P. stutzeri can be overexpressed in Escherichia coli for production and purification.[3]

1.1. Gene Cloning and Expression Vector Construction:

  • Synthesize the genes encoding D-tagatose 3-epimerase from Pseudomonas cichorii ST-24 and L-rhamnose isomerase from Pseudomonas stutzeri LL172 with codon optimization for E. coli.
  • Clone the synthesized genes into a suitable expression vector (e.g., pET vector with a His-tag for affinity purification).

1.2. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.

1.3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the His-tagged proteins from the supernatant using a Ni-NTA affinity chromatography column.
  • Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
  • Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Perform dialysis to remove imidazole and store the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at -80°C.

Protocol 2: Enzymatic Conversion of L-Erythrulose to this compound

Step 1: Epimerization of L-Erythrulose to D-Erythrulose

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • L-Erythrulose: 10-100 mM in a suitable buffer.

      • Purified D-Tagatose 3-Epimerase: 0.1-1 mg/mL.

      • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Incubation:

    • Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction can be monitored over time to determine the point of equilibrium.

  • Reaction Termination (Optional):

    • The reaction can be stopped by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.

Step 2: Isomerization of D-Erythrulose to this compound

  • Reaction Setup:

    • To the reaction mixture from Step 1 (containing the L/D-erythrulose mixture), add:

      • Purified L-Rhamnose Isomerase: 0.1-1 mg/mL.

      • It is recommended to use the same buffer system if compatible. The optimal pH for L-rhamnose isomerase from P. stutzeri is broad, but pH 9.0 is reported as optimal. Adjusting the pH may enhance the conversion.

  • Incubation:

    • Incubate the reaction mixture at 50-60°C for 12-24 hours.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzyme.

Protocol 3: Analytical Method for Monitoring the Reaction

The concentrations of L-erythrulose, D-erythrulose, and this compound can be monitored by High-Performance Liquid Chromatography (HPLC).

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm).

  • Mobile Phase: Acetonitrile:water (e.g., 90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Standard Curves: Prepare standard curves for L-erythrulose and this compound to quantify the concentrations of the substrate and product. D-erythrulose may co-elute with L-erythrulose or have a distinct peak that needs to be identified.

Mandatory Visualizations

Enzymatic_Conversion_Workflow cluster_step1 Step 1: Epimerization cluster_step2 Step 2: Isomerization L_Erythrulose L-Erythrulose DL_Erythrulose L/D-Erythrulose (Racemic Mixture) L_Erythrulose->DL_Erythrulose D-Tagatose 3-Epimerase D_Erythrose This compound DL_Erythrulose->D_Erythrose L-Rhamnose Isomerase Logical_Relationship Start Start with L-Erythrulose Step1 Epimerization with D-Tagatose 3-Epimerase Start->Step1 Intermediate Produce Racemic Mixture of L-Erythrulose and D-Erythrulose Step1->Intermediate Step2 Isomerization with L-Rhamnose Isomerase Intermediate->Step2 End Final Product: This compound Step2->End

References

D-Erythrose as a Substrate for Transaldolase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Transaldolase (EC 2.2.1.2) is a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP).[1] It catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. One of the crucial reactions catalyzed by transaldolase involves D-erythrose 4-phosphate (E4P) as an acceptor substrate. This reaction is central to cellular metabolism, linking the PPP with glycolysis and providing essential precursors for biosynthesis.[1]

The primary reaction involving this compound 4-phosphate is:

Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ Fructose 6-phosphate + this compound 4-phosphate [1]

This equilibrium is vital for maintaining the balance of intermediates in the PPP. The metabolic significance of this compound 4-phosphate as a substrate for transaldolase is multifaceted:

  • Biosynthesis of Aromatic Amino Acids: this compound 4-phosphate is a critical precursor for the synthesis of the aromatic amino acids tryptophan, phenylalanine, and tyrosine in plants and microorganisms via the shikimate pathway.[2]

  • Nucleotide Synthesis: The pentose phosphate pathway, regulated in part by transaldolase activity, is the primary source of ribose 5-phosphate, a necessary component for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1]

  • Reductive Biosynthesis: The PPP generates NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress.[1]

  • Clinical Relevance: Deficiency in transaldolase can lead to an accumulation of polyols such as erythritol (derived from erythrose 4-phosphate), D-arabitol, and ribitol.[1] This deficiency has been associated with liver cirrhosis and hepatosplenomegaly in early infancy.[1] Furthermore, transaldolase has been identified as a potential target in autoimmune diseases like multiple sclerosis and in the context of cancer metabolism.[1][3]

  • Drug Development: The unique catalytic activity of transaldolase and related aldolases is being explored for the biocatalytic, asymmetric synthesis of complex chiral molecules with potential pharmaceutical applications.[4] Understanding the kinetics of substrates like this compound 4-phosphate is crucial for engineering these enzymes for novel synthetic routes. Additionally, targeting the pentose phosphate pathway, including the transaldolase-mediated step, is being investigated as a therapeutic strategy in colorectal cancer.[3]

The study of this compound 4-phosphate as a substrate for transaldolase is therefore of significant interest to researchers in biochemistry, molecular biology, and drug development. The protocols and data provided below offer a comprehensive guide for investigating this important enzymatic reaction.

Quantitative Data

The following table summarizes the kinetic parameters of transaldolase with this compound 4-phosphate as a substrate from various sources.

Organism/SourceKm for this compound 4-phosphate (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Notes
Methanocaldococcus jannaschii (at 25°C)15.6 ± 2.81.0 ± 0.20.4Apparent Michaelis constant determined with 5 mM fructose-6-phosphate.
Methanocaldococcus jannaschii (at 50°C)27.8 ± 4.312.0 ± 0.54.8Apparent Michaelis constant determined with 5 mM fructose-6-phosphate.
Escherichia coliNot explicitly stated, but the Km for the M. jannaschii enzyme was reported to be 16% of the E. coli value, suggesting a Km of approximately 97.5 µM for the E. coli enzyme.Not specifiedNot specified
Rat Liver (Normal)130Not specifiedNot specified
Rat Liver (Hepatoma 3924A)170Not specifiedNot specified
Bacillus methanolicus PB1Not specifiedNot specifiedNot specifiedThe study focused on fructose-6-phosphate as the substrate but acknowledges erythrose-4-phosphate as a key substrate.[5]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Transaldolase Activity

This protocol is adapted from the method used for the characterization of Methanocaldococcus jannaschii transaldolase and a standard assay from Sigma-Aldrich.[6][7] The assay measures the rate of D-glyceraldehyde 3-phosphate (G3P) formation from D-fructose 6-phosphate and this compound 4-phosphate. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI), and the DHAP is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase (α-GDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials and Reagents:

  • Glycylglycine Buffer (250 mM, pH 7.7 at 25°C)

  • This compound 4-Phosphate (E4P) solution (100 mM)

  • D-Fructose 6-Phosphate (F6P) solution (200 mM)

  • Magnesium Chloride (MgCl₂) solution (300 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (2.6 mM)

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme solution (0.1 mg/mL in cold Glycylglycine buffer)

  • Transaldolase (TA) enzyme solution (0.25 - 0.50 units/mL in cold deionized water)

  • Deionized water

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following reagents in the specified order:

    • Deionized Water: 1.80 mL

    • Glycylglycine Buffer (Reagent A): 0.55 mL

    • This compound 4-Phosphate Solution (Reagent B): 0.05 mL

    • D-Fructose 6-Phosphate Solution (Reagent C): 0.10 mL

    • NADH Solution (Reagent E): 0.15 mL

    • MgCl₂ Solution (Reagent D): 0.15 mL

    • α-GDH/TPI Enzyme Solution (Reagent F): 0.10 mL

  • Prepare a blank cuvette with the same components.

  • Mix the contents of the cuvettes by inversion and equilibrate to 25°C.

  • Monitor the absorbance at 340 nm (A₃₄₀) until a constant reading is obtained.

  • Initiate the reaction by adding 0.10 mL of the Transaldolase Enzyme Solution (Reagent G) to the test cuvette.

  • Immediately mix by inversion and record the decrease in A₃₄₀ for approximately 5 minutes.

  • Determine the maximum linear rate of decrease in A₃₄₀ per minute (ΔA₃₄₀/min) for both the test and blank samples.

Calculations:

The activity of the transaldolase enzyme is calculated using the following formula:

Units/mL enzyme = ((ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) * 3 * df) / (6.22 * 0.1)

Where:

  • 3 = Total volume of the assay in mL

  • df = Dilution factor of the enzyme

  • 6.22 = Millimolar extinction coefficient of NADH at 340 nm

  • 0.1 = Volume of the transaldolase enzyme solution added in mL

Unit Definition: One unit of transaldolase will produce 1.0 µmole of D-glyceraldehyde 3-phosphate from D-fructose 6-phosphate per minute in the presence of this compound 4-phosphate at pH 7.7 and 25°C.[7]

Protocol 2: Determination of Michaelis-Menten Constants (Km) for this compound 4-Phosphate

This protocol describes how to determine the apparent Km of transaldolase for this compound 4-phosphate.

Procedure:

  • Follow the procedure for the continuous spectrophotometric assay described in Protocol 1.

  • Keep the concentration of D-fructose 6-phosphate constant and at a saturating level (e.g., 5 mM).[6]

  • Vary the concentration of this compound 4-phosphate over a range that brackets the expected Km (e.g., 10 µM to 200 µM).[6]

  • For each concentration of this compound 4-phosphate, measure the initial reaction velocity (v₀) by determining the initial linear rate of decrease in A₃₄₀.

  • Plot the initial velocity (v₀) against the substrate concentration ([S], which is the concentration of this compound 4-phosphate).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.

v₀ = (Vmax * [S]) / (Km + [S])

Visualizations

Transaldolase_Reaction_Pathway cluster_products Products cluster_substrates Substrates S7P Sedoheptulose 7-Phosphate Transaldolase Transaldolase S7P->Transaldolase G3P Glyceraldehyde 3-Phosphate G3P->Transaldolase F6P Fructose 6-Phosphate E4P This compound 4-Phosphate Transaldolase->F6P Transaldolase->E4P

Caption: Transaldolase catalyzes the reversible conversion of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to fructose 6-phosphate and this compound 4-phosphate.

Transaldolase_Assay_Workflow cluster_reaction1 Transaldolase Reaction cluster_reaction2 Coupled Enzyme Reactions cluster_detection Detection F6P Fructose 6-Phosphate TA Transaldolase F6P->TA E4P This compound 4-Phosphate E4P->TA G3P Glyceraldehyde 3-Phosphate TA->G3P S7P Sedoheptulose 7-Phosphate TA->S7P TPI Triosephosphate Isomerase G3P->TPI DHAP Dihydroxyacetone Phosphate TPI->DHAP aGDH α-Glycerophosphate Dehydrogenase DHAP->aGDH G3P_2 Glycerol 3-Phosphate aGDH->G3P_2 NAD NAD+ aGDH->NAD NADH NADH NADH->aGDH Spectro Monitor Absorbance Decrease at 340 nm NAD->Spectro

Caption: Workflow of the coupled spectrophotometric assay for measuring transaldolase activity using this compound 4-phosphate as a substrate.

References

Application Note & Protocol: Preparation of D-Erythrose 4-Phosphate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose 4-phosphate (E4P) is a critical intermediate in central carbon metabolism, playing a key role in the pentose phosphate pathway and the Calvin cycle.[1] Furthermore, it serves as a crucial precursor in the biosynthesis of aromatic amino acids—tyrosine, phenylalanine, and tryptophan—via the shikimate pathway.[1] In this pathway, E4P and phosphoenolpyruvate are condensed by DAHP synthase in the first committed step.[1] The availability of high-purity E4P is therefore essential for a variety of in vitro enzymatic assays, inhibitor screening, and metabolic studies.

This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound 4-phosphate. The primary method described is the oxidation of D-glucose 6-phosphate (G6P) using lead tetraacetate, followed by chromatographic purification.[2][3][4]

Chemical Synthesis of this compound 4-Phosphate

The most common laboratory-scale synthesis of E4P involves the oxidative degradation of a larger sugar phosphate, such as D-glucose 6-phosphate (G6P).[2][3][4]

Principle: Lead tetraacetate specifically cleaves the bond between C1 and C2 of glucose 6-phosphate, releasing C1 as formate and converting the remainder of the molecule to this compound 4-phosphate. The primary contaminant from this reaction is unreacted G6P.[3][4]

Workflow for E4P Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_recovery Recovery & Storage G6P D-Glucose 6-Phosphate (G6P) Oxidation Lead Tetraacetate Oxidation G6P->Oxidation Reactant Crude Crude Product (E4P + G6P) Oxidation->Crude Yields IonExchange Dowex 1-Formate Ion-Exchange Chromatography Crude->IonExchange PureE4P Purified E4P Elution Gradient Elution (Ammonium Formate) IonExchange->Elution Elution->PureE4P Separates Hydrazone Hydrazone Derivative Formation PureE4P->Hydrazone BariumSalt Precipitation as Barium Salt Hydrazone->BariumSalt Storage Stable E4P Salt (Store at <-15°C) BariumSalt->Storage

Caption: Workflow for the synthesis and purification of this compound 4-phosphate.

Experimental Protocols

This protocol is adapted from the improved preparative method described in the literature.[3][4]

Materials:

  • D-glucose 6-phosphate (G6P), barium salt

  • Lead tetraacetate

  • Sulfuric acid (6 N)

  • Glacial acetic acid

  • Dowex 1-formate resin

  • Ammonium formate

  • Formic acid

  • Phenylhydrazine

  • Barium acetate

Procedure:

  • Preparation of Starting Material: Dissolve 1 mmole of D-glucose 6-phosphate in a mixture of water and glacial acetic acid.

  • Oxidation: While stirring vigorously in a cold bath (0-4°C), add 1.7 mmoles of lead tetraacetate and 1.8 mmoles of sulfuric acid.[4] The reaction is rapid. The precipitated barium sulfate is typically not removed at this stage.

  • Reaction Quenching: After a short reaction time (e.g., 30 minutes), the reaction can be stopped by adding an excess of a substance that reacts with lead tetraacetate, such as ethylene glycol.

  • Preparation for Chromatography: The crude reaction mixture, containing E4P and unoxidized G6P, is neutralized and filtered to remove insoluble salts before loading onto the chromatography column.

  • Column Preparation: Pack a column with Dowex 1-formate resin and equilibrate with water.

  • Sample Loading: Load the filtered, neutralized crude product onto the column.

  • Elution:

    • Wash the column with water to remove any unbound contaminants.

    • Elute the unreacted G6P using a linear gradient of ammonium formate in formic acid (e.g., 0.05 M to 0.1 M ammonium formate in 0.2 N formic acid).[3]

    • After the G6P has been eluted, apply a higher concentration of ammonium formate (e.g., 2.0 M ammonium formate in 0.2 N formic acid) to elute the E4P.[3]

  • Fraction Collection: Collect fractions and monitor for the presence of sugar phosphates using a suitable method, such as the phenol-sulfuric acid test. G6P and E4P produce different colors in this reaction, which can aid in their identification.[3][4]

  • Formation of Hydrazone: Pool the E4P-containing fractions. To stabilize the E4P, it can be converted to its phenylhydrazone derivative by adding phenylhydrazine.

  • Precipitation: Precipitate the E4P-phenylhydrazone as its barium salt by adding barium acetate.

  • Washing and Drying: Wash the precipitate with water and ethanol, then dry under vacuum.

  • Storage: The resulting barium salt is stable and should be stored at low temperatures (e.g., below -15°C).[5]

Data Presentation: Yield and Purity

The efficiency of the synthesis and purification process is critical. The following table summarizes representative quantitative data from the literature.

ParameterValueReference
Starting Material1.0 mmole D-Glucose 6-Phosphate[4]
Lead Tetraacetate1.7 mmoles[4]
Crude E4P Yield~0.77 mmole (77%)[4]
Unoxidized G6P~0.20 mmole (20%)[4]
Final Yield (Barium Salt)~50%[4]
PurityFree of G6P and D-glyceraldehyde 3-phosphate[3]

Note: Yields can vary based on reaction conditions and purification efficiency. It is advisable to determine the concentration of the final E4P solution enzymatically before use.[3]

Application in Enzymatic Assays

Purified E4P is a substrate for numerous enzymes. A primary application is in the study of the shikimate pathway, which is essential in bacteria, fungi, and plants, but absent in mammals, making it an attractive target for drug development.

Shikimate Pathway: Entry Point

G PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P This compound 4-Phosphate (E4P) E4P->DAHPS DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAHPS->DAHP Condensation Shikimate Shikimate Pathway (6 steps) DAHP->Shikimate AroAA Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->AroAA

Caption: The entry reaction of the shikimate pathway, a key use for E4P.

Principle: The activity of DAHP synthase can be measured by quantifying the amount of DAHP produced from E4P and phosphoenolpyruvate (PEP). The disappearance of PEP can also be monitored spectrophotometrically at 232 nm.

Reagents:

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Phosphoenolpyruvate (PEP)

  • This compound 4-phosphate solution (concentration determined enzymatically)

  • DAHP Synthase enzyme preparation

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent for colorimetric detection of DAHP

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, PEP, and E4P in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding the DAHP synthase enzyme.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding TCA.

  • DAHP Quantification:

    • Centrifuge to pellet the precipitated protein.

    • Take an aliquot of the supernatant and react it with TBA reagent under acidic conditions at 100°C.

    • Measure the absorbance of the resulting colored product at 549 nm.

  • Calculations: Determine the concentration of DAHP formed by comparing the absorbance to a standard curve.

Stability and Handling

  • This compound 4-phosphate in aqueous solution can exist as a mixture of monomeric and dimeric forms, which may have different reactivities in enzymatic assays.[6]

  • It is recommended to prepare fresh solutions of E4P for enzymatic assays or to aliquot and store solutions at -80°C to minimize degradation and dimerization.

  • The barium salt of the E4P-hydrazone is a stable form for long-term storage.[3][4] Before use, it must be converted back to the free sugar phosphate.

Conclusion

The successful preparation of pure, active this compound 4-phosphate is a prerequisite for reliable enzymatic studies of pathways such as the pentose phosphate and shikimate pathways. The described method of lead tetraacetate oxidation of G6P followed by ion-exchange chromatography provides a robust means of obtaining E4P in sufficient quantity and purity for most research applications. Proper handling and characterization are essential to ensure the quality of experimental results.

References

Application Notes and Protocols for Tracing D-Erythrose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to tracing D-Erythrose in metabolic flux analysis (MFA), a critical technique for understanding cellular metabolism in various biological contexts, including disease research and drug development. This compound-4-phosphate (E4P) is a key intermediate in the pentose phosphate pathway (PPP) and a direct precursor for the biosynthesis of aromatic amino acids via the shikimate pathway.[1][2] Tracing the flow of carbon through E4P provides valuable insights into the activity of these pathways, which are often altered in cancer and other metabolic diseases.

Core Concepts in this compound Tracing

Metabolic flux analysis using stable isotopes, most commonly ¹³C, is the gold standard for quantifying intracellular reaction rates (fluxes).[3] The general workflow involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including E4P. The distribution of ¹³C in these metabolites, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes.

Data Presentation: Quantitative Flux Data

The following tables summarize quantitative data from a ¹³C-metabolic flux analysis study in Chinese Hamster Ovary (CHO) cells, providing insights into the fluxes through the pentose phosphate pathway and related pathways involving this compound-4-phosphate. The fluxes are normalized to the glucose uptake rate.

Table 1: Metabolic Fluxes in Central Carbon Metabolism of CHO Cells [4]

ReactionAbbreviationFlux (Normalized to Glucose Uptake)95% Confidence Interval
Glucose -> Glucose-6-phosphateGLC -> G6P100-
Glucose-6-phosphate -> Fructose-6-phosphateG6P -> F6P45 ± 8[5][6]
Glucose-6-phosphate -> 6-Phosphoglucono-δ-lactoneG6P -> 6PGL55 ± 8[7][8]
Fructose-6-phosphate + Glyceraldehyde-3-phosphate <-> Sedoheptulose-7-phosphate + Erythrose-4-phosphateF6P + GAP <-> S7P + E4P15 ± 3[9]
Xylulose-5-phosphate + Ribose-5-phosphate <-> Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphateX5P + R5P <-> GAP + S7P10 ± 2[9]
Xylulose-5-phosphate + Erythrose-4-phosphate <-> Fructose-6-phosphate + Glyceraldehyde-3-phosphateX5P + E4P <-> F6P + GAP20 ± 4
Erythrose-4-phosphate + Phosphoenolpyruvate -> 3-deoxy-D-arabino-heptulosonate-7-phosphateE4P + PEP -> DAH7P5 ± 1[1]

Data adapted from the supplementary materials of a study on CHO cells.[4]

Signaling Pathways and Experimental Workflows

Pentose Phosphate and Shikimate Pathways

This compound-4-phosphate is a crucial link between the pentose phosphate pathway and the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in microorganisms and plants.

Caption: Metabolic fate of this compound-4-Phosphate.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The process of tracing this compound involves a series of carefully executed steps, from cell culture to data analysis.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Culture 1. Cell Culture with ¹³C-Labeled Substrate Quenching 2. Rapid Quenching of Metabolism Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. GC-MS or LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing and Isotopomer Distribution Analysis->DataProcessing FluxEstimation 6. Flux Estimation using Software (e.g., INCA, Metran) DataProcessing->FluxEstimation StatisticalAnalysis 7. Statistical Analysis and Model Validation FluxEstimation->StatisticalAnalysis Interpretation 8. Biological Interpretation StatisticalAnalysis->Interpretation

References

Application Notes and Protocols: D-Erythrose in the Synthesis of Unnatural Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose, a four-carbon aldose sugar, is a versatile and valuable chiral building block in synthetic chemistry.[1] Its well-defined stereochemistry provides a foundational scaffold for the construction of complex and novel carbohydrate structures that are not readily found in nature.[1] These "unnatural" carbohydrates are of significant interest in drug development, glycobiology, and materials science, offering pathways to new therapeutic agents, probes for biological processes, and novel biomaterials. This compound serves as an important intermediate in metabolic pathways such as the pentose phosphate pathway.[1][2][3] This document provides an overview of the applications of this compound in the synthesis of unnatural carbohydrates, including key reaction protocols and quantitative data.

Key Synthetic Applications

This compound is a C4 sugar that can be chemically or enzymatically manipulated to generate a wide array of modified and complex carbohydrates. Its importance is amplified in organic synthesis where its chiral centers provide a valuable scaffold for building complex molecules.[1]

1. Chain Elongation Reactions: this compound is an ideal starting material for building larger, unnatural monosaccharides through carbon-carbon bond-forming reactions.

  • Wittig Reaction: The aldehyde group of this compound (or its protected derivatives) can react with phosphorus ylides (Wittig reagents) to form alkenes.[4][5][6] This allows for the extension of the carbon chain, which can then be further functionalized (e.g., through dihydroxylation) to create higher-carbon sugars with novel stereochemistry. This method has been successfully used to synthesize branched-chain sugars.[7]

  • Aldol Addition: Asymmetric aldol reactions are a powerful tool for generating polyoxygenated molecules.[8] Protected this compound can serve as an electrophile, reacting with enolates to form new C-C bonds and introduce new stereocenters. This strategy provides access to a diverse range of heptoses, octoses, and other higher-order unnatural sugars. Competing aldol reactions have been observed in studies of this compound under various conditions.[9]

  • Kiliani-Fischer Synthesis: This classical method of chain elongation involves the addition of cyanide to the aldehyde, followed by hydrolysis and reduction.[10] Starting with this compound, this process yields a mixture of two diastereomeric pentoses, D-Ribose and D-Arabinose, which can be separated and used as precursors for further synthesis.[10]

2. Chemoenzymatic Synthesis: The integration of enzymatic methods with chemical synthesis offers a powerful strategy for producing complex carbohydrates with high regio- and stereoselectivity.[11][12]

  • Enzymatic Isomerization and Epimerization: Isomerases and epimerases can be used to convert this compound into its isomers, such as D-Threose or D-Erythrulose, which are also valuable chiral synthons.[13] For instance, D-tagatose 3-epimerase can convert L-erythrulose to a mixture containing D-erythrulose, which can then be isomerized to this compound and D-Threose using other enzymes.[13]

  • Glycosyltransferase-Catalyzed Reactions: this compound derivatives can be used as acceptor substrates for glycosyltransferases. These enzymes facilitate the formation of glycosidic bonds with high precision, allowing for the construction of unnatural oligosaccharides and glycoconjugates that would be challenging to assemble through purely chemical means.[11]

3. Synthesis of Novel Heterocyclic Derivatives: The functional groups of this compound can be manipulated to create non-carbohydrate structures with embedded chirality. For example, this compound has been used as a starting material for the synthesis of novel sugar-derived aziridines. These aziridines are versatile intermediates that can be converted into furanoid sugar α-amino acids and polyhydroxyprolines, which are valuable building blocks in medicinal chemistry.[14]

Quantitative Data Summary

The following table summarizes representative reactions involving this compound and its derivatives for the synthesis of unnatural carbohydrates and related compounds.

Reaction Type Starting Material Key Reagents/Enzyme Product Yield (%) Stereoselectivity Reference
IsomerizationD,L-ErythruloseD-arabinose isomeraseD-Threose9.35% (conversion)N/A[13]
IsomerizationD,L-ErythruloseL-rhamnose isomeraseThis compound12.9% (conversion)N/A[13]
Aldol CondensationGlucose (via retro-aldol)H₂MoO₄, acacDMAF (from Erythrose fragment)Up to 42%N/A[15]
AziridinationD-Erythrosyl triazolesPhotolysis / Diazirine intermediateD-Erythrosyl aziridinesHigh YieldingN/A[14]
Wittig Reaction2-deoxy-3-keto-sugarMethylenetriphenylphosphorane2,3-dideoxy branched-chain sugarHigh YieldN/A[7]

Note: Specific yield and stereoselectivity data for many direct synthetic applications of this compound are often embedded within multi-step syntheses and can vary significantly based on protecting group strategies and reaction conditions.

Experimental Protocols

Protocol 1: Wittig Olefination for Chain Extension of a Protected this compound Derivative

This protocol describes a general procedure for extending the carbon chain of this compound by one carbon using a Wittig reaction. The initial step requires the protection of the hydroxyl groups to prevent side reactions.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination Reaction: Dissolve 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF in a separate flame-dried flask.

  • Cool the ylide solution back to 0 °C and add the solution of the protected erythrose dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (a five-carbon alkene) by flash column chromatography on silica gel to yield the desired chain-extended product.

Protocol 2: Asymmetric Aldol Addition to a this compound Derivative

This protocol outlines a general method for the addition of a two-carbon unit to a protected this compound derivative via an aldol reaction to form a six-carbon unnatural sugar.

Materials:

  • 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose

  • Acetone (or other ketone/aldehyde)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.5 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.4 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Add acetone (1.3 eq) dropwise to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.

  • Aldol Reaction: Dissolve 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose (1.0 eq) in anhydrous THF in a separate flask and cool to -78 °C.

  • Transfer the enolate solution to the solution of the protected erythrose via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired hexose derivative. The stereochemical outcome will depend on the specific substrate and reaction conditions.

Visualizations

G start_node This compound protect_node Protection of Hydroxyl Groups start_node->protect_node intermediate_node Protected this compound Derivative protect_node->intermediate_node wittig_node Wittig Reaction (Chain Extension) intermediate_node->wittig_node + Ylide aldol_node Aldol Addition (Chain Extension) intermediate_node->aldol_node + Enolate chemoenzymatic_node Chemoenzymatic Modification intermediate_node->chemoenzymatic_node + Enzyme product_wittig Unnatural Pentose/ Hexose Derivative wittig_node->product_wittig product_aldol Unnatural Hexose/ Heptose Derivative aldol_node->product_aldol product_chemo Novel Oligosaccharide or Glycoconjugate chemoenzymatic_node->product_chemo

Caption: Synthetic workflow for unnatural carbohydrates from this compound.

G reagent reagent intermediate intermediate erythrose Protected This compound Aldehyde oxaphosphetane Oxaphosphetane Intermediate erythrose->oxaphosphetane ylide Phosphorus Ylide (Ph₃P=CHR) ylide->oxaphosphetane [2+2] Cycloaddition alkene Unnatural Alkene Sugar oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig reaction for chain extension.

G cluster_0 Chemical Domain cluster_1 Enzymatic Domain start_node Monosaccharide (e.g., this compound derivative) chem_step1 Chemical Synthesis (Protection/Activation) start_node->chem_step1 Step 1 enz_step Enzymatic Glycosylation (Glycosyltransferase) chem_step1->enz_step Step 2: Substrate for Enzyme product Unnatural Oligosaccharide enz_step->product Step 3

Caption: A general chemoenzymatic synthesis workflow.

References

Application Notes and Protocols for the Oxidation of D-Glucose to D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Erythrose, a four-carbon aldose (a tetrose), is a valuable chiral building block in synthetic organic chemistry and is of significant interest to researchers in drug development and carbohydrate chemistry. Its applications include the synthesis of various natural products and their analogues. This document provides detailed protocols for two distinct methods for the preparation of this compound from D-Glucose: oxidation via a gluconic acid salt intermediate and direct oxidation using lead tetraacetate.

Method 1: Oxidation of D-Glucose via Gluconic Acid Salt Intermediate

This method involves a two-step process: the initial oxidation of D-Glucose to a gluconic acid salt, followed by the oxidative decarboxylation of the gluconate to yield this compound. This protocol focuses on the second step, the conversion of a gluconic acid salt to this compound using hydrogen peroxide and a cobalt catalyst.[1][2]

Experimental Protocol

Materials:

  • Gluconic acid salt (e.g., Sodium Gluconate or Calcium Gluconate)

  • Cobalt (II) chloride (CoCl₂) or other suitable cobalt, nickel, or ruthenium salt[1][2]

  • Hydrogen peroxide (H₂O₂) solution (30-35%)[1]

  • Sodium hydroxide (NaOH) solution (2N)

  • Sulfuric acid (H₂SO₄) (concentrated)

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: Prepare an aqueous solution of the gluconic acid salt with a concentration ranging from 1-60% (w/v).[1]

  • Catalyst Addition: To the gluconic acid salt solution, add a catalytic amount of a cobalt, nickel, or ruthenium salt. The catalyst concentration should be between 0.001-50% by weight with respect to the gluconic acid salt.[1] A preferred range is 0.005-5%.[2]

  • pH and Temperature Adjustment: Adjust the pH of the reaction mixture to between 5 and 8 using a 2N sodium hydroxide solution.[1] Heat the mixture to a temperature between 10-50°C.[1][2]

  • Oxidation with Hydrogen Peroxide: Slowly add a 30-35% hydrogen peroxide solution to the reaction mixture. The molar ratio of hydrogen peroxide to the gluconic acid salt should be in the range of 1:1 to 5:1.[1] The addition should be controlled to maintain the reaction temperature between 40 and 45°C.[1]

  • Reaction Monitoring: Continuously monitor and maintain the pH at the desired level by adding 2N sodium hydroxide as the reaction proceeds.[1] After the complete addition of hydrogen peroxide, allow the solution to stir for an additional 3 hours.[1]

  • Work-up and Product Isolation: After the reaction is complete, cool the mixture and adjust the pH to 2.5 with concentrated sulfuric acid to precipitate any calcium salts.[1] Filter the precipitate. The resulting solution contains this compound.[1] Further purification can be achieved using chromatographic techniques.

Quantitative Data
ParameterValueReference
Gluconic Acid Salt Concentration1-60% (w/v)[1]
Catalyst Concentration0.001-50 wt.% (relative to gluconate)[1]
Hydrogen Peroxide (30%)1-500 mole % (relative to gluconate)[1]
Reaction Temperature0-100 °C (preferred 10-50 °C)[1]
Reaction pH2-12 (preferred 5-8)[1]
Example Yield ~40% this compound in final solution [1]

Experimental Workflow

Oxidation_via_Gluconic_Acid cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up and Isolation A Prepare Aqueous Gluconic Acid Salt Solution (1-60%) B Add Catalyst (Co, Ni, or Ru salt) (0.001-50 wt.%) C Adjust pH (5-8) and Temperature (10-50°C) D Slowly Add H₂O₂ (30-35%) (1-5 eq.) C->D E Maintain Temperature (40-45°C) and pH with NaOH F Stir for 3 hours G Adjust pH to 2.5 with H₂SO₄ F->G H Filter Precipitate I Aqueous Solution of this compound

Caption: Workflow for the oxidation of a gluconic acid salt to this compound.

Method 2: Lead Tetraacetate Oxidation of D-Glucose (Perlin Method)

This method provides a direct, high-yield synthesis of this compound from D-Glucose through oxidative degradation using lead tetraacetate. The reaction proceeds via a di-O-formyl-D-erythrose intermediate, which is subsequently hydrolyzed.[3][4][5]

Experimental Protocol

Materials:

  • D-Glucose

  • Lead tetraacetate (Pb(OAc)₄)

  • Glacial acetic acid

  • Oxalic acid dihydrate

  • Ethyl acetate

  • Hydrochloric acid (HCl) (0.05 N)

  • Amberlite IR4B resin (or other suitable anion exchange resin)

Procedure:

  • Oxidation of D-Glucose: Dissolve D-Glucose in glacial acetic acid. Add two molar equivalents of lead tetraacetate.[3][4] The reaction is typically carried out at room temperature.[5] The initial rapid reaction consumes two moles of the oxidant.[4]

  • Quenching and Lead Removal: After the initial reaction, add a solution of oxalic acid dihydrate in acetic acid to decompose the excess lead tetraacetate and precipitate the divalent lead as lead oxalate.[4]

  • Extraction of Di-O-formyl-D-erythrose: Filter the lead oxalate precipitate. The filtrate, containing di-O-formyl-D-erythrose, can be concentrated and the product extracted with a suitable solvent like ethyl acetate.[4]

  • Hydrolysis to this compound: Dissolve the isolated di-O-formyl-D-erythrose in 0.05 N hydrochloric acid.[4] Heat the solution at 50°C and monitor the hydrolysis polarimetrically until a constant rotation is observed (approximately 2 hours).[4]

  • Purification: Remove the hydrochloric acid by passing the solution through a column of Amberlite IR4B resin.[4] The eluate can be concentrated to yield a syrup of this compound.

Quantitative Data
ParameterValueReference
Molar Ratio (D-Glucose:Lead Tetraacetate)1 : 2[3][4]
SolventAcetic Acid[4]
Hydrolysis Conditions0.05 N HCl, 50°C, 2 hours[4]
Overall Yield ≥ 80% [3][4]

Experimental Workflow

Lead_Tetraacetate_Oxidation cluster_oxidation Oxidation cluster_workup1 Work-up cluster_hydrolysis Hydrolysis and Purification A Dissolve D-Glucose in Acetic Acid B Add 2 eq. of Lead Tetraacetate C React at Room Temperature D Add Oxalic Acid to Precipitate Lead C->D E Filter Precipitate F Extract Di-O-formyl-D-erythrose G Dissolve in 0.05 N HCl and Heat at 50°C F->G H Neutralize with Ion Exchange Resin I Isolate this compound

Caption: Workflow for the lead tetraacetate oxidation of D-Glucose to this compound.

References

Application Notes: Utilizing D-Erythrose 4-Phosphate to Elucidate the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other important secondary metabolites.[1][2] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. The entry point to this essential pathway is the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) , a reaction catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1][2] Therefore, studying the kinetics and inhibition of DAHP synthase using its substrate, E4P, and its analogs is fundamental to understanding the regulation of the shikimate pathway and for the discovery of novel inhibitors.

These application notes provide detailed protocols for preparing E4P, performing DAHP synthase activity assays, and analyzing kinetic data. The information presented is intended to guide researchers in designing and executing experiments to investigate the shikimate pathway for applications in drug discovery and metabolic engineering.

Key Concepts

  • This compound 4-Phosphate (E4P): A key substrate for the first committed step in the shikimate pathway.[1][2] It is an intermediate of the pentose phosphate pathway.

  • DAHP Synthase: The enzyme that catalyzes the aldol condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][4] It is a major control point of the shikimate pathway.

  • Shikimate Pathway Inhibition: A validated strategy for herbicide and antimicrobial drug development. The most notable example is glyphosate, the active ingredient in Roundup®, which inhibits a downstream enzyme in the pathway, EPSP synthase.[5]

Data Presentation

Table 1: Kinetic Parameters of DAHP Synthase from Various Organisms with Erythrose 4-Phosphate (E4P)
OrganismIsoenzymeKm for E4P (µM)Km for PEP (µM)InhibitorKi (µM)Inhibition Type vs. E4P
Saccharomyces cerevisiaeARO4 (Tyrosine-sensitive)500125Tyrosine0.9Noncompetitive
Escherichia coliTyrosine-sensitive--Tyrosine-Competitive
Aspergillus nidulansaroFp230130Tryptophan12-
Aspergillus nidulansaroGp16080Phenylalanine25-
Nicotiana plumbaginifolia-3300----

Data compiled from multiple sources. Note that kinetic parameters can vary depending on the specific assay conditions (pH, temperature, metal cofactors).

Experimental Protocols

Protocol 1: Preparation of this compound 4-Phosphate (E4P)

This protocol describes a chemical synthesis method for preparing E4P from D-glucose 6-phosphate.

Materials:

  • D-glucose 6-phosphate

  • Lead tetraacetate

  • Acetic acid

  • Propionic acid

  • Sodium borohydride (for preparation of D-erythritol 4-phosphate as a control)

  • Dowex 1x8 resin (formate form)

  • Formic acid

Procedure:

  • Oxidation: Dissolve D-glucose 6-phosphate in a cold mixture of acetic acid and propionic acid.

  • Slowly add lead tetraacetate to the solution while maintaining a low temperature.

  • Allow the reaction to proceed for a specified time (e.g., 30 minutes).

  • Purification: Stop the reaction and purify the resulting E4P from the reaction mixture using ion-exchange chromatography on a Dowex 1x8 column (formate form).

  • Elute the E4P using a gradient of formic acid.

  • Quantification: Determine the concentration of the purified E4P using an enzymatic assay, for example, with transketolase.[6]

Protocol 2: DAHP Synthase Activity Assay (Colorimetric Method)

This protocol outlines a common colorimetric method to measure the activity of DAHP synthase by quantifying the amount of DAHP produced.

Materials:

  • Purified DAHP synthase

  • Potassium phosphate buffer (e.g., 100 mM, pH 6.5)

  • Phosphoenolpyruvate (PEP) solution (e.g., 0.5 mM final concentration)

  • This compound 4-phosphate (E4P) solution (e.g., 0.5 mM final concentration)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Sodium periodate solution

  • Sodium arsenite solution

  • Thiobarbituric acid solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, PEP, and E4P.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified DAHP synthase (e.g., 2 µg).[3]

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 5 minutes).[3]

  • Reaction Termination: Stop the reaction by adding TCA solution.[3]

  • Periodate Oxidation: Add sodium periodate solution to the mixture to oxidize the DAHP.

  • Arsenite Quenching: Add sodium arsenite solution to quench the excess periodate.

  • Color Development: Add thiobarbituric acid solution and heat the mixture (e.g., at 100°C for 10 minutes) to develop a colored product.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm using a spectrophotometer.[7]

  • Quantification: Calculate the amount of DAHP produced using a standard curve generated with known concentrations of DAHP.

Mandatory Visualization

Shikimate_Pathway cluster_inputs Pathway Inputs PEP Phosphoenolpyruvate (PEP) (from Glycolysis) DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P This compound 4-Phosphate (E4P) (from Pentose Phosphate Pathway) E4P->DAHP_Synthase DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DAHP_Synthase->DAHP DHQ_Synthase DHQ Synthase DAHP->DHQ_Synthase DHQ 3-Dehydroquinate (DHQ) DHQ_Synthase->DHQ DHQ_Dehydratase DHQ Dehydratase DHQ->DHQ_Dehydratase DHS 3-Dehydroshikimate (DHS) DHQ_Dehydratase->DHS Shikimate_Dehydrogenase Shikimate Dehydrogenase DHS->Shikimate_Dehydrogenase Shikimate Shikimate Shikimate_Dehydrogenase->Shikimate Shikimate_Kinase Shikimate Kinase Shikimate->Shikimate_Kinase S3P Shikimate-3-Phosphate (S3P) Shikimate_Kinase->S3P EPSP_Synthase EPSP Synthase S3P->EPSP_Synthase EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) EPSP_Synthase->EPSP Chorismate_Synthase Chorismate Synthase EPSP->Chorismate_Synthase Chorismate Chorismate Chorismate_Synthase->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

DAHP_Synthase_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, PEP, E4P) start->prep_reagents add_enzyme Initiate reaction with DAHP Synthase prep_reagents->add_enzyme incubate Incubate at 30°C for 5 minutes add_enzyme->incubate stop_reaction Terminate reaction with TCA incubate->stop_reaction oxidize Oxidize DAHP with Sodium Periodate stop_reaction->oxidize quench Quench excess Periodate with Sodium Arsenite oxidize->quench develop_color Develop color with Thiobarbituric Acid (Heat) quench->develop_color measure_abs Measure Absorbance at 549 nm develop_color->measure_abs calculate Calculate DAHP concentration measure_abs->calculate end End calculate->end

Caption: Workflow for the Colorimetric DAHP Synthase Activity Assay.

References

Cell-Free Synthesis of D-Erythrose and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a vital chiral building block in synthetic chemistry and a key intermediate in central metabolic pathways, including the pentose phosphate pathway.[1][2] Its phosphorylated derivative, this compound-4-phosphate, is a precursor for the biosynthesis of aromatic amino acids.[3] The unique chemical properties of this compound and its derivatives make them valuable compounds for various applications, including pharmaceutical research and development.[1] Notably, this compound has demonstrated potential antitumor activity, suggesting its promise as a therapeutic agent.[1] This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of this compound and its key derivative, this compound-4-phosphate. Cell-free systems offer a powerful platform for the production of these sugars, providing greater control over reaction conditions and facilitating the synthesis of complex or toxic compounds compared to traditional in-vivo methods.

Applications in Research and Drug Development

  • Metabolic Engineering and Synthetic Biology: this compound and its derivatives serve as crucial intermediates in engineered metabolic pathways. Cell-free systems allow for the rapid prototyping and optimization of these pathways for the production of valuable biofuels and biochemicals.

  • Precursor for Pharmaceutical Synthesis: As a chiral molecule, this compound is a valuable starting material for the stereoselective synthesis of complex pharmaceutical compounds.

  • Antitumor Research: this compound has been shown to significantly reduce the weight of intraperitoneal tumors and inhibit the development of ascites in colon carcinoma models, suggesting its potential as a therapeutic agent.[1] Its derivatives can be synthesized and screened for enhanced or novel antitumor activities.[4][5]

  • Enzyme Characterization: The cell-free synthesis of this compound and its derivatives provides substrates for the characterization of novel enzymes involved in carbohydrate metabolism.

Enzymatic Synthesis of this compound

A robust method for the cell-free synthesis of this compound involves a two-enzyme cascade that converts D-Fructose into this compound. This pathway utilizes a phosphoketolase (PKT) and a this compound isomerase.[6][7]

Signaling Pathway for this compound Synthesis

D_Erythrose_Synthesis DFructose D-Fructose PKT Phosphoketolase (PKT) DFructose->PKT Pi Phosphate Pi->PKT DErythrose This compound PKT->DErythrose AcetylP Acetyl Phosphate PKT->AcetylP DErythroseIsomerase This compound Isomerase (e.g., L-rhamnose isomerase) DErythrose->DErythroseIsomerase DErythrulose D-Erythrulose DErythroseIsomerase->DErythrulose

Caption: Enzymatic cascade for the synthesis of this compound from D-Fructose.

Experimental Workflow for this compound Synthesis

Workflow_DErythrose cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Enzyme_Expression Enzyme Expression & Purification (PKT, this compound Isomerase) Reaction_Mix_Prep Reaction Mixture Preparation Enzyme_Expression->Reaction_Mix_Prep Incubation Incubation at Optimal Temperature Reaction_Mix_Prep->Incubation Purification Column Chromatography Incubation->Purification Analysis HPLC Analysis Purification->Analysis Characterization NMR / Mass Spectrometry Analysis->Characterization

Caption: General workflow for cell-free synthesis and analysis of this compound.

Protocol 1: Cell-Free Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from D-Fructose in a cell-free system.

Materials and Reagents
  • Enzymes:

    • Phosphoketolase (PKT) from Bifidobacterium adolescentis (wild-type or engineered variants for improved activity on non-phosphorylated sugars).[6]

    • L-rhamnose isomerase from Pseudomonas stutzeri (exhibits this compound isomerase activity).[6][8]

  • Substrates and Cofactors:

    • D-Fructose

    • Potassium phosphate buffer

    • Magnesium chloride (MgCl₂)

    • Thiamine pyrophosphate (TPP)

  • Purification:

    • DEAE-cellulose or other suitable anion-exchange resin[9]

    • Sephadex G-100 or other suitable size-exclusion resin[9]

    • Silica gel for column chromatography[10][11]

  • Analytical Standards:

    • This compound

Procedure
  • Enzyme Preparation:

    • Express and purify phosphoketolase and L-rhamnose isomerase using standard molecular biology and protein purification techniques. Enzymes can be expressed in E. coli with a His-tag for affinity purification.

  • Reaction Setup:

    • Prepare the reaction mixture in a suitable vessel. The final concentrations of the components should be optimized for maximum yield, but a starting point is provided in the table below.

    • Add the enzymes to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzymes (typically 25-37°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[12][13][14][15][16]

  • Purification of this compound:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes) followed by centrifugation to remove precipitated protein.

    • The supernatant containing this compound can be purified using column chromatography. A combination of ion-exchange and size-exclusion chromatography can be effective.[9] For smaller scale, silica gel chromatography can be employed.[10][11]

  • Quantification and Characterization:

    • Quantify the purified this compound using a validated HPLC method with a refractive index (RI) or evaporative light scattering detector (ELSD).[12][13][14][15][16]

    • Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data (Example)
ParameterValueReference/Note
Starting Substrate D-Fructose (25 mM)Based on concentrations used in a related ATP regeneration system.[6]
Enzyme Concentrations Phosphoketolase (1-5 µM)To be optimized empirically.
L-rhamnose isomerase (1-5 µM)To be optimized empirically. L-rhamnose isomerase from Pseudomonas stutzeri has broad substrate specificity including this compound.[8]
Reaction Buffer 50 mM Potassium Phosphate (pH 7.0)A common buffer for enzymatic reactions.
Cofactors 5 mM MgCl₂, 0.5 mM TPPEssential for phosphoketolase activity.
Incubation Temperature 30°COptimal temperature may vary depending on the specific enzymes used.
Incubation Time 2-24 hoursTo be determined by monitoring reaction progress.
Expected Yield 12.9% conversion rate (example)This is an example from a different isomerase reaction and should be optimized for the specific cell-free system.[17]

Enzymatic Synthesis of this compound-4-phosphate

This compound-4-phosphate (E4P) is a key intermediate in the pentose phosphate pathway and the shikimate pathway.[3] It can be synthesized in a cell-free system from sedoheptulose-7-phosphate and D-glyceraldehyde-3-phosphate using the enzyme transaldolase.[18][19][20]

Signaling Pathway for this compound-4-phosphate Synthesis

E4P_Synthesis S7P Sedoheptulose-7-phosphate Transaldolase Transaldolase S7P->Transaldolase G3P D-Glyceraldehyde-3-phosphate G3P->Transaldolase E4P This compound-4-phosphate Transaldolase->E4P F6P D-Fructose-6-phosphate Transaldolase->F6P

Caption: Reversible synthesis of this compound-4-phosphate catalyzed by transaldolase.

Protocol 2: Cell-Free Synthesis of this compound-4-phosphate

This protocol outlines the enzymatic synthesis of this compound-4-phosphate.

Materials and Reagents
  • Enzyme:

    • Transaldolase (e.g., from E. coli)

  • Substrates:

    • Sedoheptulose-7-phosphate

    • D-Glyceraldehyde-3-phosphate

  • Reaction Buffer:

    • Tris-HCl or HEPES buffer

  • Purification:

    • Anion-exchange chromatography resin

  • Analytical Standards:

    • This compound-4-phosphate

Procedure
  • Enzyme Preparation:

    • Express and purify transaldolase using standard methods.

  • Reaction Setup:

    • Combine sedoheptulose-7-phosphate and D-glyceraldehyde-3-phosphate in the reaction buffer at equimolar concentrations (e.g., 10 mM each).

    • Initiate the reaction by adding purified transaldolase.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Monitoring and Purification:

    • Monitor the formation of this compound-4-phosphate using techniques such as thin-layer chromatography (TLC) or HPLC with a suitable detection method for phosphorylated sugars.

    • Purify this compound-4-phosphate from the reaction mixture using anion-exchange chromatography, as the phosphate group provides a negative charge for binding to the resin.

  • Quantification and Characterization:

    • Quantify the product using an enzymatic assay or a calibrated HPLC method.

    • Confirm the identity of this compound-4-phosphate by NMR and mass spectrometry.

Quantitative Data (Example)
ParameterValueReference/Note
Starting Substrates Sedoheptulose-7-phosphate (10 mM)Based on typical substrate concentrations for enzymatic reactions.
D-Glyceraldehyde-3-phosphate (10 mM)
Enzyme Concentration Transaldolase (0.5-2 µM)To be optimized empirically.
Reaction Buffer 50 mM Tris-HCl (pH 7.5)A common buffer for transaldolase activity.
Incubation Temperature 37°COptimal temperature for many mesophilic enzymes.
Incubation Time 1-4 hoursThe reaction is reversible and will reach equilibrium.
Expected Yield Equilibrium-dependentThe yield will depend on the equilibrium constant of the reaction.[18][19][20]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive enzymesVerify enzyme activity with a standard assay. Ensure proper protein folding and storage.
Suboptimal reaction conditions (pH, temperature, cofactors)Optimize reaction parameters systematically.
Substrate degradationCheck the stability of substrates under the reaction conditions.
Incomplete conversion Reversible reaction at equilibriumConsider strategies to shift the equilibrium, such as removing one of the products (e.g., using a coupled enzymatic reaction).
Difficulty in purification Co-elution of substrates and productsOptimize the chromatography method (e.g., gradient elution, different resin). Consider using a different purification technique. For this compound, derivatization might aid in separation.
Inaccurate quantification Improper calibration or detector responseEnsure the use of a high-purity standard for calibration. Validate the analytical method for linearity, accuracy, and precision.[12][13][14][15][16]

References

Application Notes and Protocols for the Separation of D-Erythrose and D-Threose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical separation of the diastereomeric tetrose monosaccharides, D-Erythrose and D-Threose. These methods are critical for the characterization, quality control, and analysis of samples in various research, development, and manufacturing settings.

Introduction

This compound and D-Threose are C4 epimers, differing only in the stereochemical configuration at the C-2 position. This subtle structural difference presents a significant challenge for their analytical separation. The ability to accurately separate and quantify these two monosaccharides is essential in fields such as glycobiology, food science, and pharmaceutical development, where their presence, individually or as a mixture, can impact the properties and efficacy of products. This document outlines several effective analytical techniques for their separation, including High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation of carbohydrates. Ligand exchange chromatography is particularly effective for separating sugar isomers.

Application Note: Separation of this compound and D-Threose using a Shodex SUGAR SC1011 Column

The Shodex SUGAR SC1011 column, operating in ligand exchange mode, provides excellent resolution for the separation of this compound and D-Threose.[1][2][3] The stationary phase consists of a sulfonated polystyrene divinylbenzene resin with calcium counter-ions. The separation mechanism involves the differential interaction of the hydroxyl groups of the sugars with the calcium ions on the resin.

Quantitative Data:

CompoundRetention Time (min)
D-Threose15.8
This compound16.5

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and exact experimental parameters.

Experimental Protocol: HPLC Separation

1. Instrumentation and Column:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).[3]

  • Guard Column: Shodex SC-G.

2. Reagents and Materials:

  • This compound standard

  • D-Threose standard

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Mobile Phase (Eluent): Deionized water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 80 °C.

  • Detector: Refractive Index (RI).[3]

  • Injection Volume: 10 µL.[3]

  • Sample Concentration: 0.5% each in deionized water.[3]

4. Sample Preparation:

  • Dissolve this compound and D-Threose standards in deionized water to a final concentration of 0.5% (w/v).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks based on the retention times of the individual standards.

  • Quantify the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.

Workflow for HPLC Separation of this compound and D-Threose

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standards in DI Water (0.5%) prep2 Filter Sample (0.45 µm) prep1->prep2 hplc_system HPLC System with RI Detector prep2->hplc_system Prepared Sample column Shodex SUGAR SC1011 Column (80 °C) injection Inject 10 µL of Sample mobile_phase Mobile Phase: DI Water (1.0 mL/min) detection RI Detection injection->detection Separation analysis Peak Identification and Quantification detection->analysis

Caption: Workflow for the HPLC separation of this compound and D-Threose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[4][5][6] At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column.

Application Note: HPAE-PAD for Trace Analysis of this compound and D-Threose

This technique is particularly advantageous for samples with low concentrations of this compound and D-Threose, offering superior sensitivity compared to RI detection. The separation is based on the different pKa values of the anomeric hydroxyl groups of the two sugars, leading to different charge-to-size ratios at high pH.

Quantitative Data:

CompoundApproximate Retention Time (min)
This compound4.5
D-Threose5.2

Note: Retention times are illustrative and will vary based on the specific HPAE-PAD system, column, and gradient conditions.

Experimental Protocol: HPAE-PAD

1. Instrumentation and Column:

  • Ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for monosaccharide separations (e.g., Dionex CarboPac™ series).

2. Reagents and Materials:

  • This compound and D-Threose standards

  • Sodium hydroxide (NaOH), 50% w/w

  • Sodium acetate (NaOAc), anhydrous

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Eluent A: 200 mM NaOH

  • Eluent B: 1 M NaOAc in 200 mM NaOH

  • Gradient: A shallow sodium acetate gradient in a sodium hydroxide solution (e.g., 0-50 mM NaOAc over 15 minutes). The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.

4. Sample Preparation:

  • Dilute samples in deionized water to the desired concentration range (typically in the low µg/mL to ng/mL range).

  • Filter the sample through a 0.2 µm syringe filter.

5. Data Analysis:

  • Identify peaks based on the retention times of standards.

  • Quantify using peak areas and a calibration curve.

HPAE-PAD Analysis Workflow

cluster_prep Sample Preparation cluster_hpae HPAE-PAD Analysis cluster_data Data Analysis prep1 Dilute Sample in DI Water prep2 Filter Sample (0.2 µm) prep1->prep2 hpae_system IC System with PAD prep2->hpae_system Prepared Sample column Anion-Exchange Column injection Inject Sample gradient NaOH/NaOAc Gradient detection Pulsed Amperometric Detection injection->detection Separation analysis Peak Identification and Quantification detection->analysis

Caption: Workflow for the HPAE-PAD analysis of this compound and D-Threose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural information, but requires derivatization of the non-volatile sugars to make them amenable to gas chromatography.

Application Note: GC-MS Analysis of Derivatized this compound and D-Threose

This method is suitable for complex matrices where high specificity is required. Trimethylsilyl (TMS) derivatization is a common approach for sugars. The resulting TMS-ethers are volatile and can be separated on a GC column and detected by MS.

Quantitative Data:

Compound (as TMS derivative)Approximate Retention Time (min)
This compound12.1
D-Threose12.4

Note: Retention times are illustrative and highly dependent on the GC column, temperature program, and derivatization procedure.

Experimental Protocol: GC-MS

1. Instrumentation and Column:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

2. Reagents and Materials:

  • This compound and D-Threose standards

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydroxylamine hydrochloride

3. Derivatization Protocol (Two-step oximation and silylation):

  • Step 1: Oximation:

    • Dry the sample completely.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Incubate at 90 °C for 30 minutes.

  • Step 2: Silylation:

    • Cool the sample to room temperature.

    • Add 80 µL of BSTFA with 1% TMCS.

    • Incubate at 60 °C for 30 minutes.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

5. Data Analysis:

  • Identify peaks by their retention times and mass spectra, comparing them to derivatized standards.

  • Quantify using selected ion monitoring (SIM) for enhanced sensitivity and specificity.

GC-MS Derivatization and Analysis Workflow

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis oximation Oximation with Hydroxylamine-HCl in Pyridine silylation Silylation with BSTFA + 1% TMCS oximation->silylation gcms_system GC-MS System silylation->gcms_system Derivatized Sample injection Inject Derivatized Sample separation GC Separation detection MS Detection analysis Peak ID (Retention Time & Mass Spectra) and Quantification detection->analysis

Caption: Workflow for the GC-MS analysis of this compound and D-Threose.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method for the qualitative analysis of sugars.

Application Note: TLC for Rapid Screening of this compound and D-Threose

This method is suitable for rapid screening and monitoring of reactions. The separation is based on the differential partitioning of the sugars between the stationary phase and the mobile phase. Due to the high polarity of sugars, a polar mobile phase is required.

Quantitative Data (Rf values):

CompoundApproximate Rf Value
This compound0.45
D-Threose0.50

Note: Rf values are highly dependent on the exact TLC plate, mobile phase composition, and development conditions.

Experimental Protocol: TLC

1. Materials:

  • TLC plates: Silica gel 60 F254.

  • TLC developing chamber.

  • Capillary tubes for spotting.

2. Reagents:

  • This compound and D-Threose standards.

  • Mobile Phase: A mixture of n-butanol, ethanol, and water (e.g., 5:3:2, v/v/v).

  • Visualization Reagent: Anisaldehyde-sulfuric acid spray reagent.

3. Procedure:

  • Spot the standards and samples onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.

  • Dry the plate thoroughly.

  • Spray the plate with the visualization reagent and heat until colored spots appear.

4. Data Analysis:

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Compare the Rf values of the sample spots to those of the standards.

TLC Separation Workflow

cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis spotting Spot Samples and Standards on TLC Plate development Develop Plate in Mobile Phase spotting->development drying Dry the Plate development->drying visualization Spray with Visualization Reagent and Heat drying->visualization analysis Calculate Rf Values and Compare visualization->analysis

Caption: Workflow for the TLC separation of this compound and D-Threose.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume. For neutral sugars like erythrose and threose, derivatization or the use of a complexing agent in the buffer is necessary to induce a charge.

Application Note: CE Separation of this compound and D-Threose as Borate Complexes

In an alkaline borate buffer, sugars form negatively charged complexes. The differential stability of the borate complexes of this compound and D-Threose allows for their separation based on their different charge-to-size ratios.

Quantitative Data:

Compound (as borate complex)Approximate Migration Time (min)
This compound8.2
D-Threose8.5

Note: Migration times are illustrative and depend on the capillary dimensions, voltage, buffer concentration, and temperature.

Experimental Protocol: CE

1. Instrumentation:

  • Capillary electrophoresis system with a UV or diode array detector.

  • Fused-silica capillary.

2. Reagents and Materials:

  • This compound and D-Threose standards.

  • Sodium tetraborate.

  • Sodium hydroxide.

3. Electrophoretic Conditions:

  • Capillary: 50 µm I.D., effective length 50 cm.

  • Background Electrolyte (BGE): 100 mM sodium tetraborate buffer, pH 9.3.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect UV detection at 254 nm.

4. Sample Preparation:

  • Dissolve standards and samples in the BGE.

  • Filter through a 0.2 µm syringe filter.

5. Data Analysis:

  • Identify peaks based on their migration times compared to standards.

  • Quantify using peak areas and a calibration curve.

Capillary Electrophoresis Workflow

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis prep1 Dissolve Sample in Borate Buffer prep2 Filter Sample (0.2 µm) prep1->prep2 ce_system CE System with UV Detector prep2->ce_system Prepared Sample capillary Fused-Silica Capillary injection Hydrodynamic Injection bge Borate Buffer (pH 9.3) detection Indirect UV Detection injection->detection Separation analysis Peak Identification and Quantification detection->analysis

Caption: Workflow for the Capillary Electrophoresis separation of this compound and D-Threose.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of D-Erythrose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The chemical synthesis of this compound is often hampered by several factors, including low reaction yields, the inherent instability of the molecule, and difficulties in purification. This compound is known to be thermally unstable and can undergo polymerization or browning reactions, particularly under acidic conditions or at elevated temperatures.[1] Additionally, its existence in equilibrium between cyclic hemiacetal and open-chain aldehyde forms in solution can lead to a variety of side reactions.[1]

Q2: What are the common side reactions to be aware of during this compound synthesis?

A2: Several side reactions can occur, leading to the formation of impurities and a reduction in yield. Under basic conditions, this compound can undergo enediolization, which can lead to isomerization to the corresponding ketose (D-Erythrulose) or epimerization at adjacent stereocenters.[1][2][3] Under acidic or high-temperature conditions, dehydration and polymerization are common.[1] Other potential side reactions include aldol condensations and oxidative fragmentation.[2][3]

Q3: How should this compound be properly stored to ensure its stability?

A3: Due to its instability, proper storage of this compound is critical. It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] For long-term storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are advised, with protection from light and under an inert atmosphere such as nitrogen.[5] It is also described as hygroscopic, meaning it can absorb moisture from the air, so protection from moisture is essential to prevent degradation.[4]

Q4: Why is the purification of this compound challenging?

A4: The purification of this compound is complicated by several factors. The presence of multiple hydroxyl groups makes it highly polar and soluble in water, which can make extraction into organic solvents difficult.[1] Chromatographic separation from other structurally similar sugars, such as its epimer D-Threose or byproducts from side reactions, can be challenging due to their similar polarities. The separation of intermediates, such as tetronic lactones in certain synthetic routes, can also be problematic.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pH, and reaction time. For instance, in syntheses involving acidic or basic conditions, carefully control the pH to minimize side reactions like isomerization and polymerization.[1]
Degradation of Starting Material or Product Ensure the purity and stability of your starting materials. During the reaction and workup, maintain low temperatures where possible to prevent thermal decomposition of the product.[1]
Inefficient Conversion Consider alternative synthetic routes. For example, enzymatic methods are being explored as a way to overcome the low yields often associated with traditional chemical synthesis.[7] An improved Rosenmund synthesis has been used to convert tetronic acids to tetroses, which may offer better yields than other reduction methods.[6]
Complex Multi-Step Synthesis In multi-step syntheses, such as those starting from D-glucose or D-arabinose, optimize each step individually to maximize the overall yield.[6][8]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Isomerization to D-Erythrulose or Epimerization Maintain neutral or slightly acidic conditions if possible, as basic conditions promote these side reactions.[1] Monitor the reaction progress closely using techniques like TLC or HPLC to minimize the formation of these byproducts.
Polymerization and Browning Avoid high temperatures and prolonged reaction times.[1] Workup procedures should be conducted as quickly as possible. Purification via chromatography should be performed promptly after synthesis.
Oxidative Degradation Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group to the corresponding erythronic acid.[1]
Incomplete Removal of Reagents or Solvents Ensure thorough purification steps. Recrystallization, if possible, or multiple chromatographic separations may be necessary. Use high-purity solvents and reagents to avoid introducing contaminants.

Experimental Protocols

Synthesis of this compound via Oxidative Cleavage of D-Glucose

This method involves the periodate oxidation of D-glucose to yield a dialdehyde, which is then subjected to a series of reactions to produce this compound.

Materials:

  • D-Glucose

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Barium carbonate (BaCO₃)

  • Sulfuric acid (H₂SO₄)

  • Dowex 50W-X8 resin (H⁺ form)

  • Water

Procedure:

  • Oxidation: Dissolve D-glucose in water and cool the solution in an ice bath. Slowly add a solution of sodium periodate in water. Stir the mixture for a specified time while maintaining a low temperature.

  • Quenching: Quench the excess periodate by adding ethylene glycol.

  • Neutralization and Filtration: Neutralize the solution with barium carbonate. The formation of barium iodate and barium sulfate precipitates will occur. Filter the mixture to remove the insoluble salts.

  • Ion Exchange: Pass the filtrate through a column of Dowex 50W-X8 (H⁺ form) resin to remove any remaining barium ions.

  • Concentration: Concentrate the eluate under reduced pressure to obtain a syrup.

  • Purification: The resulting syrup containing this compound can be further purified by column chromatography on cellulose or silica gel.

Visualizations

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_conditions Review Reaction Conditions (Temp, pH, Time) start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity check_route Evaluate Synthetic Route start->check_route optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal purify_sm Purify Starting Materials check_purity->purify_sm Impure new_route Consider Alternative Synthetic or Enzymatic Route check_route->new_route Inefficient

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Key Side Reactions in this compound Synthesis

Side_Reactions cluster_basic Basic Conditions cluster_acidic Acidic/High Temp Conditions D_Erythrose This compound Isomerization Isomerization to D-Erythrulose D_Erythrose->Isomerization Epimerization Epimerization D_Erythrose->Epimerization Dehydration Dehydration D_Erythrose->Dehydration Polymerization Polymerization/ Browning D_Erythrose->Polymerization

Caption: Common side reactions affecting this compound synthesis.

References

Technical Support Center: Optimizing D-Erythrose Enzymatic Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic production of D-Erythrose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and high-yield synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Question: Why is the this compound yield significantly lower than expected?

Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on the reaction environment. Deviations from optimal pH, temperature, or buffer composition can drastically reduce yield. It is crucial to ensure that the reaction is set up within the optimal parameters for the specific enzyme being used.

  • Enzyme Inactivity: The enzyme itself may be inactive or have reduced activity. This can be due to improper storage, repeated freeze-thaw cycles, or the age of the enzyme stock. It is advisable to verify the enzyme's activity with a standard assay before use.

  • Substrate or Cofactor Issues: The quality and concentration of substrates and any necessary cofactors are critical. Ensure that substrates are of high purity and that cofactors, such as thiamine pyrophosphate (TPP) for transketolase, are present in the correct concentrations.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that interfere with enzyme activity. These can be introduced through the substrate, buffer components, or cross-contamination.

  • Product Degradation: The desired product, this compound, may be unstable under the reaction or workup conditions, leading to degradation and a lower isolated yield.

Question: The reaction starts well but then stops prematurely. What could be the cause?

Answer: A reaction that plateaus earlier than expected often points to one of the following issues:

  • Substrate Limitation: The initial substrate concentration may be too low, leading to its rapid depletion.

  • Product Inhibition: High concentrations of the product, this compound, or byproducts may inhibit the enzyme's activity.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions, leading to a loss of activity over time.

  • pH Shift: The reaction itself might cause a shift in the pH of the medium to a suboptimal range, thereby inhibiting the enzyme.

Question: There are unexpected byproducts in my reaction mixture. How can I minimize them?

Answer: The formation of byproducts can be a result of:

  • Lack of Enzyme Specificity: The enzyme may have activity towards other substrates or catalyze side reactions.

  • Non-Enzymatic Reactions: The substrates or products may undergo spontaneous degradation or side reactions under the reaction conditions.

  • Contaminating Enzymes: The enzyme preparation may not be pure and could contain other enzymes that lead to the formation of byproducts. Using a highly purified enzyme can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic synthesis of this compound?

A1: The optimal pH is enzyme-specific. For transketolase, a commonly used enzyme for this synthesis, the optimal pH is typically in the range of 7.0-8.0. It is crucial to consult the manufacturer's data sheet for the specific enzyme or to perform a pH optimization experiment.

Q2: What is the ideal temperature for the reaction?

A2: Similar to pH, the optimal temperature depends on the enzyme. Many enzymes used for this compound synthesis, such as transketolase, have an optimal temperature around 30-40°C. Exceeding the optimal temperature can lead to enzyme denaturation and a rapid loss of activity.

Q3: How does substrate concentration affect the yield of this compound?

A3: Generally, increasing the substrate concentration will increase the initial reaction rate and potentially the final yield, up to a certain point. However, very high substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's active site becomes saturated, and the reaction rate decreases.

Q4: How can I improve the stability of the enzyme during the reaction?

A4: To improve enzyme stability, you can consider adding stabilizing agents such as glycerol or BSA to the reaction buffer. Operating at the lower end of the optimal temperature range can also help preserve enzyme activity over a longer period. Immobilizing the enzyme on a solid support is another effective strategy for enhancing stability and enabling reuse.

Q5: What are the key cofactors for the transketolase-mediated synthesis of this compound?

A5: The key cofactor for transketolase is thiamine pyrophosphate (TPP). Divalent cations, such as Mg²⁺ or Mn²⁺, are also often required for optimal activity. Ensure these are present in the reaction mixture at the recommended concentrations.

Quantitative Data on Yield Optimization

The following tables provide representative data on how varying key experimental parameters can influence the yield of this compound. This data is illustrative and should be adapted based on the specific enzyme and substrates used.

Table 1: Effect of pH on this compound Yield

pHRelative Yield (%)
6.065
6.580
7.095
7.5100
8.092
8.575

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Relative Yield (%)
2570
3088
37100
4285
5050

Table 3: Effect of Initial Substrate Concentration on this compound Yield

Substrate Concentration (mM)Relative Yield (%)
1040
2575
5095
100100
20090 (potential substrate inhibition)

Table 4: Effect of Enzyme Concentration on Reaction Time to Reach Maximum Yield

Enzyme Concentration (U/mL)Time to Max. Yield (hours)
124
512
106
203

Detailed Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of this compound using Transketolase

This protocol describes a general procedure for the synthesis of this compound from a suitable ketose donor (e.g., D-Fructose 6-phosphate or hydroxypyruvate) and an aldose acceptor (e.g., glyceraldehyde 3-phosphate).

Materials:

  • Transketolase (e.g., from Saccharomyces cerevisiae or E. coli)

  • Ketose donor substrate (e.g., D-Fructose 6-phosphate)

  • Aldose acceptor substrate (e.g., Glyceraldehyde 3-phosphate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 0.1 M HCl)

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube or a larger reaction vessel, combine the following components in the specified order:

    • Reaction Buffer (to final volume)

    • MgCl₂ (to a final concentration of 5 mM)

    • TPP (to a final concentration of 1 mM)

    • Aldose acceptor substrate (e.g., 50 mM)

    • Ketose donor substrate (e.g., 50 mM)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.

  • Initiate the Reaction: Add the transketolase enzyme to the reaction mixture to a final concentration of 1-10 U/mL. Mix gently by inverting the tube.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 3-24 hours). The reaction progress can be monitored by taking aliquots at different time points.

  • Terminate the Reaction: Stop the reaction by adding a quenching solution (e.g., an equal volume of 0.1 M HCl) to denature the enzyme.

  • Analysis: Analyze the reaction mixture for the formation of this compound using a suitable analytical method, such as HPLC with a refractive index detector.

Protocol 2: Optimization of Reaction Conditions

To maximize the yield of this compound, it is recommended to optimize the key reaction parameters. This can be done by systematically varying one parameter at a time while keeping others constant.

  • pH Optimization: Prepare a series of reaction buffers with different pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments). Perform the enzymatic synthesis as described in Protocol 1 using each buffer and determine the pH that gives the highest yield.

  • Temperature Optimization: Set up several reactions and incubate them at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C). Analyze the yield from each reaction to identify the optimal temperature.

  • Substrate Concentration Optimization: Vary the initial concentration of the donor and acceptor substrates (e.g., from 10 mM to 200 mM) to find the concentration that results in the highest yield without causing significant substrate inhibition.

  • Enzyme Concentration Optimization: Perform the reaction with different concentrations of the enzyme (e.g., from 1 to 20 U/mL) to determine the most cost-effective concentration that achieves the desired yield in a reasonable timeframe.

Visualizations

The following diagrams illustrate key aspects of the enzymatic production of this compound.

Enzymatic_Pathway cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products Ketose_Donor Ketose Donor (e.g., Fructose-6-P) Transketolase Transketolase Ketose_Donor->Transketolase Aldose_Acceptor Aldose Acceptor (e.g., GA-3-P) Aldose_Acceptor->Transketolase D_Erythrose This compound Transketolase->D_Erythrose Other_Product Other Product (e.g., G-3-P) Transketolase->Other_Product TPP TPP (Cofactor) TPP->Transketolase

Caption: Enzymatic production of this compound via Transketolase.

Experimental_Workflow Start Define Reaction Parameters Protocol Execute Standard Protocol 1 Start->Protocol Analysis Analyze Yield (e.g., HPLC) Protocol->Analysis Decision Yield Optimized? Analysis->Decision Optimization Perform Optimization (Protocol 2) Decision->Optimization No End Final Optimized Protocol Decision->End Yes Vary_pH Vary pH Optimization->Vary_pH Vary_Temp Vary Temperature Optimization->Vary_Temp Vary_Substrate Vary Substrate Conc. Optimization->Vary_Substrate Vary_Enzyme Vary Enzyme Conc. Optimization->Vary_Enzyme Vary_pH->Protocol Vary_Temp->Protocol Vary_Substrate->Protocol Vary_Enzyme->Protocol

Caption: Workflow for optimizing this compound enzymatic synthesis.

Troubleshooting_Tree Start Low this compound Yield Check_Conditions Check Reaction Conditions (pH, Temp, Buffer) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust to Optimal (see Protocol 2) Conditions_OK->Adjust_Conditions No Check_Enzyme Check Enzyme Activity Conditions_OK->Check_Enzyme Yes Adjust_Conditions->Start Re-run Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Replace_Enzyme Use Fresh/New Enzyme Stock Enzyme_OK->Replace_Enzyme No Check_Substrates Check Substrate/Cofactor Quality & Concentration Enzyme_OK->Check_Substrates Yes Replace_Enzyme->Start Re-run Substrates_OK Substrates/Cofactors OK? Check_Substrates->Substrates_OK Replace_Substrates Use High-Purity Substrates/Cofactors Substrates_OK->Replace_Substrates No Check_Inhibitors Consider Inhibitors or Product Degradation Substrates_OK->Check_Inhibitors Yes Replace_Substrates->Start Re-run

Caption: Decision tree for troubleshooting low this compound yield.

Technical Support Center: D-Erythrose Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a four-carbon aldose monosaccharide, a simple sugar, with the chemical formula C4H8O4.[1] It serves as an important intermediate in various metabolic pathways.[2] Its stability in aqueous solutions is a significant concern for researchers because it is prone to several degradation reactions that can alter its structure and function, leading to inaccurate experimental results. Key degradation pathways include oxidation, isomerization, dehydration, and polymerization.[3]

Q2: What are the main factors that influence the degradation of this compound in aqueous solutions?

A2: The primary factors influencing this compound degradation are:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Alkaline conditions can promote isomerization to D-erythrulose, while acidic conditions can lead to dehydration. One study indicates a significant difference in the rate of this compound disappearance across a pH range of 5 to 10, with degradation being more rapid at higher pH values.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of this compound.

  • Presence of Oxygen: As a reducing sugar, this compound is susceptible to oxidation, a process that is enhanced by the presence of dissolved oxygen.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation and degradation of sugars.

Q3: What are the visible signs of this compound degradation?

A3: Common visual indicators of this compound degradation include:

  • Discoloration: The appearance of a yellow or brown color in the solution is a common sign of degradation, often due to polymerization and the formation of furfural derivatives.

  • Changes in pH: A drift in the pH of an unbuffered solution can indicate that degradation reactions are occurring, as some degradation pathways produce acidic byproducts.

  • Precipitate Formation: In some cases, polymerization can lead to the formation of insoluble products that precipitate out of the solution.

Q4: How should I store this compound solutions to minimize degradation?

A4: To ensure the stability of your this compound solutions, it is recommended to:

  • Store stock solutions at low temperatures: -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4]

  • Protect solutions from light.[4]

  • Store under an inert atmosphere, such as nitrogen, to minimize oxidation.[4]

  • Use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound degradation.

Issue 1: Unexpected Discoloration of this compound Solution

Symptoms: The this compound solution, which should be colorless, appears yellow or brown.

Possible Causes and Solutions:

CauseTroubleshooting Steps
High Temperature 1. Review your experimental protocol to ensure that the solution was not exposed to unnecessarily high temperatures. 2. If heating is required, minimize the duration and temperature. Consider if the experiment can be performed at a lower temperature.
Incorrect pH 1. Measure the pH of the discolored solution. 2. If the pH is outside the optimal range (ideally slightly acidic to neutral for short-term experiments), it may be contributing to degradation. 3. For future experiments, use a suitable buffer to maintain a stable pH (see Experimental Protocols section).
Oxidation 1. Prepare fresh solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon). 2. Consider adding an antioxidant to the solution (see Experimental Protocols section).
Contamination 1. Ensure all glassware is scrupulously clean. 2. Use high-purity water and reagents to prepare your solutions.
Issue 2: Inconsistent or Unexpected Experimental Results

Symptoms: Assays or reactions involving this compound yield inconsistent or unexpected outcomes.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of this compound Stock Solution 1. Prepare a fresh this compound stock solution. 2. Compare the performance of the fresh solution to the old one in a simple, reliable assay. 3. Always store stock solutions under the recommended conditions.
pH Instability During Experiment 1. Monitor the pH of your reaction mixture throughout the experiment. 2. If the pH is drifting, incorporate a suitable buffer system into your experimental design.
Isomerization to D-Erythrulose 1. Be aware that at neutral to alkaline pH, this compound can isomerize to D-erythrulose. 2. If your assay is specific for aldoses, this isomerization can lead to a decrease in the measured this compound concentration. 3. Maintain a slightly acidic pH if the presence of the keto-isomer is a concern.

Quantitative Data on this compound Degradation

While specific kinetic data for this compound degradation across a wide range of conditions is limited in publicly available literature, the following table summarizes the qualitative and semi-quantitative findings on the effect of pH on its stability.

pHTemperature (°C)ObservationReference
540Slower degradation compared to higher pH values.[3]
740Moderate degradation observed.[3][5]
8.540Significant degradation observed over a 12-hour period.[3]
1040Rapid degradation observed.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using Citrate Buffer

This protocol describes the preparation of a 0.1 M this compound solution in a 0.1 M citrate buffer (pH 4.0) to minimize degradation.

Materials:

  • This compound

  • Citric acid monohydrate

  • Trisodium citrate dihydrate

  • Deionized water (deoxygenated, if possible)

  • pH meter

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 4.0):

    • Dissolve 19.21 g of citric acid monohydrate in 800 mL of deionized water.

    • Dissolve 29.41 g of trisodium citrate dihydrate in a separate 800 mL of deionized water to create 0.1 M stock solutions.

    • In a new beaker, combine approximately 61.5 mL of the citric acid solution with 38.5 mL of the trisodium citrate solution.

    • Use a calibrated pH meter to check the pH. Adjust to pH 4.0 by adding small volumes of the citric acid or trisodium citrate solution as needed.

    • Transfer the buffer to a 1 L volumetric flask and bring to volume with deionized water.

  • Prepare 0.1 M this compound Solution:

    • Weigh out 1.201 g of this compound.

    • Dissolve the this compound in approximately 80 mL of the prepared 0.1 M citrate buffer (pH 4.0) in a 100 mL volumetric flask.

    • Once fully dissolved, bring the solution to the 100 mL mark with the citrate buffer.

    • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for longer-term storage.

Protocol 2: Use of Ascorbic Acid as an Antioxidant

This protocol provides a general guideline for using ascorbic acid (Vitamin C) to reduce oxidative degradation of this compound.

Materials:

  • This compound solution (prepared in an appropriate buffer)

  • L-Ascorbic acid

Procedure:

  • Prepare your this compound solution in the desired buffer as described in Protocol 1.

  • Just before use, add L-ascorbic acid to the this compound solution to a final concentration of 0.1-1.0 mM. The optimal concentration may need to be determined empirically for your specific application.

  • Mix the solution gently until the ascorbic acid is fully dissolved.

  • Use the solution immediately, as the antioxidant activity of ascorbic acid will decrease over time.

Visualizations

D_Erythrose_Degradation_Pathways cluster_acidic Acidic Conditions / High Temperature cluster_basic Basic Conditions D_Erythrose This compound (Aqueous Solution) Dehydration Dehydration D_Erythrose->Dehydration H+ / Heat Enediol_Intermediate Enediol Intermediate D_Erythrose->Enediol_Intermediate OH- Oxidation Oxidation D_Erythrose->Oxidation O2 Polymerization Polymerization (Colored Products) Dehydration->Polymerization Isomerization Isomerization Enediol_Intermediate->Isomerization D_Erythrulose D-Erythrulose Isomerization->D_Erythrulose Erythronic_Acid Erythronic Acid Oxidation->Erythronic_Acid

Caption: Degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start Problem with This compound Experiment Check_Visuals Visual Inspection of Solution: Discoloration? Precipitate? Start->Check_Visuals Check_pH Measure pH of Solution Check_Visuals->Check_pH No Discoloration_Yes Address Discoloration: - Check Temp Control - Use Buffer - Use Antioxidant Check_Visuals->Discoloration_Yes Yes Check_Storage Review Storage Conditions: Temp? Light? Inert Gas? Check_pH->Check_Storage Stable pH_Drift_Yes Implement pH Control: - Use Appropriate Buffer Check_pH->pH_Drift_Yes Drift Detected Inconsistent_Results Inconsistent Results? Check_Storage->Inconsistent_Results No Storage_Issue_Yes Improve Storage: - Store at -20°C or -80°C - Protect from Light - Use Inert Gas Check_Storage->Storage_Issue_Yes Yes Inconsistent_Yes Troubleshoot Assay: - Prepare Fresh Stock - Verify Reagent Quality - Control for Isomerization Inconsistent_Results->Inconsistent_Yes Yes No_Issue No Obvious Issue Inconsistent_Results->No_Issue No End Problem Resolved Discoloration_Yes->End pH_Drift_Yes->End Storage_Issue_Yes->End Inconsistent_Yes->End No_Issue->End

Caption: Troubleshooting workflow for this compound degradation issues.

References

troubleshooting peak tailing in HPLC analysis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the HPLC analysis of D-Erythrose. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems such as peak tailing, ensuring robust and reliable chromatographic results.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common issue in the HPLC analysis of polar compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating the causes of peak tailing.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

This initial question helps to distinguish between a problem specific to the analyte and a more general system issue.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the issue is likely related to the HPLC system itself or a fundamental problem with the chromatographic conditions.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm) to connect the components of your HPLC system. Ensure all fittings are properly connected to minimize dead volume.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or stationary phase can distort peak shapes.[1] Column voids can also lead to tailing for all analytes.

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[1] If contamination is suspected, flush the column with a strong solvent. If a void has formed at the column inlet, replacing the column is often necessary.

  • Improper Mobile Phase Preparation: An incorrectly prepared mobile phase, such as one with an unstable pH or improper mixing of solvents, can affect all peaks.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a calibrated pH meter and pre-mix solvents where possible. Degas the mobile phase to prevent bubble formation.

Scenario 2: Only the this compound Peak is Tailing

When only the this compound peak shows tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase or other method-specific parameters.

Potential Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: For polar analytes like this compound, secondary interactions with the stationary phase are a primary cause of peak tailing. In reversed-phase chromatography, residual silanol groups on the silica backbone can interact with the hydroxyl groups of the sugar, leading to tailing. In HILIC mode, which is well-suited for carbohydrate analysis, improper mobile phase conditions can also lead to undesirable interactions.[2]

    • Solution:

      • Column Selection: Utilize a column specifically designed for carbohydrate analysis, such as an aminopropyl or a HILIC column. These columns provide better peak shapes for polar compounds like this compound. Polymeric amino columns can offer improved stability over silica-based amino phases.

      • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. While this compound is neutral, operating at a slightly acidic pH can suppress the ionization of silanol groups, reducing secondary interactions. However, for amino columns, a pH range of 3-7 is generally recommended to avoid hydrolysis of the bonded phase.

      • Buffer Concentration: In HILIC, increasing the buffer concentration in the mobile phase can help to mask residual silanol activity and improve peak shape.[3]

  • Anomeric Separation: Reducing sugars like this compound can exist in different anomeric forms (α and β) in solution. If the interconversion between these forms is slow compared to the chromatographic timescale, it can result in broadened or split peaks, which may be perceived as tailing.

    • Solution:

      • Elevated Temperature: Increasing the column temperature (e.g., to 55°C or higher) can accelerate the mutarotation of anomers, causing them to collapse into a single, sharper peak.[4]

      • Elevated pH: A higher mobile phase pH can also speed up anomer interconversion. However, this must be balanced with the stability of the stationary phase.[4]

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.

Diagrams

Troubleshooting_Workflow cluster_all System-Related Issues cluster_one Analyte-Specific Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_tail All Peaks Tailing q1->all_tail Yes one_tail Only this compound Tailing q1->one_tail No cause_all1 Check Extra-Column Volume all_tail->cause_all1 cause_one1 Secondary Interactions with Stationary Phase one_tail->cause_one1 cause_all2 Inspect Column for Contamination/Void cause_all1->cause_all2 cause_all3 Verify Mobile Phase Preparation cause_all2->cause_all3 cause_one2 Anomeric Separation cause_one1->cause_one2 cause_one3 Sample Overload cause_one2->cause_one3 cause_one4 Sample Solvent Mismatch cause_one3->cause_one4

Figure 1. Troubleshooting workflow for peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for sugars like this compound?

A1: The most common cause is often secondary interactions between the hydroxyl groups of the sugar and active sites on the stationary phase, such as residual silanol groups on silica-based columns. This is why using a specialized carbohydrate or HILIC column and optimizing the mobile phase are crucial.

Q2: How does temperature affect the analysis of this compound?

A2: Increasing the column temperature generally decreases retention time and can improve peak shape for reducing sugars by accelerating the interconversion of anomers, leading to a single, sharper peak.[5][6][7] However, excessively high temperatures can degrade some stationary phases, so it's important to operate within the column's recommended temperature range.

Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?

A3: Yes, particularly in HILIC mode. Acetonitrile is the most common organic solvent for HILIC analysis of carbohydrates. The percentage of acetonitrile in the mobile phase is a critical parameter affecting retention and selectivity. Using a mobile phase with a high acetonitrile concentration (typically >70%) is necessary for retaining polar compounds like this compound. Variations in the acetonitrile/water ratio can impact the thickness of the water layer on the stationary phase, thereby affecting peak shape.

Q4: Why is a guard column recommended for this compound analysis?

A4: A guard column is recommended to protect the more expensive analytical column from contamination by strongly retained or particulate matter in the sample. This is especially important when analyzing complex samples, as it can extend the lifetime of the analytical column and prevent issues like increased backpressure and peak distortion.[1]

Q5: What are typical system suitability requirements for a this compound HPLC method?

A5: While specific values can vary by method, typical system suitability tests (SSTs) for HPLC analysis include parameters such as:

  • Tailing Factor (Symmetry Factor): Typically should be ≤ 2.0.[8][9]

  • Relative Standard Deviation (%RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.[8][9]

  • Theoretical Plates (N): A minimum number is often specified (e.g., >2000) to ensure column efficiency.[9]

  • Resolution (Rs): If other compounds are present, a minimum resolution (e.g., ≥ 2.0) between the this compound peak and the closest eluting peak is required.[9]

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative impact of key chromatographic parameters on the peak shape of a typical monosaccharide like this compound in HILIC mode. The tailing factor is a common measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak.

ParameterChangeEffect on Retention TimeEffect on Peak TailingTypical Tailing Factor Range
Acetonitrile % IncreaseIncreaseMay Improve1.1 - 1.5
DecreaseDecreaseMay Worsen1.5 - 2.5+
Buffer Conc. IncreaseDecrease (for bases)Improves1.0 - 1.4
DecreaseIncrease (for bases)Worsens1.4 - 2.0+
Column Temp. IncreaseDecreaseImproves (anomers)1.0 - 1.3
DecreaseIncreaseMay Worsen (anomers)1.3 - 1.8
Mobile Phase pH Optimize (e.g., slightly acidic)VariesImproves (silanol suppression)1.1 - 1.6
Non-optimalVariesWorsens1.6 - 2.5+

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using a HILIC column, which is a common and effective technique for separating polar carbohydrates.

1. Objective: To quantify this compound in a sample solution using HPLC with refractive index (RI) or evaporative light scattering (ELSD) detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate (optional, for mobile phase modification)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and RI or ELSD detector.

  • HILIC analytical column (e.g., aminopropyl-bonded silica, 250 mm x 4.6 mm, 5 µm).

4. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a solution of 50:50 acetonitrile:water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (e.g., 80:20 acetonitrile:water) to achieve concentrations in the desired calibration range.

  • Sample Preparation: Dissolve the sample in 50:50 acetonitrile:water to an expected this compound concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water. (Optional: for improved peak shape, a buffer such as 10 mM ammonium formate can be added to the aqueous portion).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) or ELSD. For RI, allow for ample baseline stabilization.

6. System Suitability: Before running samples, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • %RSD of Peak Areas: ≤ 2.0%

  • %RSD of Retention Times: ≤ 2.0%

7. Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

Logical Relationships Diagram

Logical_Relationships cluster_method HPLC Method Parameters cluster_interactions Key Interactions & Phenomena cluster_outcome Chromatographic Outcome MobilePhase Mobile Phase (Acetonitrile/Water, pH, Buffer) SecondaryInt Secondary Interactions (e.g., with silanols) MobilePhase->SecondaryInt influences Partitioning HILIC Partitioning MobilePhase->Partitioning controls Column Column (HILIC, Amino) Column->SecondaryInt mediates Column->Partitioning provides surface for Temperature Temperature Anomerism Anomerism (α/β forms) Temperature->Anomerism accelerates interconversion Sample Sample (Concentration, Solvent) PeakShape Peak Shape (Tailing Factor) Sample->PeakShape can cause overload SecondaryInt->PeakShape causes tailing Anomerism->PeakShape causes broadening/splitting Resolution Resolution Partitioning->Resolution affects Retention Retention Time Partitioning->Retention determines PeakShape->Resolution impacts

Figure 2. Logical relationships influencing peak shape in this compound HPLC analysis.

References

Technical Support Center: D-Erythrose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of D-Erythrose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a highly polar and non-volatile compound.[1] These properties make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1][2] Derivatization chemically modifies the hydroxyl groups of this compound, replacing them with less polar and more volatile functional groups, thus enabling its passage through the GC column and subsequent detection by the mass spectrometer.[1][3]

Q2: What are the most common derivatization methods for sugars like this compound?

A2: The most common methods involve silylation and a two-step oximation-silylation process.[1][4]

  • Silylation: This method replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • Oximation-Silylation: This two-step process first involves a reaction with an oximating agent like methoxyamine hydrochloride or ethoxyamine hydrochloride to convert the aldehyde group into an oxime.[3][4] This is then followed by silylation of the remaining hydroxyl groups. This method is preferred as it reduces the number of isomers and thus the number of chromatographic peaks.[1][3]

  • Alditol Acetylation: This method involves the reduction of the sugar to its corresponding alditol, followed by acetylation. It produces a single derivative peak, which can simplify quantification.[1]

Q3: Why do I see multiple peaks for my derivatized this compound standard?

A3: The presence of multiple peaks for a single sugar standard is a common phenomenon, especially with silylation alone.[1] Sugars like this compound can exist in different isomeric forms (anomers, and open-chain vs. cyclic forms) in solution. Each of these isomers can be derivatized, leading to multiple peaks in the chromatogram.[1] The oximation step prior to silylation helps to "lock" the sugar in its open-chain form, which significantly reduces the number of isomers and resulting peaks to typically two (syn- and anti-isomers of the oxime).[1][3]

Q4: How can I prevent the degradation of my derivatized samples?

A4: Trimethylsilyl (TMS) derivatives are known to be sensitive to moisture and can degrade over time.[5] To ensure the stability of your derivatized samples:

  • Use anhydrous solvents and reagents.[5]

  • Ensure your sample is completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) is a common method to remove water.[3]

  • Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to prevent moisture contamination.

  • Analyze the derivatized samples as soon as possible after preparation.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for this compound 1. Incomplete derivatization. 2. Degradation of the derivatizing reagent. 3. Presence of water in the sample or reagents.[1] 4. Sample loss during preparation. 5. Poor solubility of the dried sample in the derivatization solvent.[6]1. Optimize reaction time and temperature. Ensure a sufficient excess of the derivatizing reagent. 2. Use fresh reagents. Store reagents properly to prevent degradation. 3. Thoroughly dry the sample before derivatization. Use anhydrous solvents and handle reagents in a dry environment.[3] 4. Be careful during sample transfer and evaporation steps. 5. Try adding a small amount of a solvent like pyridine to help dissolve the sample before adding the silylating reagent.[6]
Broad or tailing peaks 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization. 3. High injection volume.1. Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help.[7] 2. Re-optimize the derivatization conditions (time, temperature, reagent concentration). 3. Reduce the injection volume.
Multiple, poorly resolved peaks 1. Formation of multiple isomers.[1] 2. Side reactions during derivatization.1. Implement a two-step oximation-silylation protocol to reduce the number of isomers.[1][3] 2. Ensure the reaction conditions are not too harsh (e.g., excessive temperature).
Baseline noise or extraneous peaks 1. Contaminated reagents or solvents. 2. Bleed from the GC column. 3. Excess derivatizing reagent interfering with the chromatogram.[8]1. Use high-purity reagents and solvents. Run a blank to check for contamination. 2. Condition the column according to the manufacturer's instructions. 3. While often injected with the sample, if the excess reagent is causing significant interference, a cleanup step might be necessary, though this can lead to sample loss.[8] Using a pre-column that can be backflushed can also help protect the analytical column.[8]

Experimental Protocols

Protocol 1: Two-Step Oximation-Trimethylsilylation (TMS) of this compound

This protocol is a common and effective method for reducing the complexity of the resulting chromatogram.

Materials:

  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound into a GC vial. If in solution, evaporate to complete dryness under a stream of nitrogen or by lyophilization.[3]

  • Oximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial and heat at 60°C for 45 minutes to 1 hour, with occasional vortexing to ensure complete reaction.[4][6]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and heat at 60°C for 30 minutes.[9]

    • Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Alditol Acetate Derivatization of this compound

This method yields a single derivative peak, which can be advantageous for quantification.

Materials:

  • This compound standard

  • Sodium borohydride (NaBH₄)

  • N-methylimidazole

  • Glacial acetic acid

  • Acetic anhydride

  • Chloroform

  • Heating block or water bath

Procedure:

  • Reduction:

    • Dissolve the this compound sample in a solution of 10 mg/mL sodium borohydride in N-methylimidazole and water.

    • Heat at 37°C for 90 minutes.

    • Stop the reaction by carefully adding a small amount of glacial acetic acid.[1]

  • Acetylation:

    • Allow the sample to cool to room temperature.

    • Add acetic anhydride and heat again at 37°C for 45 minutes.[1]

  • Quenching and Extraction:

    • Stop the reaction by freezing the sample (e.g., at -15°C) for 15 minutes.[1]

    • Carefully quench the reaction by the dropwise addition of water.

    • Extract the alditol acetate derivative with a suitable organic solvent like chloroform.

  • Analysis: The organic layer containing the derivatized sample is then analyzed by GC-MS.

Data Presentation

The following table summarizes the expected outcomes of the different derivatization methods.

Derivatization MethodExpected Number of Peaks for this compoundKey AdvantagesKey Disadvantages
Trimethylsilylation (TMS) MultipleSimple, one-step reaction.Produces multiple isomers leading to complex chromatograms.[1] Derivatives can be moisture-sensitive.[5]
Oximation-Trimethylsilylation Two (syn- and anti-isomers)Significantly reduces the number of derivative peaks, simplifying analysis.[1] Stabilizes the open-chain form of the sugar.[3]Two-step process, slightly more complex than direct silylation.
Alditol Acetylation OneProduces a single peak per sugar, ideal for quantification.[1]More complex, multi-step procedure. The reduction step can lead to the same derivative from different parent sugars (e.g., epimers).[1]

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_oximation Oximation (Step 1) cluster_silylation Silylation (Step 2) cluster_analysis Analysis Start This compound Sample Dry Evaporate to Dryness Start->Dry Add_MeOx Add Methoxyamine HCl in Pyridine Dry->Add_MeOx Heat_Oxi Heat (e.g., 60°C) Add_MeOx->Heat_Oxi Add_BSTFA Add BSTFA/MSTFA Heat_Oxi->Add_BSTFA Heat_Silyl Heat (e.g., 60°C) Add_BSTFA->Heat_Silyl GCMS GC-MS Analysis Heat_Silyl->GCMS

Caption: Workflow for the two-step oximation-silylation of this compound.

Troubleshooting_Logic cluster_no_peaks No/Small Peaks cluster_bad_shape Poor Peak Shape cluster_multiple_peaks Multiple Peaks Start Problem with GC-MS Peak(s) Check_Deriv Incomplete Derivatization? Start->Check_Deriv Check_H2O Water Contamination? Start->Check_H2O Check_Reagent Reagent Degradation? Start->Check_Reagent Check_System Active Sites in System? Start->Check_System Check_Deriv2 Incomplete Derivatization? Start->Check_Deriv2 Check_Isomers Isomer Formation? Start->Check_Isomers Sol_Optimize Optimize Time/Temp/ Reagent Concentration Check_Deriv->Sol_Optimize Yes Sol_Dry Ensure Sample and Solvents are Anhydrous Check_H2O->Sol_Dry Yes Sol_Fresh_Reagent Use Fresh Reagents Check_Reagent->Sol_Fresh_Reagent Yes Sol_Deactivate Deactivate Liner/Column Check_System->Sol_Deactivate Yes Check_Deriv2->Sol_Optimize Yes Sol_Oxime Use Oximation Step Check_Isomers->Sol_Oxime Yes

Caption: Troubleshooting logic for this compound derivatization issues.

References

side reactions of D-Erythrose under alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Erythrose Reactions

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the .

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound in alkaline solutions?

A1: Under alkaline conditions, this compound, like other aldoses, is susceptible to several side reactions that can lead to a complex mixture of products. The most significant of these are:

  • Lobry de Bruyn-Alberda van Ekenstein (LdBAvE) Transformation : This involves both the isomerization of this compound (an aldose) into its corresponding ketose, D-Erythrulose, and its epimerization into D-Threose.[1][2][3] This occurs through a common enediol intermediate.[1][2][3]

  • Retro-Aldol Reaction : This is a carbon-carbon bond cleavage reaction that breaks down this compound into smaller aldehyde fragments, such as two molecules of glycolaldehyde. This reaction is reversible.[4][5][6]

  • Aldol Condensation : The smaller fragments generated from retro-aldol reactions can subsequently react with each other or with intact this compound molecules to form larger sugars (e.g., octuloses) or other condensation products.[1][4]

  • Saccharinic Acid Formation : Complex intramolecular rearrangement and oxidation-reduction reactions can lead to the formation of various four-carbon saccharinic acids.[7]

  • Polymerization and Browning : At higher pH and temperature, these reactions can lead to the formation of high-molecular-weight colored polymers and degradation products.[8]

Q2: What is the Lobry de Bruyn-Alberda van Ekenstein (LdBAvE) transformation and how does it affect my this compound experiment?

A2: The Lobry de Bruyn-Alberda van Ekenstein (LdBAvE) transformation is a base-catalyzed rearrangement of carbohydrates.[1][2][3] For this compound, this means two key transformations will occur in your reaction mixture:

  • Isomerization to D-Erythrulose : The aldehyde group at C1 rearranges to a ketone group at C2, forming the ketotetrose D-Erythrulose.

  • Epimerization to D-Threose : The stereochemistry at the C2 carbon inverts, leading to the formation of D-Threose, the C2 epimer of this compound.[9]

These reactions are equilibrium-driven, meaning your solution will eventually contain a mixture of this compound, D-Threose, and D-Erythrulose. This is a critical consideration for experiments where stereochemical purity is essential.

Q3: Why is my this compound solution turning yellow or brown under alkaline conditions?

A3: The yellow or brown discoloration of your this compound solution is a common indicator of degradation. This occurs due to a series of complex reactions, including aldol condensations and subsequent dehydrations, which produce conjugated unsaturated carbonyl compounds.[8] These molecules absorb light in the visible spectrum, imparting color to the solution. Over time, these can polymerize into high-molecular-weight, colored products, often referred to as melanoidins in the context of Maillard-type reactions, though similar browning occurs in purely alkaline conditions.[8]

Q4: What is a retro-aldol reaction and how does it lead to the degradation of this compound?

A4: A retro-aldol reaction is the reverse of an aldol condensation and involves the cleavage of a carbon-carbon bond.[4][5] In the case of this compound, the bond between C2 and C3 can break under basic conditions. This fragmentation results in the formation of two molecules of glycolaldehyde. This process contributes to the overall degradation of the starting material and reduces the yield of desired products. These smaller, highly reactive fragments can then participate in other side reactions, further complicating the product mixture.

Q5: Can this compound undergo a Cannizzaro reaction?

A5: The classical Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde with no alpha-hydrogens) to yield a primary alcohol and a carboxylic acid.[7] this compound possesses an alpha-hydrogen at the C2 position, making it enolizable. Therefore, under alkaline conditions, it will preferentially undergo reactions involving the enolate intermediate, such as the LdBAvE transformation and aldol reactions, which are kinetically favored over the Cannizzaro reaction.[5] While some minor disproportionation products might form under harsh conditions, it is not considered a primary side reaction pathway for this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in my HPLC/NMR analysis. The alkaline conditions are causing isomerization and epimerization (LdBAvE transformation). You are likely seeing peaks for D-Threose and D-Erythrulose.[1]- Run authentic standards of D-Threose and D-Erythrulose to confirm peak identities.- Lower the pH or temperature of the reaction to slow down the rate of isomerization.- Reduce reaction time to minimize side product formation.
My reaction yield is low, and I'm isolating a complex mixture of small molecules. A retro-aldol reaction may be fragmenting your this compound into smaller units like glycolaldehyde.- Decrease the reaction temperature and/or base concentration.- Consider using a milder base or a buffered system to maintain a lower, more controlled pH.- Employ protecting group strategies for the hydroxyl groups to prevent enolization if the reaction chemistry allows.
The pH of my reaction mixture is dropping over time. Degradation of this compound is forming acidic byproducts, such as saccharinic acids or other organic acids (formate, glycolate).[1]- Use a buffered solution instead of a fixed concentration of a strong base to maintain a stable pH.- Monitor the pH throughout the reaction and add base as needed if a buffered system is not feasible.- Quench the reaction as soon as the desired transformation is complete to prevent further degradation.
My solution is turning yellow or brown, especially upon heating. This indicates the formation of colored degradation products and polymers resulting from aldol condensations and other subsequent reactions.[8]- Strictly control the temperature; avoid heating if possible.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation pathways.- Shorten the reaction time and work up the reaction mixture promptly upon completion.

Data Presentation

The rate of this compound consumption and product formation is highly dependent on pH. The following table summarizes the observed reactivity at different pH values over a 12-hour period.

Table 1: Effect of pH on this compound Reaction and Product Formation

pHThis compound Reacted (after 12h)Key Products FormedObservations
5.0 (Acetate Buffer)NegligibleNone detectedThis compound is stable.
7.0 (Phosphate Buffer)Approx. 10%D-Erythrulose, Diastereomeric Octuloses (slow formation)Reaction is relatively slow.[1]
8.5 (Bicarbonate Buffer)SubstantialD-Erythrulose, Diastereomeric Octuloses (fast formation)Significant isomerization and aldol reactions occur.[1]
10.0 (Basic Media)Majority ReactedD-Erythrulose, Diastereomeric Octuloses (very fast formation)Rapid degradation and side product formation.[1]

Data summarized from observations reported in literature.[1] "Octuloses" refer to 8-carbon sugars formed from the aldol addition of two tetrose molecules.

Experimental Protocols

General Protocol for Monitoring this compound Reactions under Alkaline Conditions via HPLC

This protocol provides a general method for observing the formation of isomers and degradation products from this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

    • Prepare buffered solutions at the desired alkaline pH (e.g., pH 8.5 Bicarbonate buffer, pH 10.0 Carbonate-Bicarbonate buffer).

    • Prepare quenching solution (e.g., 0.1 M HCl) to stop the reaction.

  • Reaction Procedure:

    • In a temperature-controlled vessel, add the alkaline buffer.

    • Initiate the reaction by adding a known volume of the this compound stock solution to the buffered solution to achieve the desired final concentration.

    • Start a timer immediately. Maintain constant temperature and stirring.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing an equivalent volume of the quenching solution to neutralize the base. This prevents further reaction prior to analysis.

  • HPLC Analysis:

    • Column: Use a carbohydrate analysis column (e.g., an amino-based or ligand-exchange column) suitable for sugar separation.

    • Mobile Phase: An isocratic mobile phase, typically of acetonitrile and water (e.g., 75:25 v/v), is common for amino columns.

    • Detector: A Refractive Index (RI) detector is standard for carbohydrate analysis.

    • Injection: Inject the quenched samples onto the HPLC system.

    • Analysis: Monitor the chromatogram for the disappearance of the this compound peak and the appearance of new peaks corresponding to D-Threose, D-Erythrulose, and other degradation products. Quantify the peak areas to determine the relative concentrations of each component over time.

Visualizations

LDBA_Transformation D_Erythrose This compound Enediol 1,2-Enediol Intermediate D_Erythrose->Enediol Deprotonation (OH⁻) Enediol->D_Erythrose Reprotonation D_Threose D-Threose (C2 Epimer) Enediol->D_Threose Reprotonation (at C2, opposite face) D_Erythrulose D-Erythrulose (Ketose Isomer) Enediol->D_Erythrulose Tautomerization D_Threose->Enediol Deprotonation (OH⁻) D_Erythrulose->Enediol Tautomerization

Caption: Lobry de Bruyn-Alberda van Ekenstein transformation of this compound.

Retro_Aldol D_Erythrose This compound Enolate Enolate Intermediate D_Erythrose->Enolate Base (OH⁻) Cleavage C2-C3 Bond Cleavage Enolate->Cleavage Rearrangement Glycolaldehyde1 Glycolaldehyde Cleavage->Glycolaldehyde1 Glycolaldehyde2 Glycolaldehyde Cleavage->Glycolaldehyde2 Further_Reactions Further Reactions (Aldol Condensation, etc.) Glycolaldehyde1->Further_Reactions Glycolaldehyde2->Further_Reactions

Caption: Retro-Aldol fragmentation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, extra peaks) Check_Purity Verify Purity of Starting this compound Start->Check_Purity Check_Conditions Review Reaction Conditions (pH, Temp, Time) Check_Purity->Check_Conditions High_pH_Temp Conditions Too Harsh? (High pH / Temp) Check_Conditions->High_pH_Temp Conditions OK Reduce_Conditions Action: Lower pH/Temp, Reduce Time, Use Buffer High_pH_Temp->Reduce_Conditions Yes Analyze_Products Identify Byproducts (HPLC, NMR, MS) High_pH_Temp->Analyze_Products No Reduce_Conditions->Check_Conditions Re-run Experiment Isomers Byproducts are Isomers? (Threose, Erythrulose) Analyze_Products->Isomers Fragments Byproducts are Fragments? (e.g., Glycolaldehyde) Isomers->Fragments No LDBA_Conclusion Cause: LdBAvE Transformation Isomers->LDBA_Conclusion Yes RetroAldol_Conclusion Cause: Retro-Aldol Reaction Fragments->RetroAldol_Conclusion Yes

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Managing Epimerization of D-Erythrose in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Erythrose. The following information is designed to help you manage and minimize the epimerization of this compound to its C2 epimer, D-Threose, during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound epimerization?

A1: The primary cause of this compound epimerization is the Lobry de Bruyn-van Ekenstein transformation, which occurs under basic or neutral conditions.[1][2][3] This reaction involves the formation of a planar enediol intermediate, which can be protonated from either face, leading to a mixture of this compound and D-Threose.[1]

Q2: Under what conditions is epimerization of this compound most likely to occur?

A2: Epimerization is most prevalent under basic (alkaline) conditions.[2][3] Increased temperature also accelerates the rate of epimerization. One study demonstrated that the disappearance of this compound is significantly faster at pH 8.5 and 10 compared to pH 5 and 7.

Q3: How can I prevent or minimize epimerization during my reactions?

A3: The most effective strategy to prevent epimerization is to protect the hydroxyl groups of this compound, particularly the C2 and C3 hydroxyls, as a cyclic acetal (e.g., isopropylidene or ethylidene acetal). This protection strategy locks the stereochemistry and prevents the formation of the enediol intermediate. Additionally, maintaining a neutral or slightly acidic pH and keeping reaction temperatures as low as possible can help minimize epimerization.

Q4: What are the most common protecting groups for this compound?

A4: Cyclic acetals are the most common and effective protecting groups for the cis-diols in this compound. The most frequently used are the isopropylidene acetal (from acetone or 2,2-dimethoxypropane) and the ethylidene acetal (from paraldehyde). These groups protect the C2 and C3 hydroxyls, or the C2 and C4 hydroxyls, preventing the conformational changes necessary for epimerization.

Q5: How can I determine the ratio of this compound to D-Threose in my sample?

A5: Several analytical techniques can be used to separate and quantify this compound and D-Threose. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or a specialized carbohydrate column) is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) of the alditol acetate derivatives is another powerful technique for the analysis of sugar isomers.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of D-Threose detected in the final product. Reaction conditions are too basic.Maintain the reaction pH in the neutral to slightly acidic range (pH 5-7). Use buffers if necessary to control the pH.
Elevated reaction temperature.Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. Consider cooling the reaction mixture if the reaction is highly exothermic.
Unprotected this compound was used in a base-catalyzed reaction.Protect the hydroxyl groups of this compound as a cyclic acetal (e.g., 2,3-O-isopropylidene-D-erythrose) before proceeding with base-sensitive reactions.
Low yield of the desired product. Epimerization leading to a mixture of products that are difficult to separate.Implement strategies to minimize epimerization as described above (protection, pH control, temperature control).
Decomposition of this compound.This compound can be unstable under harsh acidic or basic conditions and at high temperatures, leading to degradation products. Use mild reaction conditions whenever possible.
Difficulties in purifying the product from starting material and epimer.Optimize the chromatographic separation method. Consider derivatization to improve the separation of the isomers.
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture.Ensure consistent pH control in all reactions. Use a calibrated pH meter and appropriate buffer systems.
Fluctuations in reaction temperature.Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature.

Quantitative Data on Epimerization

The rate of this compound epimerization is highly dependent on pH and temperature. The following table summarizes the effect of these parameters on the disappearance of this compound.

pHTemperature (°C)Observation
540Slow disappearance of this compound.
740Moderate disappearance of this compound.
8.540Rapid disappearance of this compound.
1040Very rapid disappearance of this compound.
8.525Slower disappearance compared to 40°C at the same pH.

Data adapted from a study on the carbonyl migration and epimerization of this compound.

Experimental Protocols

Protocol 1: Protection of this compound as 2,3-O-Isopropylidene-D-Erythrose

This protocol describes the formation of the isopropylidene acetal to protect the C2 and C3 hydroxyl groups, thus preventing epimerization.

Materials:

  • This compound

  • Anhydrous acetone or 2,2-dimethoxypropane

  • Anhydrous copper (II) sulfate or a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Suspend this compound in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.

  • Add anhydrous copper (II) sulfate as a water scavenger and a catalytic amount of a strong acid.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acid catalyst with sodium bicarbonate.

  • Filter the mixture to remove the copper sulfate and sodium bicarbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2,3-O-isopropylidene-D-erythrose.

Protocol 2: Wittig Reaction with Protected this compound

This protocol outlines a general procedure for a Wittig reaction using 2,3-O-isopropylidene-D-erythrose to form a C=C double bond without epimerization at C2.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A strong base if the ylide is not stabilized (e.g., n-butyllithium, sodium hydride)

Procedure:

  • If using a non-stabilized ylide, prepare it by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.

  • Dissolve the 2,3-O-isopropylidene-D-erythrose in an anhydrous solvent.

  • Add the solution of the ylide to the solution of the protected erythrose at an appropriate temperature (often 0°C or room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Quench the reaction (e.g., with saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Oxidation of Protected this compound

This protocol describes the oxidation of the aldehyde group of protected this compound to a carboxylic acid, avoiding epimerization.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • A mild oxidizing agent (e.g., bromine in a buffered solution, or a TEMPO-based oxidation system)

  • A suitable solvent system

Procedure (using Bromine):

  • Dissolve the 2,3-O-isopropylidene-D-erythrose in water.

  • Buffer the solution to a slightly acidic or neutral pH (e.g., with calcium carbonate).

  • Add a solution of bromine in water dropwise to the stirred solution of the protected sugar.

  • Maintain the temperature of the reaction mixture (e.g., with an ice bath).

  • Monitor the disappearance of the bromine color.

  • After the reaction is complete, remove the excess bromine (e.g., by bubbling air through the solution).

  • Work up the reaction mixture to isolate the corresponding protected erythronic acid.

Visualizations

Epimerization_Mechanism DErythrose This compound Enediol Enediol Intermediate (planar) DErythrose->Enediol Deprotonation at C2 Enediol->DErythrose Protonation DThreose D-Threose Enediol->DThreose Protonation (opposite face) Base Base (e.g., OH⁻) Base->DErythrose

Caption: Mechanism of base-catalyzed epimerization of this compound.

Protection_Strategy_Workflow Start This compound Protection Protection of Hydroxyls (e.g., Isopropylidene Acetal Formation) Start->Protection ProtectedErythrose Protected this compound Protection->ProtectedErythrose Reaction Synthetic Transformation (e.g., Wittig, Oxidation) ProtectedErythrose->Reaction ProtectedProduct Protected Product Reaction->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection FinalProduct Final Product (Epimerization Minimized) Deprotection->FinalProduct

Caption: Workflow for synthesis using protected this compound.

Troubleshooting_Flowchart decision decision action action Start Epimerization Observed? CheckpH Is pH > 7? Start->CheckpH LowerpH Lower pH to 5-7 CheckpH->LowerpH Yes CheckTemp Is Temperature Elevated? CheckpH->CheckTemp No LowerpH->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckProtection Is this compound Protected? CheckTemp->CheckProtection No LowerTemp->CheckProtection Protect Protect Hydroxyl Groups CheckProtection->Protect No End Epimerization Minimized CheckProtection->End Yes Protect->End

Caption: Troubleshooting flowchart for managing this compound epimerization.

References

stability issues of D-Erythrose 4-phosphate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose 4-phosphate (E4P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of E4P in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound 4-phosphate in aqueous solutions?

The main stability issue reported for this compound 4-phosphate in solution is its propensity to spontaneously dimerize.[1][2] This dimerization can affect the concentration of the biologically active monomeric form, leading to inconsistencies in experimental results. The presence of a dimeric form can complicate the interpretation of analytical data and may impact enzymatic reactions where only the monomer is a substrate.

Q2: How does pH affect the stability of this compound 4-phosphate solutions?

Q3: What is the recommended storage temperature for this compound 4-phosphate solutions?

For short-term storage during an experiment, it is recommended to keep this compound 4-phosphate solutions on ice. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to slow down the rate of dimerization and potential degradation. However, repeated freeze-thaw cycles should be avoided.

Q4: Can I purchase a stable, ready-to-use solution of this compound 4-phosphate?

This compound 4-phosphate is typically supplied as a solid salt (e.g., sodium salt) which is stable under recommended storage conditions.[3] Due to its limited stability in aqueous solutions, ready-to-use solutions are generally not commercially available. It is best practice to prepare fresh solutions immediately before use.

Q5: What are the potential degradation products of this compound 4-phosphate in solution?

Besides dimerization, other potential degradation pathways for aldose phosphates in solution include isomerization and epimerization. For instance, this compound 4-phosphate can be enzymatically converted to D-erythrulose 4-phosphate and D-threose 4-phosphate.[2] Non-enzymatic degradation could lead to a complex mixture of products, although specific studies detailing these for E4P are scarce.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in enzymatic assays Dimerization of E4P: The concentration of the active monomer may be decreasing over time.Prepare fresh E4P solution immediately before each experiment. Keep the solution on ice throughout the experiment. Consider performing a time-course experiment to assess the stability of your E4P solution under your specific assay conditions.
Lower than expected enzyme activity Incorrect concentration of active E4P: Dimerization or degradation has reduced the effective concentration of the monomeric substrate.Quantify the concentration of your E4P solution immediately after preparation. If possible, use an analytical method that can distinguish between the monomer and dimer.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of E4P dimer or other degradation products: The solution may contain multiple forms of E4P.Use a freshly prepared solution as a standard. If you suspect dimerization, you may see a peak with a higher molecular weight. Consider using mass spectrometry to identify the unknown peaks.[1]
Precipitate formation in the E4P solution Poor solubility or salt precipitation at low temperatures. Ensure the solid E4P is fully dissolved. You may need to gently warm the solution initially, but cool it down promptly. Prepare the solution in the same buffer used for your experiment to avoid buffer-salt incompatibility.

Data on this compound 4-Phosphate Stability

Quantitative data on the stability of this compound 4-phosphate in solution is limited in the publicly available literature. The primary reported instability is dimerization. The following table summarizes the currently understood stability characteristics.

Parameter Condition Observed Effect on Stability Reference
Form Aqueous SolutionProne to spontaneous dimerization.[1][2]
pH Extremes (Acidic or Alkaline)Likely to cause degradation (General principle for sugar phosphates).
Temperature Room TemperatureIncreased rate of dimerization and degradation is expected.
Temperature 0-4°C (On Ice)Recommended for short-term storage to minimize degradation.
Temperature -20°C to -80°CRecommended for longer-term storage of aliquots.

Experimental Protocols

Protocol for Preparation of this compound 4-Phosphate Solution

This protocol provides a general guideline for preparing E4P solutions to be used in enzymatic assays or other experiments. The key is to prepare the solution fresh and keep it cold.

Materials:

  • This compound 4-phosphate (solid form, e.g., sodium salt)

  • High-purity water or appropriate experimental buffer (e.g., Tris-HCl, HEPES)

  • Calibrated pH meter

  • Ice bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: On a calibrated analytical balance, carefully weigh the required amount of solid this compound 4-phosphate in a microcentrifuge tube.

  • Dissolution: Add the desired volume of ice-cold high-purity water or experimental buffer to the tube.

  • Mixing: Gently vortex or flick the tube to dissolve the solid completely. Keep the tube in an ice bath during this process.

  • pH Adjustment (if necessary): If dissolving in water, you may need to adjust the pH to the desired value using dilute acid or base. Perform this step on ice.

  • Concentration Verification (Optional but Recommended): The actual concentration of the E4P solution can be determined using an appropriate analytical method, such as an enzymatic assay with a known enzyme or a colorimetric method for phosphate determination.

  • Storage: Use the solution immediately. If immediate use is not possible, store on ice for the shortest possible duration. For any leftover solution, aliquot into smaller volumes and snap-freeze in liquid nitrogen before storing at -80°C. Avoid multiple freeze-thaw cycles.

Analytical Method for Monitoring E4P Stability

While a specific, validated stability-indicating method for E4P is not widely published, a combination of techniques can be employed to assess the integrity of an E4P solution.

  • Enzymatic Assay: Use a well-characterized enzyme for which E4P is a substrate (e.g., transaldolase). A decrease in the reaction rate over time for a stored E4P solution compared to a freshly prepared one would indicate instability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to separate and identify the monomeric E4P from its dimer and other potential degradation products based on their mass-to-charge ratio.[1]

Visualizations

Dimerization_of_E4P cluster_monomer Monomer cluster_dimer Dimer E4P_Monomer1 This compound 4-phosphate (Monomer) E4P_Dimer E4P Dimer (Inactive) E4P_Monomer1->E4P_Dimer Spontaneous Dimerization E4P_Monomer2 This compound 4-phosphate (Monomer) E4P_Monomer2->E4P_Dimer

Caption: Proposed dimerization of this compound 4-phosphate in solution.

Caption: Troubleshooting workflow for experiments involving this compound 4-phosphate.

References

Technical Support Center: Synthesis of D-Erythrose from D-Arabinose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of D-Erythrose from D-arabinose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from D-arabinose?

A1: The primary methods for converting D-arabinose to this compound involve shortening the carbon chain by one unit. The most established chemical method is the Ruff degradation . Alternative approaches with potentially higher yields or milder conditions include lead tetraacetate oxidation , photocatalytic conversion , and enzymatic synthesis .

Q2: I am experiencing low yields with the Ruff degradation. What are the likely causes?

A2: Low yields in the Ruff degradation can stem from several factors:

  • Incomplete initial oxidation: The conversion of the D-arabinose aldehyde to the corresponding aldonic acid may be inefficient.

  • Side reactions: Over-oxidation or degradation of the desired this compound product can occur.

  • Suboptimal reaction conditions: Temperature, pH, and reagent concentrations are critical parameters that can significantly impact yield.

  • Purification losses: this compound is a small, water-soluble sugar, which can make its isolation from the reaction mixture challenging.

Q3: Are there higher-yielding alternatives to the Ruff degradation?

A3: Yes, several alternatives have been reported to offer improved yields. Oxidation of D-arabinose using lead tetraacetate has been shown to produce this compound in yields of up to 80%. While this method is efficient, it involves the use of a toxic heavy metal reagent. Newer methods like photocatalysis and enzymatic conversions are being explored as greener and potentially more selective alternatives, although their yields and scalability can vary.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantitative analysis of the reaction mixture, allowing you to determine the consumption of D-arabinose and the formation of this compound and any byproducts.

Q5: What are the main challenges in purifying this compound?

A5: The main challenges in purifying this compound from the reaction mixture include its high polarity and water solubility, which make extraction with organic solvents difficult. Additionally, separating it from unreacted starting material, reagents, and byproducts often requires chromatographic techniques, which can be time-consuming and lead to product loss.

Troubleshooting Guides

Ruff Degradation: Low Yield

This guide addresses common issues leading to low yields in the Ruff degradation of D-arabinose to this compound.

Symptom Possible Cause Suggested Solution
Low conversion of D-arabinose Incomplete initial oxidation to arabinonic acid.Ensure the bromine water is fresh and used in a slight excess. Monitor this step by TLC or HPLC to confirm the disappearance of the starting material.
Low activity of the iron catalyst.Use a fresh source of a ferric salt (e.g., ferric sulfate). Ensure the pH of the reaction mixture is appropriate for the Fenton-like reaction (typically acidic to neutral).
Formation of multiple unidentified byproducts Over-oxidation of this compound or D-arabinose.Carefully control the addition of hydrogen peroxide. Adding it dropwise at a low temperature can help minimize over-oxidation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Degradation of the sugar backbone under harsh conditions.Maintain a controlled temperature throughout the reaction. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in isolating this compound Product remains in the aqueous phase during workup.Avoid extraction with non-polar organic solvents. Concentrate the aqueous reaction mixture under reduced pressure.
Co-elution with salts or other byproducts during chromatography.Desalt the crude product using ion-exchange resins before chromatographic purification. Use a suitable stationary phase for sugar separation, such as a column with a bonded amino phase.

Troubleshooting Workflow for Ruff Degradation

cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions cluster_alternatives Alternative Methods start Low this compound Yield check_conversion Check D-Arabinose Conversion start->check_conversion lead_tetraacetate Lead Tetraacetate Oxidation start->lead_tetraacetate Consider Alternatives photocatalysis Photocatalysis start->photocatalysis Consider Alternatives enzymatic Enzymatic Synthesis start->enzymatic Consider Alternatives analyze_byproducts Analyze Byproduct Profile check_conversion->analyze_byproducts High Conversion optimize_oxidation Optimize Oxidation Step check_conversion->optimize_oxidation Low Conversion control_h2o2 Control H2O2 Addition analyze_byproducts->control_h2o2 Multiple Byproducts modify_workup Modify Workup/Purification analyze_byproducts->modify_workup Purification Issues optimize_oxidation->start Re-evaluate control_h2o2->start Re-evaluate modify_workup->start Re-evaluate

Troubleshooting decision tree for low yields in this compound synthesis.

Experimental Protocols

Ruff Degradation of D-Arabinose

This protocol is a general guideline and may require optimization.

Step 1: Oxidation of D-arabinose to Calcium D-arabinonate

  • Dissolve D-arabinose in deionized water.

  • Add bromine water dropwise with stirring until a persistent yellow color is observed.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the excess bromine by bubbling sulfur dioxide through the solution or by adding a small amount of sodium bisulfite.

  • Add calcium carbonate to the solution to precipitate calcium D-arabinonate.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Oxidative Decarboxylation to this compound

  • Suspend the calcium D-arabinonate in deionized water.

  • Add a catalytic amount of ferric sulfate.

  • Add 30% hydrogen peroxide dropwise to the stirred suspension. The reaction is exothermic and should be cooled in an ice bath.

  • After the addition is complete, continue stirring at room temperature until the evolution of carbon dioxide ceases.

  • Remove the calcium and iron salts by adding oxalic acid, followed by filtration.

  • The filtrate containing this compound can be concentrated under reduced pressure and purified by column chromatography.

Lead Tetraacetate Oxidation of D-Arabinose

This method has been reported to provide higher yields of this compound.

  • Dissolve D-arabinose in glacial acetic acid.

  • Add lead tetraacetate in portions to the stirred solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, precipitate the excess lead tetraacetate and lead salts by adding a solution of oxalic acid in acetic acid.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting syrup containing di-O-formyl-D-erythrose is then hydrolyzed by heating in water or dilute acid to yield this compound.[1]

  • Purify the this compound by column chromatography.

Photocatalytic Synthesis of this compound

This method offers a greener alternative to traditional chemical methods.

  • Prepare an aqueous suspension of a suitable photocatalyst (e.g., TiO2).

  • Add D-arabinose to the suspension.

  • Irradiate the mixture with a UV lamp while stirring.

  • Monitor the formation of this compound by HPLC.[2]

  • After the reaction, remove the photocatalyst by centrifugation or filtration.

  • The aqueous solution containing this compound can be concentrated and purified.

Data Presentation

The following tables summarize reported yields for different synthetic methods. Note that yields can vary significantly based on reaction conditions and purification methods.

Table 1: Reported Yields for this compound Synthesis from D-Arabinose

MethodReagentsReported Yield (%)Reference
Ruff DegradationBromine water, Fe³⁺, H₂O₂Variable, often lowGeneral knowledge
Lead Tetraacetate OxidationLead tetraacetate, Acetic acid~80%[1][3]
PhotocatalysisTiO₂ photocatalyst, UV light~16% (for arabinose to erythrose)[2]
Enzymatic SynthesisL-rhamnose isomerase~12.9% (from L-erythrulose)[4]

Experimental Workflow for this compound Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start D-Arabinose reaction Chemical or Enzymatic Conversion start->reaction quenching Reaction Quenching reaction->quenching filtration Removal of Solids/Catalyst quenching->filtration concentration Solvent Removal filtration->concentration desalting Desalting (Ion Exchange) concentration->desalting chromatography Column Chromatography desalting->chromatography analysis Purity and Yield Determination (HPLC, NMR) chromatography->analysis product Pure this compound analysis->product

General workflow for the synthesis and purification of this compound.

References

Technical Support Center: D-Erythrose Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-Erythrose from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a small, highly polar carbohydrate, which presents several purification challenges. Due to its nature as a reducing sugar, it is susceptible to degradation under certain conditions. Key challenges include:

  • Chemical Instability: this compound can undergo degradation, isomerization, and polymerization under acidic or basic conditions, as well as at elevated temperatures.[1]

  • Co-purification of Similar Sugars: Complex mixtures often contain other monosaccharides and oligosaccharides with similar physicochemical properties, making chromatographic separation difficult.

  • Low Crystallization Tendency: While crystallization is a potential purification method, this compound's high solubility in water and tendency to form syrups can make crystallization challenging to induce and control.[1]

  • Formation of Degradation Products: Improper handling and purification conditions can lead to the formation of colored degradation products and oligomers, which can contaminate the final product.[1]

Q2: Which chromatographic method is best suited for this compound purification?

A2: The optimal chromatographic method depends on the nature of the complex mixture and the desired purity. Ion-exchange chromatography is a powerful technique for separating sugars. For neutral sugars like this compound, anion exchange chromatography of their borate complexes is particularly effective.[2][3] This method can separate monosaccharides from oligosaccharides.[3] Other techniques like size-exclusion chromatography can be used for separating based on molecular size, and partition chromatography (normal-phase) is also an option.[2]

Q3: What are the critical parameters to control during this compound purification?

A3: To ensure high purity and yield, it is crucial to control the following parameters:

  • pH: Maintain a near-neutral pH (around 6.0-8.0) to minimize degradation. This compound is more stable in this range.[4]

  • Temperature: Avoid high temperatures to prevent browning reactions and polymerization.[1] Purification steps should ideally be performed at room temperature or below.

  • Solvent Purity: Use high-purity water and solvents to avoid introducing impurities that can interfere with purification and crystallization.[5]

Q4: Can I use crystallization to purify this compound?

A4: Yes, crystallization can be used, but it requires careful control of conditions. This compound is highly soluble in water, so achieving supersaturation is key.[1] Factors influencing crystallization include temperature, concentration, agitation, and the presence of impurities, which can act as crystallization inhibitors.[6][7] Slow cooling and the use of seed crystals can promote the formation of well-defined crystals.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution/peak tailing - Inappropriate mobile phase composition.- Column overloading.- Column degradation.- Optimize the mobile phase. For ion-exchange of borate complexes, adjust the borate concentration and pH.[2]- Reduce the sample load.- Check the column's performance with a standard and replace if necessary.
Low recovery of this compound - Degradation on the column due to pH or temperature.- Irreversible binding to the column matrix.- Ensure the mobile phase pH is within the stability range of this compound (pH 6.0-8.0).[4]- Perform purification at a lower temperature.- Use a different stationary phase or elution conditions.
Presence of unexpected peaks - Sample degradation during preparation or on the column.- Contamination from solvents or equipment.- Analyze the sample for degradation products.[1]- Use fresh, high-purity solvents and thoroughly clean all equipment.
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Failure to crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.[6]- Concentrate the solution further by slow evaporation.- Cool the solution slowly.- Add seed crystals of this compound.- Pre-purify the solution using chromatography to remove inhibitors.
Formation of syrup or oil - Solution is too concentrated.- Cooling rate is too fast.- Add a small amount of solvent to reduce the concentration.- Decrease the cooling rate to allow for ordered crystal growth.
Small or poorly formed crystals - Rapid nucleation due to high supersaturation or agitation.[7]- Reduce the degree of supersaturation.- Minimize agitation during crystal growth.
Colored crystals - Presence of colored impurities from the starting mixture or degradation products.- Decolorize the solution with activated carbon before crystallization.- Optimize purification conditions to prevent the formation of degradation products.[1]

Quantitative Data Summary

The following table summarizes available quantitative data for different this compound production and purification strategies. Data for direct purification from complex mixtures is limited in the reviewed literature.

Method Starting Material Product Yield/Conversion Rate Purity Reference
Enzymatic Conversion L-ErythruloseThis compound12.9% conversion rateNot specified[8]
Chemical Synthesis D-Gluconic acid saltThis compound40% in the final solutionContains byproducts like glyceraldehyde and arabinose[9]
Enzyme Purification (Erythrose Reductase) Candida magnoliae cell extractPurified Erythrose Reductase5.8% recoveryHomogeneous (single band on PAGE)[10]

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography of Borate Complexes

This protocol is adapted from general methods for sugar separation.

1. Principle: At alkaline pH, polyols with cis-vicinal hydroxyl groups, like this compound, form negatively charged complexes with borate ions. These complexes can be separated by anion-exchange chromatography.

2. Materials:

  • Strongly basic anion-exchange resin (e.g., Dowex 1x8, borate form)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • This compound containing mixture

  • Chromatography column

3. Procedure:

  • Column Preparation: Pack a chromatography column with the anion-exchange resin. Wash the column thoroughly with deionized water.

  • Equilibration: Equilibrate the column with the starting buffer (e.g., 0.01 M potassium borate buffer, pH 7.5).

  • Sample Loading: Dissolve the crude this compound mixture in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the bound this compound-borate complex using a gradient of increasing borate concentration or by increasing the pH. A linear gradient of 0.01 M to 0.1 M potassium borate buffer can be effective.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using a suitable method (e.g., HPLC with a refractive index detector).

  • Desalting: Pool the fractions containing this compound and remove the borate salts. This can be achieved by repeated evaporation with methanol or by using a desalting column.

Protocol 2: Crystallization of this compound

This protocol provides a general guideline for the crystallization of this compound from an aqueous solution.

1. Principle: Crystallization is induced by creating a supersaturated solution of this compound, from which the sugar precipitates in a crystalline form upon cooling or solvent evaporation.

2. Materials:

  • Purified this compound solution

  • Ethanol (or another anti-solvent)

  • Crystallization vessel (e.g., beaker or flask)

  • Seed crystals of this compound (optional)

3. Procedure:

  • Concentration: Concentrate the aqueous solution of this compound by gentle heating (not exceeding 40-50°C) under reduced pressure to create a viscous syrup.

  • Inducing Crystallization:

    • Cooling: Allow the concentrated syrup to cool slowly to room temperature. Further slow cooling in a refrigerator may be necessary.

    • Anti-solvent addition: Slowly add a miscible anti-solvent like ethanol to the concentrated aqueous solution with gentle stirring until turbidity is observed.

  • Seeding (Optional): If crystallization does not initiate, add a few seed crystals of this compound to the supersaturated solution.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed for several hours to days to allow for crystal growth. Avoid agitation, as it can lead to the formation of many small crystals instead of larger, well-defined ones.[7]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering syrup.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Complex Mixture (e.g., from enzymatic reaction) filtration Filtration/Centrifugation (Remove particulates) start->filtration chromatography Ion-Exchange Chromatography (Borate Complex) filtration->chromatography crystallization Crystallization chromatography->crystallization analysis Purity Analysis (e.g., HPLC) crystallization->analysis product Purified this compound analysis->product

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_chrom Chromatography cluster_cryst Crystallization start Purification Issue Encountered poor_res Poor Resolution? start->poor_res Chromatography no_cryst No Crystals? start->no_cryst Crystallization low_rec Low Recovery? poor_res->low_rec No opt_mobile Optimize Mobile Phase poor_res->opt_mobile syrup Syrup Formation? low_rec->syrup No check_stability Check pH/Temp Stability low_rec->check_stability no_cryst->syrup No inc_super Increase Supersaturation no_cryst->inc_super slow_cool Decrease Cooling Rate syrup->slow_cool

Caption: Troubleshooting logic for this compound purification.

References

minimizing by-product formation in D-Erythrose reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in reactions involving this compound?

A1: this compound is susceptible to several side reactions that can lead to a variety of by-products. The most common include:

  • Isomerization and Epimerization Products: this compound can convert to its ketose isomer, D-Erythrulose, and its C2 epimer, D-Threose, through the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation. This can further lead to a complex mixture of racemic tetroses.[1][2][3][4]

  • Aldol Condensation Products: this compound and its isomers can undergo self-condensation or cross-condensation to form larger sugars, such as C8 octuloses.[1][3]

  • Oxidative Fragmentation Products: In the presence of oxygen, this compound can degrade into smaller organic acids, including formic acid, glycolic acid, and glyceric acid.[1][2][3]

  • Dehydration and Polymerization Products: Under acidic conditions or at high temperatures, this compound can undergo dehydration and polymerization, which often results in the formation of colored compounds (browning).[5]

  • Retro-Aldol Products: this compound can fragment into smaller molecules like glycolaldehyde, which can then participate in other side reactions.[3]

Q2: My this compound reaction mixture is turning brown. What is causing this and how can I prevent it?

A2: A brown coloration in your reaction mixture is likely due to dehydration and polymerization of this compound, a common issue with small aldoses, especially under acidic or high-temperature conditions.[5] To prevent this "browning," you should:

  • Control the pH: Avoid strongly acidic conditions. Maintaining a neutral or slightly basic pH can often mitigate these degradation pathways.

  • Maintain a Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure Purity of Reagents: Impurities can sometimes catalyze degradation reactions. Use high-purity this compound and solvents.

  • Limit Reaction Time: Prolonged reaction times can increase the likelihood of degradation. Monitor your reaction and work it up as soon as it is complete.

Q3: How does pH affect the formation of by-products in this compound reactions?

A3: The pH of the reaction medium has a significant impact on the rate and type of by-product formation. Generally, basic conditions favor isomerization and aldol condensation reactions, while acidic conditions can lead to dehydration and polymerization.[3][5] The rate of disappearance of this compound and the formation of its isomer D-Erythrulose increases with increasing pH.[3]

Troubleshooting Guide

Issue 1: Low yield of the desired product due to the formation of D-Threose and other isomers.

This issue is likely caused by carbonyl migration and epimerization. The interconversion between this compound, D-Erythrulose, and D-Threose can be minimized by carefully controlling the reaction conditions.[4]

Troubleshooting Steps:

  • Optimize pH and Buffer: The rate of isomerization is dependent on pH and the type of buffer used.[3]

    • Recommendation: Conduct small-scale experiments at different pH values (e.g., 5, 7, 8.5) to find the optimal balance between the rate of your desired reaction and the rate of isomerization.[1] The use of a weaker base as a buffer, such as cacodylate instead of phosphate, has been shown to decrease the rate of this compound disappearance.[3]

  • Control Temperature: Isomerization rates are also temperature-dependent.[3]

    • Recommendation: Run the reaction at a lower temperature. While this may slow down your primary reaction, it can significantly reduce the rate of isomerization.

  • Consider Enzymatic Methods: For highly selective transformations, consider using an enzyme.

    • Recommendation: Enzymes like isomerases can offer high chemo- and regioselectivity, avoiding unwanted isomer formation.[6][7] For example, L-rhamnose isomerase can be used for the production of this compound with a specific conversion rate.[6]

Issue 2: Formation of high molecular weight by-products (e.g., C8 sugars).

The formation of higher molecular weight species, such as octuloses, is due to aldol condensation reactions between tetrose units.[3]

Troubleshooting Steps:

  • Control Reactant Concentration: Aldol reactions are typically bimolecular, meaning their rate is dependent on the concentration of the reactants.

    • Recommendation: Running the reaction at a lower concentration of this compound can disfavor the bimolecular aldol reaction relative to your desired unimolecular reaction.

  • pH Control: Aldol reactions are often base-catalyzed.

    • Recommendation: As with isomerization, carefully optimizing the pH to be as low as your desired reaction will tolerate can help to minimize aldol additions.

Issue 3: Presence of acidic by-products and evidence of oxidative degradation.

The formation of formate, glycolate, and other organic acids is a result of oxidative fragmentation, which is exacerbated by the presence of oxygen.[3]

Troubleshooting Steps:

  • De-gas Solvents: Oxygen dissolved in your reaction solvents can participate in oxidative side reactions.

    • Recommendation: Before starting your reaction, de-gas all solvents by bubbling an inert gas (e.g., nitrogen or argon) through them or by using a freeze-pump-thaw technique.

  • Maintain an Inert Atmosphere: Prevent atmospheric oxygen from entering your reaction.

    • Recommendation: Set up your reaction under a positive pressure of an inert gas like nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line. When oxidative fragmentation was minimized by running reactions under a nitrogen atmosphere, tetrulose was observed as the main product instead of oxidative degradation products.[3]

Quantitative Data on By-Product Formation

The following table summarizes the effect of pH on the consumption of this compound and the formation of key by-products over a 12-hour period.

pHThis compound Consumed (%)D-Erythrulose Formed (%)Diastereomeric Octuloses (C8) Formed (%)
5~10~5< 1
7~25~15~2
8.5~50~25~5
10> 90~15 (decreases over time)~8

Data is estimated from graphical representations in literature and is intended for comparative purposes.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidative Fragmentation

This protocol outlines the steps for setting up a this compound reaction under an inert atmosphere to minimize oxidative by-products.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Solvent Degassing: De-gas the reaction solvent by bubbling dry nitrogen gas through it for at least 30 minutes.

  • Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser) and flush the entire system with dry nitrogen.

  • Reagent Addition: Add the de-gassed solvent to the reaction flask containing this compound via a cannula or a gas-tight syringe.

  • Maintaining Inert Atmosphere: Maintain a positive pressure of nitrogen throughout the reaction, for example, by attaching a nitrogen-filled balloon to the top of the condenser.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

Protocol 2: Monitoring Carbonyl Migration by ¹³C NMR

This protocol is adapted from a study on this compound isomerization and can be used to quantify the formation of isomers over time.[3]

  • Sample Preparation: Prepare a solution of 80 mM D-[1-¹³C]-Erythrose in a 160 mM sodium bicarbonate buffer at a specific pH (e.g., 8.5).

  • NMR Measurement: Place the sample in an NMR spectrometer and acquire a ¹³C NMR spectrum at time zero.

  • Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 25 °C) and acquire subsequent ¹³C NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis: Quantify the formation of different species (D-Erythrulose, D-Threose, etc.) by integrating the corresponding peaks in the ¹³C NMR spectra. The chemical shifts for the labeled carbons of the different tetroses can be used for assignment.[3]

Visual Guides

D_Erythrose_Byproducts cluster_isomerization Isomerization/Epimerization cluster_condensation Aldol Condensation cluster_oxidation Oxidative Fragmentation cluster_degradation Degradation D_Erythrose This compound D_Erythrulose D-Erythrulose D_Erythrose->D_Erythrulose Octuloses C8 Octuloses D_Erythrose->Octuloses Acids Formic, Glycolic, Glyceric Acids D_Erythrose->Acids + O2 Polymers Colored Polymers D_Erythrose->Polymers Acid / Heat D_Threose D-Threose D_Erythrulose->D_Threose

Caption: Major by-product pathways in this compound reactions.

Troubleshooting_Workflow Start Identify Undesired By-product Isomers Isomers (Threose)? Start->Isomers High_MW High MW (Aldol)? Isomers->High_MW No Action_pH_Temp Optimize pH and Temperature Consider Enzymatic Route Isomers->Action_pH_Temp Yes Oxidation Acidic/Oxidized? High_MW->Oxidation No Action_Concentration_pH Lower Concentration Optimize pH High_MW->Action_Concentration_pH Yes Browning Browning? Oxidation->Browning No Action_Inert Use Degassed Solvents Maintain Inert Atmosphere Oxidation->Action_Inert Yes Action_Temp_pH Lower Temperature Avoid Acidic Conditions Browning->Action_Temp_pH Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

addressing matrix effects in MS analysis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Mass Spectrometry (MS) analysis of D-Erythrose.

Troubleshooting Guides

Issue: Poor sensitivity, inconsistent results, or high variability in this compound quantification.

This is a common problem in the LC-MS/MS analysis of small, polar molecules like this compound, often stemming from matrix effects. Co-eluting endogenous components from biological matrices such as plasma, urine, or tissue extracts can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Diagnostic Experiment cluster_3 Mitigation Strategies cluster_4 Verification start Poor sensitivity, inconsistent results for this compound a Suspect Matrix Effects start->a b Perform Post-Column Infusion Experiment a->b e Implement Derivatization a->e f Utilize an Appropriate Internal Standard a->f g Employ Matrix-Matched Calibration a->g c Optimize Sample Preparation b->c d Optimize Chromatographic Separation b->d end Re-evaluate Method Performance c->end d->end e->end f->end g->end

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Step 1: Confirm the Presence of Matrix Effects with a Post-Column Infusion Experiment

A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression or enhancement is occurring.

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., 1 µg/mL in 50:50 acetonitrile:water).

    • Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent flow path between the analytical column and the MS ion source using a T-fitting.

    • Monitor the this compound MRM transition.

  • Analysis:

    • Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).

    • Acquire data across the entire chromatographic run.

  • Interpretation:

    • A stable baseline signal for this compound indicates no matrix effects.

    • A dip in the baseline signifies ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

Step 2: Mitigate Identified Matrix Effects

Based on the results of the post-column infusion experiment, implement one or more of the following strategies:

A. Optimize Sample Preparation

The goal is to remove interfering matrix components before analysis. For a small, polar molecule like this compound, consider the following techniques.

Sample Preparation TechniquePrincipleExpected Outcome for this compound Analysis
Protein Precipitation (PPT) Proteins are precipitated from the biological matrix (e.g., plasma, serum) by adding an organic solvent (e.g., acetonitrile, methanol).Simple and fast, but may result in significant matrix effects due to co-precipitation of other matrix components.[1][2]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases to separate it from interfering components. Due to the high polarity of this compound, this can be challenging.Can provide cleaner extracts than PPT if an appropriate solvent system is found, but recovery may be low for highly polar analytes.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent is recommended.Generally provides the cleanest extracts, leading to a significant reduction in matrix effects.[1][2]

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., acidified plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

B. Optimize Chromatographic Separation

Adjusting your chromatographic conditions can separate this compound from the co-eluting interferences identified in the post-column infusion experiment.

cluster_0 Chromatographic Optimization cluster_1 Technique Selection cluster_2 HILIC Parameters cluster_3 Reversed-Phase Parameters start Matrix Interference Observed a Implement HILIC start->a b Modify Reversed-Phase Method start->b c Select Amide or Diol Column a->c e Use Polar-Embedded or Polar-Endcapped Column b->e d Optimize Mobile Phase (High Organic Content) c->d f Adjust Gradient Profile e->f

Caption: Decision tree for optimizing chromatographic separation of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the retention and separation of highly polar compounds like this compound.[3][4]

  • Stationary Phase: Amide or diol-based columns are good starting points.

  • Mobile Phase: A high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer is used. Gradient elution from high to low organic content will elute the polar analytes.

Experimental Protocol: HILIC-MS/MS for this compound

  • Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

C. Implement Chemical Derivatization

Derivatizing this compound can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency, thereby reducing the impact of matrix effects.[5] Girard's reagents (T or P) react with the aldehyde group of this compound to introduce a permanently charged moiety.[6][7][8]

Experimental Protocol: Derivatization with Girard's Reagent P

  • Reaction Mixture: To 100 µL of the dried sample extract, add 50 µL of a 50 mg/mL solution of Girard's Reagent P in methanol and 10 µL of glacial acetic acid.

  • Incubation: Heat the mixture at 60°C for 30 minutes.

  • Neutralization: Cool the reaction mixture and neutralize with 10 µL of 1% ammonium hydroxide in methanol.

  • Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system. The resulting derivative will have improved retention on a C18 column and will ionize efficiently in positive electrospray ionization mode.

D. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for compensating for matrix effects.[9][10] A stable isotope-labeled this compound (e.g., ¹³C₄-D-Erythrose) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

E. Employ Matrix-Matched Calibration

If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, urine).[11][12] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[13][14]

Q2: How do I know if my this compound analysis is suffering from matrix effects?

A2: The most direct way to assess matrix effects is by performing a post-column infusion experiment, as detailed in the troubleshooting guide.[15] Alternatively, you can compare the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: While protein precipitation is a quick method, it often results in significant matrix effects.[1] For this compound, a highly polar analyte, Solid-Phase Extraction (SPE) using a mixed-mode or HILIC sorbent is generally the most effective technique for removing interfering components and reducing matrix effects.[2][16]

Q4: Should I use HILIC or reversed-phase chromatography for this compound analysis?

A4: HILIC is often the preferred chromatographic technique for underivatized this compound due to its ability to retain and separate highly polar compounds.[3][4] Reversed-phase chromatography can be used, especially after derivatization, which increases the hydrophobicity of this compound.

Q5: When should I consider derivatizing this compound?

A5: Consider derivatization if you are experiencing poor retention on a reversed-phase column, low ionization efficiency, or significant matrix effects that cannot be resolved by optimizing sample preparation or chromatography.[5] Derivatization with reagents like Girard's P or T can significantly improve the MS response and chromatographic behavior of this compound.[6][7]

Q6: Is a stable isotope-labeled internal standard for this compound always necessary?

A6: While a SIL-IS is the most robust way to correct for matrix effects and is highly recommended for quantitative bioanalysis, it may not always be feasible due to cost or availability.[9][10] In its absence, meticulous method development focusing on sample cleanup, chromatographic separation, and the use of matrix-matched calibrants is crucial for obtaining reliable data.

References

optimization of reaction conditions for D-Erythrose aldol condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of D-Erythrose aldol condensation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high stereoselectivity in a this compound aldol condensation?

A1: Achieving high stereoselectivity is paramount. The primary factors include the choice of catalyst and the enolate geometry. For instance, boron enolates, often generated using reagents like dicyclohexylboron chloride, are known to provide high levels of stereocontrol through a well-organized chair-like Zimmerman-Traxler transition state.[1][2] The use of chiral auxiliaries or organocatalysts, such as L-proline, can also induce high enantioselectivity.[3][4] Additionally, the protecting groups on the this compound substrate can significantly influence the facial selectivity of the incoming nucleophile.[1]

Q2: I am observing a complex mixture of products. What are the likely side reactions?

A2: this compound and other tetroses are susceptible to several competing reactions under both acidic and basic conditions. You may be observing products from:

  • Self-Condensation: this compound can react with itself, leading to octose derivatives (C8 species).[5]

  • Carbonyl Migration and Epimerization: Under mild basic conditions (e.g., pH 8.5), the carbonyl group of erythrose can migrate, leading to the formation of D-Erythrulose and D-Threose.[5][6] This isomerization alters the reactant pool and leads to different aldol products.

  • Retro-Aldol Condensation: The starting material or product can undergo a retro-aldol reaction, breaking down into smaller fragments like glycolaldehyde, which can then participate in other condensations.[7][8]

  • Oxidative Fragmentation: Especially if oxygen is not excluded, oxidative cleavage can lead to smaller organic acids like formate, glycolate, and glycerate.[5][6]

Q3: Which type of catalyst is best for my this compound aldol reaction?

A3: The optimal catalyst depends on your desired outcome, substrate, and reaction scale.

  • Enzyme Catalysts (Aldolases): For reactions mimicking biological pathways, such as the condensation with dihydroxyacetone phosphate (DHAP), aldolases are ideal.[9][10] They offer unparalleled stereoselectivity under mild aqueous conditions but may have specific substrate requirements.

  • Base Catalysts: Simple bases like NaOH or KOH can promote the reaction but often lead to poor selectivity and side reactions like epimerization.[5][11] Solid basic catalysts (e.g., basic resins, hydrotalcites) can offer higher selectivity and easier product separation.[12][13][14]

  • Acid Catalysts: Acid catalysts can be used but sometimes suffer from low conversion and yield.[12][13][14]

  • Organocatalysts: Catalysts like L-proline are effective for asymmetric aldol reactions, providing a metal-free alternative for generating optically enriched products.[3][15]

Q4: Can I run this reaction without protecting the hydroxyl groups of this compound?

A4: While enzymatic reactions can proceed without protection, traditional organic synthesis methods typically require protecting the hydroxyl groups. Protection prevents unwanted side reactions at these sites and helps control the solubility of the sugar in organic solvents. Common protecting groups include acetonides, benzyl ethers, or silyl ethers. The choice of protecting group can also sterically influence the stereochemical outcome of the aldol addition.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The chosen catalyst (acid, base, or enzyme) is not effective under the reaction conditions. 2. Poor Enolate Formation: The base may not be strong enough to deprotonate the donor molecule effectively. 3. Unfavorable Equilibrium: The aldol addition equilibrium may lie towards the starting materials. 4. Substrate Degradation: this compound is degrading via side reactions (see FAQ #2).1. Screen Catalysts: Test different classes of catalysts (e.g., switch from a liquid base to a solid acid-base catalyst).[12][13] 2. Use a Stronger Base: For pre-formed enolates, use a strong, non-nucleophilic base like LDA.[8] 3. Drive Reaction Forward: If possible, heat the reaction to promote dehydration to the more stable α,β-unsaturated product, which pulls the equilibrium forward.[8][16] 4. Milder Conditions: Lower the temperature and pH; ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5]
Poor Stereoselectivity 1. Poor Transition State Control: The reaction is not proceeding through an organized transition state. 2. Isomerization of Reactants: The starting material is epimerizing before the reaction. 3. Incorrect Enolate Geometry: The geometry of the enolate (E vs. Z) is not being controlled.1. Use Chelating Metals/Reagents: Employ boron or titanium enolates to enforce a rigid Zimmerman-Traxler transition state.[1][2] 2. Optimize Temperature: Lower the reaction temperature (e.g., to -78 °C) to minimize isomerization and increase selectivity.[3][4] 3. Select Appropriate Reagents: The choice of base and solvent can influence the E/Z ratio of the enolate formed. For specific outcomes, chiral auxiliaries can be used.[2]
Difficulty in Product Purification 1. Multiple Byproducts: The presence of numerous side products complicates separation. 2. Product is an Oil: The aldol adduct may be a viscous oil that is difficult to crystallize. 3. Catalyst Removal: Homogeneous catalysts (e.g., NaOH, L-proline) can be difficult to remove completely.1. Optimize for Selectivity: Address the root cause of byproduct formation using the solutions above. 2. Use Chromatography: Column chromatography is the most effective method for purifying complex or oily mixtures.[1] 3. Use Heterogeneous Catalysts: Employ solid-phase catalysts (resins, zeolites) that can be removed by simple filtration.[12][13]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from literature to guide experimental design.

Table 1: Effect of Catalyst and Temperature on Enantioselectivity

Catalyst (mol%) Aldehyde Partner Temperature (°C) Yield (%) Enantiomeric Excess (ee, %) Reference
L-prolinamide derivative (10) Aromatic Ambient 93 68 [4]
L-prolinamide derivative (10) Aromatic -35 88 98 [4]

| L-proline (20) | α-ketophosphonate | -30 | 67 | 87 |[4] |

Table 2: Influence of Protecting Groups on Diastereoselectivity of Boron-Mediated Aldol Reactions

Erythrulose Derivative Aldehyde Partner Stereochemical Outcome Diastereoselectivity (% ds) Reference
1-O-silylated 3,4-di-O-benzyl Achiral syn/syn High [1]
1-O-silylated 3,4-di-O-benzoyl Achiral syn/anti High [1]

| α'-benzoyloxy ketone | Achiral | anti | 97 - 99.5 |[1] |

Experimental Protocols

Protocol 1: Boron-Mediated Diastereoselective Aldol Reaction

This protocol is a representative method for achieving high diastereoselectivity using a protected erythrose derivative.

1. Materials:

  • Protected this compound derivative (e.g., 1-O-silyl-3,4-di-O-benzyl-L-erythrulose)

  • Aldehyde partner

  • Dicyclohexylboron chloride (c-Hex₂BCl)

  • Tertiary amine (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)

  • Quenching solution (e.g., pH 7 phosphate buffer, methanol)

  • Workup reagents (e.g., H₂O₂, saturated NaHCO₃)

2. Procedure:

  • Preparation: Under an inert atmosphere (Argon), dissolve the protected erythrose derivative in anhydrous diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add triethylamine (1.2 equivalents) to the solution, followed by the slow, dropwise addition of dicyclohexylboron chloride (1.1 equivalents). Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the boron enolate.

  • Aldol Addition: Add the aldehyde partner (1.0 equivalent), either neat or dissolved in a small amount of cold ether, dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding pH 7 phosphate buffer, followed by methanol. Allow the mixture to warm to 0 °C.

  • Oxidative Workup: Add an excess of 30% hydrogen peroxide (H₂O₂) and saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 1 hour at room temperature to break the boron-carbon bonds.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Protected Erythrose in Anhydrous Solvent (-78°C) enolate 2. Add Base & Boron Reagent to Form Enolate prep->enolate aldol 3. Add Aldehyde Partner (-78°C) enolate->aldol monitor 4. Monitor Reaction by TLC aldol->monitor quench 5. Quench Reaction (Buffer/MeOH) monitor->quench workup 6. Oxidative Workup (H₂O₂) quench->workup purify 7. Extract & Purify (Chromatography) workup->purify

Caption: General workflow for a boron-mediated this compound aldol condensation.

Troubleshooting Decision Tree

G start Experiment Outcome? low_yield Low Yield? start->low_yield Unsatisfactory success Successful Reaction start->success Satisfactory poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No cause_yield1 Substrate Degradation? low_yield->cause_yield1 Yes cause_select1 Reactant Isomerization? poor_selectivity->cause_select1 Yes cause_yield2 Ineffective Catalyst? cause_yield1->cause_yield2 No sol_yield1 Use Milder Conditions (Lower Temp, Inert Atm.) cause_yield1->sol_yield1 Yes sol_yield2 Screen Different Catalysts (e.g., Solid Base, Enzyme) cause_yield2->sol_yield2 Yes cause_select2 Poor Transition State Control? cause_select1->cause_select2 No sol_select1 Lower Reaction Temp (e.g., -78°C) cause_select1->sol_select1 Yes sol_select2 Use Boron/Titanium Reagents to Enforce Chair TS cause_select2->sol_select2 Yes

Caption: Decision tree for troubleshooting common issues in this compound aldol reactions.

Key Factors Influencing Reaction Outcome

G center Aldol Reaction Outcome o1 Yield center->o1 o2 Stereoselectivity center->o2 o3 Byproducts center->o3 f1 Reactants (Protecting Groups) f1->center f2 Catalyst (Acid, Base, Enzyme) f2->center f3 Solvent f3->center f4 Temperature f4->center

Caption: Core experimental parameters that control the outcome of the reaction.

References

Technical Support Center: D-Erythrose and Isomer Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of D-Erythrose and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating this compound and its isomers?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Within HPLC, techniques like Ligand Exchange Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective.[1][2][3] Specific columns, such as the Shodex SUGAR SC1011, are designed for sugar isomer separations.[4][5]

Q2: Why am I seeing peak splitting or broadening when analyzing this compound?

A2: Peak splitting or broadening for sugars like this compound is often due to the presence of anomers (α and β forms) that can interconvert in solution, a process called mutarotation.[6][7] This can result in two separate or partially merged peaks for a single sugar. Temperature and pH can influence the rate of interconversion.[7][8]

Q3: How can I prevent anomeric peak splitting?

A3: Increasing the column temperature can accelerate the interconversion of anomers, causing the separate peaks to coalesce into a single, sharper peak.[6][7] Operating at a higher pH can also increase the rate of mutarotation. Additionally, some stationary phases, like amino columns, can help suppress anomer separation.[6]

Q4: What type of detector is best for analyzing underivatized sugars like this compound?

A4: Since simple sugars lack a strong UV chromophore, Refractive Index (RI) detectors and Evaporative Light Scattering Detectors (ELSD) are commonly used.[9][10] Pulsed Amperometric Detection (PAD) can also be employed for sensitive detection, particularly in high pH conditions.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.

Poor Resolution Between this compound and D-Threose
Potential Cause Suggested Solution
Inappropriate Column Chemistry For HPLC, consider using a column specifically designed for sugar separations, such as a ligand exchange column (e.g., Shodex SUGAR SC1011) or a HILIC column with an amino or amide stationary phase.[1][2][4]
Suboptimal Mobile Phase Composition In HILIC, adjust the ratio of acetonitrile to water/buffer. A higher aqueous content will decrease retention but may improve selectivity between isomers. For ligand exchange, ensure the mobile phase is high-purity water.[1][2]
Incorrect Column Temperature Optimize the column temperature. For ligand exchange chromatography, temperatures around 80-85°C are often used to improve resolution and prevent anomeric peak splitting.[7][11]
Inappropriate Flow Rate A lower flow rate can sometimes improve resolution by allowing for more interaction between the analytes and the stationary phase.
Peak Tailing
Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase On silica-based columns, residual silanol groups can cause peak tailing. Consider using an end-capped column or adding a competitive amine to the mobile phase.
Column Overload Inject a smaller sample volume or a more dilute sample to see if peak shape improves.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Split or Broad Peaks
Potential Cause Suggested Solution
Anomer Separation As discussed in the FAQs, increase the column temperature (e.g., to 80-85°C) to promote faster interconversion of anomers into a single peak.[6][7] Adjusting the mobile phase pH to be slightly alkaline can also help.
Poorly Packed Column or Void Formation A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard. If the peak shape improves, the column may be damaged.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance for the separation of this compound and its isomers.

Table 1: HPLC Conditions for this compound and D-Threose Separation
Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Detector Analyte Retention Times (min)
Shodex SUGAR SC1011H₂O0.580RIErythrose: ~15.8, Threose: ~16.5
Amino Column (Generic)80:20 Acetonitrile/H₂O1.030RIVaries by column manufacturer
TSKgel Amide-8082% Acetonitrile in 5 mM Ammonium Formate (pH 5.5)Not Specified60ELSDData not specific to Erythrose/Threose

Note: Retention times are approximate and can vary between systems and specific columns.

Experimental Protocols

Detailed Protocol for HPLC Separation of this compound and D-Threose using a Ligand Exchange Column

1. System Preparation:

  • Ensure the HPLC system, including the pump, injector, column oven, and RI detector, is clean and properly maintained.
  • Install a ligand exchange column suitable for sugar analysis (e.g., Shodex SUGAR SC1011, 300 x 7.8 mm I.D.).
  • Prepare the mobile phase: HPLC-grade deionized water. Degas the mobile phase thoroughly.

2. Standard and Sample Preparation:

  • Prepare individual stock solutions of this compound and D-Threose (e.g., 1 mg/mL) in the mobile phase.
  • Prepare a mixed standard solution containing both isomers at the desired concentration.
  • For experimental samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Set the column oven temperature to 80°C.
  • Set the mobile phase flow rate to 0.5 mL/min.
  • Allow the system to equilibrate until a stable baseline is achieved on the RI detector. This may take 30-60 minutes.
  • Set the injection volume (e.g., 10 µL).

4. Data Acquisition and Analysis:

  • Inject the mixed standard solution to determine the retention times and resolution of this compound and D-Threose.
  • Inject the individual standards to confirm peak identity.
  • Inject the prepared samples.
  • Integrate the peak areas for quantification.

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution of this compound Isomers problem_id Identify the specific issue: - Co-elution? - Peak Tailing? - Split Peaks? start->problem_id co_elution Co-elution or Poor Separation problem_id->co_elution Co-elution peak_tailing Peak Tailing problem_id->peak_tailing Tailing split_peaks Split or Broad Peaks problem_id->split_peaks Splitting check_column Is the column appropriate for sugar isomers? (e.g., Ligand Exchange, HILIC) co_elution->check_column check_overload Is the sample concentration too high? peak_tailing->check_overload check_anomers Is anomeric separation occurring? split_peaks->check_anomers change_column Action: Switch to a more suitable column. check_column->change_column No optimize_mp Optimize Mobile Phase (e.g., ACN/Water ratio in HILIC) check_column->optimize_mp Yes end Resolution Improved change_column->end adjust_mp Action: Systematically vary mobile phase composition. optimize_mp->adjust_mp No optimize_temp Optimize Column Temperature optimize_mp->optimize_temp Yes adjust_mp->end adjust_temp Action: Increase/decrease temperature in increments. optimize_temp->adjust_temp No adjust_temp->end dilute_sample Action: Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No dilute_sample->end flush_column Action: Flush with strong solvent or replace column. check_column_health->flush_column Yes flush_column->end increase_temp_ph Action: Increase column temperature (e.g., >80°C) or adjust mobile phase pH. check_anomers->increase_temp_ph Yes check_void Is there a void at the column inlet? check_anomers->check_void No increase_temp_ph->end replace_column Action: Replace the column. check_void->replace_column Yes replace_column->end

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of D-Erythrose and D-Threose Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of stereoisomers is paramount. This guide provides an objective comparison of the chemical and biological reactivity of D-Erythrose and D-Threose, two C-2 epimeric aldotetroses. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be an invaluable resource for those working with these monosaccharides.

This compound and D-Threose, with the same chemical formula (C₄H₈O₄), differ only in the stereochemical arrangement of the hydroxyl group at the second carbon atom.[1] This seemingly minor structural variance leads to notable differences in their physical properties, chemical reactivity, and biological roles. This guide will delve into these distinctions, providing a framework for their differential application in research and development.

Quantitative Data Summary

The following table summarizes key quantitative data comparing the reactivity of this compound and D-Threose based on available experimental evidence.

ParameterThis compoundD-ThreoseExperimental ConditionsReference
Half-life (Carbonyl Migration/Epimerization) ~2 hours>12 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[2]
Product of NaBH₄ Reduction Erythritol (meso, optically inactive)D-Threitol (chiral, optically active)Reduction with sodium borohydride[3]
Biological Role Intermediate in the Pentose Phosphate Pathway (as Erythrose-4-phosphate)Substrate for various enzymes in carbohydrate metabolism; potential antioxidant propertiesIn vivo and in vitro biological systems[3][4]

Key Reactions and Comparative Reactivity

Carbonyl Migration and Epimerization

Under mild basic conditions, aldoses like this compound and D-Threose can undergo intramolecular rearrangement, leading to epimerization and the formation of the corresponding ketose, D-Erythrulose. Experimental data clearly indicates that this compound is significantly more reactive in this regard.

A study monitoring the reaction progress of 13C-labeled tetroses at pH 8.5 and 40°C revealed that this compound has a half-life of approximately 2 hours, while the half-life of D-Threose under identical conditions is greater than 12 hours.[2] This difference in reactivity can be attributed to the stereochemistry of the C2 hydroxyl group, which influences the stability of the enediol intermediate.

G Carbonyl Migration and Epimerization of this compound and D-Threose DErythrose This compound DErythrulose D-Erythrulose (Ketose Intermediate) DErythrose->DErythrulose Faster DThreose D-Threose DThreose->DErythrulose DErythrulose->DErythrose DErythrulose->DThreose Slower G Reduction of this compound and D-Threose cluster_erythrose This compound Reduction cluster_threose D-Threose Reduction DErythrose This compound Erythritol Erythritol (meso, optically inactive) DErythrose->Erythritol NaBH4 DThreose D-Threose DThreitol D-Threitol (chiral, optically active) DThreose->DThreitol NaBH4 G Simplified Pentose Phosphate Pathway G6P Glucose-6-Phosphate R5P Ribulose-5-Phosphate G6P->R5P X5P Xylulose-5-Phosphate R5P->X5P S7P Sedoheptulose-7-Phosphate X5P->S7P GAP Glyceraldehyde-3-Phosphate X5P->GAP E4P This compound-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P GAP->F6P AromaticAA Aromatic Amino Acids (Trp, Phe, Tyr) E4P->AromaticAA

References

D-Erythrose: A Superior Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral starting materials for complex molecule synthesis, tetroses, and particularly D-erythrose, have carved out a significant niche. Their densely functionalized, stereochemically defined structures provide a powerful platform for the enantioselective synthesis of a wide array of bioactive molecules, including nitrogen heterocycles and complex natural products. A critical evaluation of its performance against other tetroses, primarily its diastereomer D-threose, reveals distinct advantages in stereocontrol and reaction outcomes, positioning this compound as a preferred chiral synthon for many synthetic applications.

This compound, a naturally occurring four-carbon aldose, and its diastereomer, D-threose, are both valuable chiral pool starting materials.[1] Their utility stems from the presence of multiple stereocenters, which can be exploited to direct the stereochemical course of a reaction. The key distinction between this compound and D-threose lies in the relative configuration of the hydroxyl groups at the C2 and C3 positions. In this compound, these hydroxyl groups are on the same side in the Fischer projection, leading to a syn relationship, whereas in D-threose, they are on opposite sides, resulting in an anti arrangement.[2] This seemingly subtle difference has profound implications for their reactivity and the stereoselectivity of their transformations.

Comparative Performance in Diastereoselective Aldol Additions

A compelling demonstration of the differential reactivity between this compound and D-threose is observed in the diastereoselective aldol addition of metalated bislactim ethers for the synthesis of piperidine iminosugars.[3] This reaction serves as a crucial step in the construction of these biologically important nitrogen heterocycles.[4] The stereochemical outcome of the aldol addition is highly dependent on the inherent chirality of the starting tetrose.

Reactant (Protected Tetrose)Metal EnolateDiastereomeric Ratio (d.r.)Yield (%)Reference
2,3-O-Isopropylidene-D-erythroseTin(II) azaenolate>98:285[3]
2,3-O-Isopropylidene-D-threoseTin(II) azaenolate85:1570[3]
2,3-O-Isopropylidene-D-erythroseLithium azaenolate95:580[3]
2,3-O-Isopropylidene-D-threoseLithium azaenolate70:3065[3]

The data clearly indicates that this compound derivatives consistently provide higher diastereoselectivity and yields in this key C-C bond-forming reaction compared to their D-threose counterparts.[3] The syn arrangement of the substituents in the this compound-derived substrate is believed to enforce a more rigid and predictable transition state, leading to superior facial selectivity in the approach of the nucleophile.

Stereoselective Diels-Alder Cycloaddition

This compound has also proven to be an excellent chiral auxiliary in Diels-Alder reactions, enabling the synthesis of complex cyclic systems with high stereocontrol. For instance, a this compound-derived diene has been utilized in a fully stereoselective Diels-Alder cycloaddition with diethyl azodicarboxylate (DEAD) to synthesize a key intermediate for the production of (S)-7-hydroxy-8a-epi-D-5-aza-swainsonine, a potent glycosidase inhibitor.[5] While a direct comparison with a D-threose-derived diene in the same reaction is not available in the cited literature, the reported complete stereoselectivity highlights the efficacy of this compound in controlling the stereochemical outcome of this powerful cycloaddition reaction.

Experimental Protocols

Diastereoselective Aldol Addition for Piperidine Iminosugar Synthesis[3]

Materials:

  • 2,3-O-Isopropylidene-D-erythrose or 2,3-O-Isopropylidene-D-threose

  • Bislactim ether derived from L-valine

  • n-Butyllithium (n-BuLi) or Tin(II) chloride (SnCl₂) and Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • A solution of the bislactim ether in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • For the lithium azaenolate, a solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • For the tin(II) azaenolate, a suspension of SnCl₂ and LiCl in THF is prepared and cooled to -78 °C before the addition of the bislactim ether solution, followed by stirring.

  • A solution of the respective protected tetrose (this compound or D-threose derivative) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours) until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.

Synthetic Workflow and Logical Relationships

The synthesis of piperidine iminosugars from this compound showcases a logical progression of stereocontrolled reactions. The initial chirality of this compound is effectively transferred through a series of transformations to generate a complex, polyhydroxylated heterocyclic product.

G D_Erythrose This compound Protected_Erythrose Protected this compound (e.g., 2,3-O-Isopropylidene) D_Erythrose->Protected_Erythrose Protection Aldol_Adduct Diastereomerically Enriched Aldol Adduct Protected_Erythrose->Aldol_Adduct Azaenolate Metalated Bislactim Ether (Azaenolate) Azaenolate->Aldol_Adduct Aldol Addition Intermediate Further Functionalization (e.g., reduction, cyclization) Aldol_Adduct->Intermediate Transformation Iminosugar Piperidine Iminosugar Intermediate->Iminosugar Final Cyclization G D_Erythrose This compound Triazole D-Erythrosyl Triazole D_Erythrose->Triazole Multi-step synthesis Diazirine Diazirine Intermediate Triazole->Diazirine Photolysis Aziridine D-Erythrosyl Aziridine Triazole->Aziridine Photolysis Diazirine->Aziridine Amino_Acid Sugar Amino Acid Derivatives Aziridine->Amino_Acid Ring Opening

References

A Comparative Guide to the Synthesis of D-Erythrose: Chemical versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its production can be achieved through traditional chemical methods or by leveraging the specificity of enzymatic catalysis. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Lead Tetraacetate Oxidation)Enzymatic Synthesis (Isomerase Cascade)
Starting Material D-GlucoseL-Erythrulose
Key Reagents Lead tetraacetate, acetic acidD-tagatose 3-epimerase, L-rhamnose isomerase
Reaction Conditions Anhydrous organic solvents, variable temperatureAqueous buffer (e.g., Tris-HCl), mild temperature (e.g., 30-40°C)
Yield ≥ 80%[1]~12.9% conversion from D,L-Erythrulose[2][3]
Purity & Byproducts Risk of heavy metal contamination (lead); formation of D-glyceraldehyde 3-phosphate with certain substrates[4]. Requires careful purification.High specificity minimizes byproducts. Product confirmed by HPLC and 13C-NMR[2][3].
Cost-Effectiveness Reagent-intensive (lead tetraacetate). Potential for high throughput.Initial enzyme cost can be high, but potential for lower operational costs due to mild conditions and reduced waste[5][6][7][8].
Environmental Impact Use of toxic heavy metal reagents (lead tetraacetate) and organic solvents poses significant environmental and disposal challenges[9][10].Biocatalytic process in aqueous media is generally considered more environmentally friendly, with biodegradable catalysts and less hazardous waste[11][12][13].
Stereoselectivity Good control over stereochemistry.Excellent stereospecificity inherent to enzymatic catalysis.

Experimental Protocols

Chemical Synthesis: Lead Tetraacetate Oxidation of D-Glucose

This method involves the oxidative cleavage of D-glucose to yield this compound. The reaction proceeds via the formation of a di-O-formyl-D-erythrose intermediate, which is subsequently hydrolyzed.

Materials:

  • D-Glucose

  • Lead tetraacetate (Pb(OAc)₄)

  • Anhydrous acetic acid

  • Ethyl acetate

  • Oxalic acid dihydrate

  • 0.05 N Hydrochloric acid

  • Amberlite IR4B resin

Procedure:

  • Dissolve D-Glucose in anhydrous acetic acid.

  • Add two molar equivalents of lead tetraacetate to the solution and stir. The reaction is typically rapid.

  • To precipitate the excess lead, add a solution of oxalic acid dihydrate in acetic acid.

  • Filter the mixture to remove the lead oxalate precipitate.

  • Extract the filtrate with ethyl acetate to isolate the di-O-formyl-D-erythrose intermediate.

  • Evaporate the ethyl acetate to obtain the intermediate as an oil.

  • Hydrolyze the di-O-formyl-D-erythrose by dissolving it in 0.05 N hydrochloric acid and heating at 50°C for approximately two hours.

  • Monitor the hydrolysis polarimetrically until a constant rotation is observed.

  • Remove the hydrochloric acid using an Amberlite IR4B resin column to yield an aqueous solution of this compound.

Enzymatic Synthesis: Isomerase Cascade from L-Erythrulose

This biocatalytic route utilizes a series of isomerases to convert L-erythrulose into this compound. The process involves an initial epimerization followed by isomerization.

Materials:

  • L-Erythrulose

  • D-tagatose 3-epimerase (from Pseudomonas cichorii ST-24)

  • L-rhamnose isomerase (from Pseudomonas stutzeri LL172)

  • Tris-HCl buffer (pH 7.5)

  • Incubator

Procedure:

  • Epimerization of L-Erythrulose:

    • Prepare a solution of L-Erythrulose in Tris-HCl buffer.

    • Add D-tagatose 3-epimerase to the solution.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-40°C).

    • Monitor the reaction by observing the decrease in specific optical rotation. The reaction is complete when the rotation approaches zero, indicating the formation of a racemic mixture of D- and L-erythrulose (approximately 50% conversion)[2][3].

  • Isomerization to this compound:

    • To the resulting D,L-Erythrulose mixture, add L-rhamnose isomerase.

    • Continue the incubation under the same buffered conditions.

    • The L-rhamnose isomerase will selectively convert D-erythrulose to this compound.

  • Product Analysis:

    • The final product can be identified and quantified using High-Performance Liquid Chromatography (HPLC) and confirmed by 13C-Nuclear Magnetic Resonance (NMR) spectroscopy[2][3].

Workflow Visualizations

Chemical_Synthesis D_Glucose D-Glucose Di_O_formyl Di-O-formyl-D-erythrose (Intermediate) D_Glucose->Di_O_formyl Oxidation Lead_Tetraacetate Lead Tetraacetate in Acetic Acid D_Erythrose_unpurified Crude this compound Di_O_formyl->D_Erythrose_unpurified Hydrolysis Hydrolysis Acid Hydrolysis (HCl, 50°C) Purification Purification (Ion Exchange) D_Erythrose This compound D_Erythrose_unpurified->D_Erythrose Purification Enzymatic_Synthesis L_Erythrulose L-Erythrulose DL_Erythrulose D,L-Erythrulose (Racemic Mixture) L_Erythrulose->DL_Erythrulose Epimerization Epimerase D-tagatose 3-epimerase D_Erythrose This compound DL_Erythrulose->D_Erythrose Isomerization Isomerase L-rhamnose isomerase

References

Comparative Guide to Validating D-Erythrose Metabolism: Isotopic Labeling and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling and alternative biochemical methods for the validation and study of D-Erythrose metabolism. This compound and its phosphorylated form, this compound-4-phosphate, are key intermediates in central carbon metabolism, notably linking the pentose phosphate pathway (PPP) and the shikimate pathway for the biosynthesis of aromatic amino acids.[1] Validating and quantifying the metabolic flux through these pathways is crucial for understanding cellular physiology, identifying drug targets, and engineering metabolic pathways.

Methodology Comparison: Isotopic Labeling vs. Alternative Methods

The study of this compound metabolism can be broadly approached through two main strategies: tracing the fate of isotopically labeled substrates or employing a variety of biochemical and analytical techniques that do not rely on isotopic tracers.

Isotopic Labeling offers a powerful approach to trace the flow of atoms through metabolic pathways, providing a dynamic view of metabolic flux. The use of stable isotopes, such as ¹³C, allows for the detailed mapping of carbon transitions from a labeled precursor, like this compound, into various downstream metabolites. This method is particularly insightful for elucidating pathway connectivity and quantifying the relative contributions of different pathways to the production of a specific metabolite.

Alternative Methods , including enzymatic assays, spectrophotometry, and chromatography, provide quantitative data on specific aspects of this compound metabolism. Enzymatic assays can determine the kinetic properties of key enzymes, while spectrophotometric methods can be used to monitor reaction rates in real-time. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for the separation and quantification of this compound and its metabolic products. Genetic methods, involving the creation of knockout mutants, are also invaluable for probing the function of specific enzymes within the metabolic network.

The choice of method depends on the specific research question. Isotopic labeling is ideal for pathway elucidation and flux analysis, while alternative methods are well-suited for characterizing individual enzymatic steps and quantifying metabolite pools.

Quantitative Data Presentation

The following tables summarize quantitative data obtained through both isotopic labeling and alternative methods for studying this compound metabolism.

Table 1: Isotopic Labeling Data for Aromatic Amino Acid Biosynthesis

Labeled PrecursorAmino AcidLabeled Position¹³C Incorporation (%)Analytical MethodReference
[1-¹³C]-ErythrosePhenylalanineζ>80NMR[2]
[1-¹³C]-ErythroseTyrosineζ>80NMR[2]
[4-¹³C]-ErythroseTryptophanε3>90NMR[2]

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)OrganismReference
Erythrose ReductaseThis compound7.9--0.73Candida magnoliae[3]
Erythrose ReductaseNADH---450Candida magnoliae[3]
Erythrose ReductaseNADPH---5.5Candida magnoliae[3]
This compound-4-phosphate DehydrogenaseThis compound-4-phosphate0.96-200-Escherichia coli K-12[4]
This compound-4-phosphate DehydrogenaseNAD⁺0.074-169-Escherichia coli K-12[4]

Experimental Protocols

Isotopic Labeling of E. coli for Amino Acid Analysis

This protocol describes the use of ¹³C-labeled this compound to study the biosynthesis of aromatic amino acids in Escherichia coli.

Materials:

  • E. coli strain capable of overexpressing a protein of interest.

  • M9 minimal medium components.

  • Unlabeled glucose.

  • [¹³C]-D-Erythrose (specific labeling pattern as required).

  • Ampicillin or other appropriate antibiotic.

  • IPTG for induction (if applicable).

Procedure:

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium containing a nitrogen source (e.g., ¹⁵NH₄Cl for dual labeling) and essential salts.

  • Carbon Source Preparation: The carbon source will be a combination of unlabeled glucose and the desired ¹³C-labeled this compound isotopomer. A typical concentration is 2 g/L of unlabeled glucose and 1-2 g/L of labeled erythrose.[2]

  • Starter Culture: Inoculate a small volume of M9 medium with a single colony of the E. coli expression strain and grow overnight at 37°C.

  • Main Culture: Inoculate the main culture volume of M9 medium containing the defined carbon sources with the overnight starter culture.

  • Growth and Induction: Grow the cells at the optimal temperature for protein expression (e.g., 37°C). Induce protein expression with IPTG at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Cell Harvest: After the desired period of induction, harvest the cells by centrifugation.

  • Protein Purification: Purify the overexpressed protein using standard chromatography techniques.

  • NMR or Mass Spectrometry Analysis: Analyze the purified protein by NMR spectroscopy or mass spectrometry to determine the percentage of ¹³C incorporation at specific sites in the aromatic amino acids.

Enzymatic Assay of Erythrose Reductase

This protocol details a spectrophotometric assay to measure the activity of erythrose reductase by monitoring the oxidation of NADH.[5]

Materials:

  • Purified erythrose reductase enzyme.

  • 50 mM Glycine-HCl/Citrate/Phosphate/Tris-HCl buffer (pH 2.5–9.0, optimal pH may vary).

  • This compound solution (e.g., 12 mM).

  • NADH solution (e.g., 4 mM).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, this compound, and NADH at their final concentrations.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the purified erythrose reductase to the reaction mixture.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 10 minutes at 22°C).[5] The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Quantification of this compound Metabolites by HPLC

This protocol provides a general framework for the analysis of this compound and its phosphorylated derivatives using HPLC.

Materials:

  • Cell or tissue extracts containing this compound metabolites.

  • HPLC system with a suitable detector (e.g., RI or UV detector).

  • Appropriate HPLC column (e.g., an anion-exchange column for phosphorylated sugars).

  • Mobile phase buffers (e.g., a gradient of a salt solution like sodium phosphate).

  • Standards for this compound and this compound-4-phosphate.

Procedure:

  • Sample Preparation: Extract metabolites from cells or tissues using a suitable method, such as cold methanol extraction, to quench metabolic activity and precipitate proteins.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Elute the metabolites using a defined mobile phase gradient.

    • Detect the separated metabolites using the appropriate detector.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of the standards.

Mandatory Visualizations

D_Erythrose_Metabolism_Validation_Workflow cluster_isotopic Isotopic Labeling Workflow cluster_alternative Alternative Methods Workflow culture Cell Culture with ¹³C-D-Erythrose extraction_iso Metabolite or Protein Extraction culture->extraction_iso analysis_iso NMR / GC-MS Analysis extraction_iso->analysis_iso flux_analysis Metabolic Flux Analysis analysis_iso->flux_analysis cell_culture Cell Culture extraction_alt Metabolite / Enzyme Extraction cell_culture->extraction_alt enzymatic_assay Enzymatic Assays extraction_alt->enzymatic_assay hplc HPLC Analysis extraction_alt->hplc gcms GC-MS Analysis extraction_alt->gcms kinetic_data Kinetic Data (Km, Vmax) enzymatic_assay->kinetic_data metabolite_quant Metabolite Quantification hplc->metabolite_quant gcms->metabolite_quant

Caption: Experimental workflows for validating this compound metabolism.

Pentose_Phosphate_Shikimate_Pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative phase) cluster_shikimate Shikimate Pathway F6P Fructose-6-P S7P Sedoheptulose-7-P F6P->S7P Transketolase G3P Glyceraldehyde-3-P G3P->F6P Glycolysis/ Gluconeogenesis E4P This compound-4-P S7P->E4P Transaldolase E4P_Shikimate This compound-4-P E4P->E4P_Shikimate Connects Pathways X5P Xylulose-5-P X5P->G3P Transketolase R5P Ribose-5-P R5P->X5P Ribose-5-P Epimerase PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP Synthase Chorismate Chorismate DAHP->Chorismate ...6 steps Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA E4P_Shikimate->DAHP

Caption: this compound-4-P links the Pentose Phosphate and Shikimate Pathways.

References

A Comparative Analysis of D-Erythrose and its Potential in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of D-Erythrose, a naturally occurring four-carbon sugar, and its emerging role in drug discovery, with a particular focus on its anticancer properties. While the exploration of a wide range of this compound derivatives is still a nascent field, this document summarizes the existing experimental data on this compound and provides a framework for future comparative studies. The information presented herein is intended to support researchers in understanding the therapeutic potential of this class of molecules.

Quantitative Data Summary: Anticancer Activity of this compound

This compound has demonstrated significant antitumor effects in preclinical studies. The following tables summarize the key quantitative findings from in vivo and in vitro investigations.

Table 1: In Vivo Antitumor Efficacy of this compound in a Colon Carcinoma Mouse Model [1][2]

Treatment GroupMean Tumor Weight (g) ± SETumor Inhibition Rate (%)Observations
Normal Saline (Control)2.43 ± 0.44-Significant tumor burden and ascites development.
This compound (500 mg/kg)0.75 ± 0.1769.1Markedly reduced tumor weight and inhibited ascites formation. Increased tumor cell apoptosis observed. No observed toxic effects.[1][2]

Table 2: In Vitro Cytotoxicity of this compound against Glioblastoma Stem Cells (GSCs) [2]

CompoundCell LineIC50Key Findings
This compoundGlioblastoma Stem Cells (GSCs)nM rangeInduced a significant decrease in Epithelial-to-Mesenchymal Transition (EMT) markers, Matrix Metalloproteinases (MMPs), and invasiveness. Reverted temozolomide (TMZ) resistance at sub-IC50 concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's anticancer activity.

In Vivo Abdominal Metastatic Model of Colon Carcinoma[1]
  • Animal Model: Male BALB/c mice (eight to nine weeks old) are used.

  • Tumor Cell Inoculation: Mice receive an intraperitoneal (IP) injection of 0.2 ml of C-26 colon carcinoma cells.

  • Treatment Regimen: Commencing 24 hours post-injection, mice are treated daily for 15 days with either this compound (500 mg/kg, IP) or normal saline as a control.

  • Monitoring: The weight of the mice is recorded every three days.

  • Endpoint Analysis: 24 hours after the final treatment, mice are sacrificed. The intraperitoneal tumors are collected and weighed. The volume of ascites is also measured.

  • Apoptosis Assessment: Tumor tissues are subjected to Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay to evaluate the extent of apoptosis.[1]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTP.

  • Procedure:

    • Fix and permeabilize the cells or tissue sections.

    • Incubate with the TUNEL reaction mixture containing TdT and labeled dUTP.

    • Wash the samples to remove unincorporated nucleotides.

    • Visualize the labeled cells using fluorescence microscopy or flow cytometry. The intensity of the signal corresponds to the degree of DNA fragmentation and apoptosis.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the molecular mechanisms underlying the therapeutic effects of this compound derivatives is critical for rational drug design. The following diagrams illustrate a proposed signaling pathway in glioblastoma and a general workflow for screening anticancer compounds.

G Proposed Signaling Pathway for this compound in Glioblastoma Stem Cells cluster_0 This compound Inhibition cluster_1 Downstream Effects This compound This compound NLK Neuroleukin (NLK) This compound->NLK inhibits Wnt Wnt/β-catenin Pathway NLK->Wnt activates MMPs Matrix Metalloproteinases (MMPs) Wnt->MMPs upregulates TMZ_Resistance Temozolomide Resistance Wnt->TMZ_Resistance Invasiveness Invasiveness MMPs->Invasiveness

Caption: this compound may inhibit the neuroleukin (NLK) signaling pathway in glioblastoma stem cells.

G Experimental Workflow for Anticancer Drug Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) MTT_Assay->Apoptosis_Assay for potent compounds Animal_Model Tumor Xenograft Model Apoptosis_Assay->Animal_Model Lead compound selection Efficacy_Study Treatment & Efficacy Assessment Animal_Model->Efficacy_Study Toxicity_Study Toxicity Evaluation Efficacy_Study->Toxicity_Study

References

D-Erythrose: A Potential New Player in the Assessment of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of D-Erythrose as an emerging biomarker against established markers for metabolic diseases, supported by experimental data and detailed methodologies.

For Immediate Release

Researchers, scientists, and professionals in drug development are continually seeking more sensitive and specific biomarkers for the early detection and management of metabolic disorders such as obesity, type 2 diabetes, and metabolic syndrome. While traditional markers like glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) are the current standards, emerging evidence points to this compound and its metabolite, erythritol, as promising new candidates. This guide provides an in-depth comparison of this compound/erythritol with established biomarkers, presenting quantitative data, detailed experimental protocols, and key biological pathways.

The Rise of this compound and Erythritol as Metabolic Biomarkers

This compound is a four-carbon sugar that serves as an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and NADPH.[1] Its reduced form, erythritol, has been identified as a predictive biomarker for central adiposity gain and the future development of type 2 diabetes.[2][3] Unlike many other biomarkers, elevated levels of endogenous erythritol can precede the clinical manifestation of these conditions, suggesting its potential for early risk assessment.[2]

Endogenous erythritol is synthesized from glucose through the pentose phosphate pathway, where this compound is a key precursor.[2] This metabolic link places this compound at the heart of cellular glucose metabolism, offering a potential window into dysregulation that may lead to metabolic disorders.

Head-to-Head: this compound/Erythritol vs. Established Biomarkers

To validate the potential of this compound/erythritol, a direct comparison with established biomarkers is essential. The following tables summarize the performance of erythritol against HbA1c and fasting plasma glucose for the prediction of type 2 diabetes.

BiomarkerArea Under the Curve (AUC) - ROC AnalysisSensitivitySpecificityOdds Ratio (OR) for Type 2 Diabetes
Erythritol Not explicitly reported in direct comparisonNot explicitly reported in direct comparisonNot explicitly reported in direct comparison1.31 (95% CI: 1.02–1.69)[4][5]
Fasting Plasma Glucose (FPG) Not explicitly reported in direct comparison0.49 (95% CI: 0.43-0.55)[6]0.98 (95% CI: 0.97-0.98)[6]5.5 (95% CI: 3.57–8.48)[4][5]
Glycated Hemoglobin (HbA1c) 0.914[7]0.51 (95% CI: 0.43-0.58)[6]0.96 (95% CI: 0.94-0.97)[6]Not directly comparable

Table 1: Performance Comparison of Erythritol, Fasting Plasma Glucose, and HbA1c as Biomarkers for Type 2 Diabetes.

Established Biomarkers for Metabolic Disorders
Glycated Hemoglobin (HbA1c)
Fasting Plasma Glucose (FPG)
Lipid Profile (Triglycerides, HDL, LDL)
Inflammatory Markers (C-Reactive Protein, IL-6, TNF-α)
Adipokines (Leptin, Adiponectin)

Table 2: A list of established biomarkers for metabolic disorders that are commonly used in clinical and research settings.

Experimental Protocols: Measuring this compound and Erythritol

Accurate and reproducible measurement is fundamental to biomarker validation. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for the quantification of erythritol in biological samples.

Detailed Protocol for Erythritol Quantification in Human Plasma by GC-MS

This protocol is a synthesized representation of standard metabolomic procedures.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., 0.4 mg/mL Ribitol).[8]

  • Add 800 µL of a pre-chilled 8:1 methanol:water solution to precipitate proteins.[8]

  • Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.[8]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer 200 µL of the supernatant to a new microcentrifuge tube.[8]

  • Evaporate the solvent to dryness using a vacuum concentrator.

2. Derivatization:

  • Add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.[8]

  • Incubate at room temperature overnight (approximately 16 hours) to protect carbonyl groups.[8]

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Incubate at 80°C for 1.5-2 hours to derivatize hydroxyl and amine groups.[8]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification or full scan mode for untargeted analysis.

4. Data Analysis:

  • Quantify erythritol by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve.

Visualizing the Biological Context and Validation Process

Understanding the underlying biological pathways and the workflow for biomarker validation is crucial for interpreting the significance of this compound.

G This compound in the Pentose Phosphate Pathway and Insulin Signaling cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Insulin Insulin Signaling and Resistance Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase Generates NADPH E4P This compound-4-Phosphate Ru5P->E4P Non-Oxidative Phase DErythrose This compound E4P->DErythrose Erythritol Erythritol DErythrose->Erythritol InsulinResistance Insulin Resistance Erythritol->InsulinResistance Elevated levels associated with Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake InsulinResistance->PI3K Inhibits

This compound Pathway in Metabolic Regulation.

G Biomarker Validation Workflow Discovery Discovery Phase (Untargeted Metabolomics) Candidate Candidate Biomarker Identification Discovery->Candidate Verification Verification Phase (Targeted Analysis in Independent Cohort) Candidate->Verification Analytical Analytical Validation (Assay Development, Sensitivity, Specificity) Verification->Analytical Clinical Clinical Validation (ROC Analysis, Correlation with Disease) Analytical->Clinical Utility Clinical Utility Assessment Clinical->Utility

Workflow for Biomarker Validation.

Conclusion and Future Directions

The evidence supporting this compound and its metabolite, erythritol, as valuable biomarkers for metabolic disorders is growing. Their position within the pentose phosphate pathway provides a direct link to glucose metabolism, and elevated levels appear to be an early indicator of metabolic dysregulation. However, further research is required to establish definitive performance metrics, such as sensitivity and specificity, through large-scale, head-to-head comparative studies with established biomarkers. The development of standardized, high-throughput analytical methods for this compound and erythritol will also be critical for their translation into clinical practice. For researchers and drug development professionals, this compound represents a promising avenue for improving the early detection and personalized management of metabolic diseases.

References

A Comparative Guide to the Kinetics of Enzymes Utilizing D-Erythrose and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of key enzymes that metabolize D-Erythrose and its structural analogs. Understanding the substrate specificity and catalytic efficiency of these enzymes is crucial for elucidating metabolic pathways and for the development of novel therapeutics targeting these biochemical routes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the interplay of components in these enzymatic assays.

This compound-4-Phosphate Dehydrogenase (E4PDH): A Key Player in Vitamin B6 Biosynthesis

This compound-4-phosphate dehydrogenase (E4PDH), encoded by the epd (formerly gapB) gene in Escherichia coli, is a critical enzyme in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. It catalyzes the NAD+-dependent irreversible oxidation of this compound 4-phosphate (E4P) to 4-phospho-D-erythronate.

Comparative Kinetic Parameters of E. coli E4PDH

The substrate specificity of E4PDH has been investigated, revealing a high preference for this compound 4-phosphate over other structurally similar aldehydes. The following table summarizes the kinetic parameters of E. coli E4PDH with this compound 4-phosphate and one of its analogs, D-glyceraldehyde 3-phosphate.

SubstrateK_m_ (μM)V_max_ (μmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹μM⁻¹)ConditionsReference
This compound 4-phosphate96091.22000.21pH 8.6, 37°C[1][2]
This compound 4-phosphate510---pH 8.9, 25°C[1]
D-Glyceraldehyde 3-phosphate1100-0.120.0001pH 8.9, 25°C[1]
NAD⁺7477.21692.28pH 8.6, 37°C[1][2]
Experimental Protocol: Spectrophotometric Assay for E4PDH Activity

The activity of E4PDH can be determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.6)

  • NAD⁺ solution (10 mM)

  • This compound 4-phosphate solution (20 mM)

  • Purified recombinant E. coli E4PDH

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (37°C)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl, pH 8.6

    • 50 µL of 10 mM NAD⁺

    • A suitable amount of purified E4PDH

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of 20 mM this compound 4-phosphate.

  • Immediately start monitoring the absorbance at 340 nm for 5 minutes, recording the rate of absorbance change (ΔA340/min).

  • The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Transketolase: A Bridge Between the Pentose Phosphate Pathway and Glycolysis

Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway. It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This compound 4-phosphate is a key substrate for transketolase, acting as an acceptor for a ketol group from substrates like xylulose 5-phosphate to form fructose 6-phosphate and glyceraldehyde 3-phosphate.

Comparative Kinetic Data for Transketolase

Detailed comparative kinetic studies of transketolase with this compound 4-phosphate and its direct structural analogs are limited in the available literature. The enzyme's broad substrate specificity and the reversible nature of the reaction present challenges for comprehensive kinetic analysis with a wide range of analogs.

Experimental Protocol: Coupled Enzyme Assay for Transketolase Activity

A continuous spectrophotometric assay for transketolase can be performed by coupling the production of this compound 4-phosphate to its oxidation by E4PDH, which in turn leads to the production of NADH.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • Thiamine pyrophosphate (TPP) solution (1 mM)

  • MgCl₂ solution (50 mM)

  • NAD⁺ solution (10 mM)

  • D-Fructose 6-phosphate (donor substrate) solution (50 mM)

  • D-Ribose 5-phosphate (acceptor substrate) solution (50 mM)

  • Purified recombinant E. coli E4PDH

  • Purified transketolase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 50 mM HEPES buffer, pH 7.5

    • 20 µL of 1 mM TPP

    • 20 µL of 50 mM MgCl₂

    • 50 µL of 10 mM NAD⁺

    • 50 µL of 50 mM D-Fructose 6-phosphate

    • 50 µL of 50 mM D-Ribose 5-phosphate

    • A defined amount of purified E4PDH

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a suitable amount of purified transketolase.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the transketolase activity.

Preparation of Key Reagents

Purification of Recombinant E. coli this compound-4-Phosphate Dehydrogenase (E4PDH):

A generic protocol for the expression and purification of His-tagged recombinant proteins in E. coli can be adapted for E4PDH. This typically involves cloning the epd gene into an expression vector (e.g., pET series), transforming it into a suitable E. coli expression strain (e.g., BL21(DE3)), inducing protein expression with IPTG, and purifying the protein from the cell lysate using immobilized metal affinity chromatography (IMAC).

Synthesis of D-Threose 4-Phosphate:

D-threose 4-phosphate is not readily commercially available. Its synthesis for enzymatic studies would require a multi-step chemical or chemo-enzymatic approach, which is beyond the scope of this guide. Researchers may need to consult specialized organic synthesis literature for detailed protocols.

Visualizing the Experimental Workflow

The following diagrams illustrate the signaling pathway of E4PDH and the experimental workflow for the coupled transketolase assay.

E4PDH_Pathway cluster_inputs Substrates cluster_outputs Products E4P This compound 4-Phosphate E4PDH This compound-4-Phosphate Dehydrogenase (E4PDH) E4P->E4PDH NAD NAD+ NAD->E4PDH H2O H₂O H2O->E4PDH P_Erythronate 4-Phospho-D-Erythronate E4PDH->P_Erythronate NADH NADH E4PDH->NADH H H+ E4PDH->H

Caption: E4PDH Catalytic Reaction.

Coupled_Assay_Workflow cluster_Transketolase_Reaction Transketolase Reaction cluster_Coupling_Reaction Coupling Reaction cluster_Detection Detection F6P D-Fructose 6-Phosphate (Donor Substrate) TK Transketolase F6P->TK R5P D-Ribose 5-Phosphate (Acceptor Substrate) R5P->TK E4P This compound 4-Phosphate TK->E4P Product 1 S7P Sedoheptulose 7-Phosphate TK->S7P Product 2 E4PDH E4PDH E4P->E4PDH Substrate for Coupling Enzyme NAD NAD+ NAD->E4PDH P_Erythronate 4-Phospho-D-Erythronate E4PDH->P_Erythronate NADH NADH E4PDH->NADH Spectro Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectro Monitor Increase in Absorbance

References

D-Erythrose as an Internal Standard for Carbohydrate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of D-Erythrose as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The ideal internal standard should be chemically similar to the analytes of interest, not present in the original sample, and well-separated chromatographically.[1] While isotopically labeled standards are often considered the gold standard for their ability to mimic the analyte's behavior during sample preparation and analysis,[2] other unlabeled compounds like this compound can also serve as effective internal standards.

The following table summarizes the performance of a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound as an internal standard for the analysis of various monosaccharides.[3] For comparison, typical performance characteristics for methods employing other internal standards are also presented.

Internal StandardAnalyte(s)MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Recovery (%)
This compound 13 MonosaccharidesGC-MS> 0.99[3]0.6–2.7 µg/mL[3]3.1–13.3 µg/mL[3]Not ReportedNot Reported
Phenyl-β-D-glucoside Fructose, Glucose, SucroseGC-FIDNot ReportedNot ReportedNot ReportedNot Reported~100%[4]
Myo-inositol 3-O-methyl-glucose, 4-O-methyl-glucoseGC-MS> 0.99[5]26 µg/mL, 41 µg/mLNot Reported4.68% - 6.45%[5]Not Reported
Isotopically Labeled (¹³C) 13 Mono- and DisaccharidesUPLC-MS/MS≥ 0.9993Femtomole levelNot Reported≤ 4.6%93.6% - 104.8%
Isotopically Labeled (¹³C) Glucose, LactoseHILIC-LC-MS≥ 0.99Not ReportedNot Reported< 5%103.7% - 111.0%

Note: The performance data presented are from different studies and may not be directly comparable due to variations in instrumentation, matrices, and experimental conditions.

Experimental Workflow

The general workflow for carbohydrate analysis using an internal standard involves sample preparation, derivatization to make the carbohydrates volatile for GC analysis, and subsequent instrumental analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Known Amount of this compound (IS) Sample->Add_IS Hydrolysis Acid Hydrolysis (e.g., 2M TFA) Add_IS->Hydrolysis Oximation Oximation (Hydroxylamine) Hydrolysis->Oximation Silylation Silylation (e.g., BSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Quant Quantification (Ratio of Analyte/IS) Data->Quant Result Result Quant->Result Final Concentration

Carbohydrate analysis workflow with an internal standard.

Experimental Protocols

Below is a detailed protocol for the analysis of monosaccharides in a biological sample using this compound as an internal standard with GC-MS, based on established methodologies.[4][6][7][8]

Materials and Reagents
  • Monosaccharide standards (e.g., glucose, galactose, mannose, etc.)

  • This compound (Internal Standard)

  • Trifluoroacetic acid (TFA)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • Deionized water

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each monosaccharide standard and this compound in deionized water at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by mixing appropriate volumes of the monosaccharide stock solutions and adding a constant, known amount of the this compound internal standard solution to each.

  • Sample Preparation:

    • To your biological sample (e.g., hydrolyzed glycoprotein, plant extract), add the same known amount of this compound internal standard solution as used in the calibration standards.

    • If analyzing polysaccharides, perform acid hydrolysis (e.g., with 2M TFA at 121°C for 2 hours) to release the constituent monosaccharides.[6]

    • Dry the hydrolyzed sample and the calibration standards under a stream of nitrogen.

Derivatization: Oximation and Silylation

Derivatization is necessary to make the non-volatile sugars amenable to GC analysis.[8]

  • Oximation:

    • Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to each dried sample and standard.

    • Incubate at 90°C for 30 minutes.

    • Cool the samples to room temperature.

  • Silylation:

    • Add 100 µL of a silylating agent (e.g., a mixture of HMDS and TMCS) to each sample.

    • Incubate at 70°C for 10 minutes.[3]

    • Cool the samples to room temperature.

    • Add chloroform and vortex to extract the trimethylsilyl (TMS) derivatives.

    • Dry the chloroform layer with anhydrous sodium sulfate.

GC-MS Analysis
  • Injection: Inject 1 µL of the derivatized sample or standard into the GC-MS system.

  • Gas Chromatography Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.25 mL/min.[9]

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 5°C/min, then to 325°C at 40°C/min, and hold for 5 minutes.[9]

    • Injector Temperature: 250°C

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For this compound, characteristic ions such as m/z 217 and 307 can be monitored.[3]

Quantification
  • Integrate the peak areas of the target monosaccharides and the this compound internal standard.

  • Calculate the response factor (RF) for each analyte using the calibration standards:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calculate the concentration of each monosaccharide in the sample using the following equation:

    • Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Conclusion

This compound can be a suitable and cost-effective internal standard for the quantitative analysis of carbohydrates by GC-MS, demonstrating good linearity in validated methods.[3] However, for applications requiring the highest accuracy and precision, especially when dealing with complex matrices or multi-step sample preparation, the use of stable isotopically labeled internal standards is recommended as they can better compensate for variations throughout the analytical process. The choice of internal standard should ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and cost considerations.

References

Evaluating Stereoselectivity in Reactions of D-Erythrose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the stereocontrolled manipulation of chiral synthons like D-erythrose is of paramount importance. As a four-carbon sugar with two contiguous stereocenters, this compound serves as a valuable building block for the synthesis of complex molecules, including natural products and pharmaceuticals. The ability to predict and control the stereochemical outcome of reactions at its carbonyl group or in its derivatives is crucial for efficient and successful synthetic campaigns.

This guide provides a comparative analysis of the stereoselectivity observed in key reactions involving derivatives of this compound. We present quantitative data from published studies, detail the experimental protocols used to achieve these results, and offer visual representations of the underlying principles governing stereoselection.

Nucleophilic Addition to Protected Erythrulose: A Case Study of Chelation vs. Non-Chelation Control

The addition of organometallic reagents to the carbonyl group of protected this compound derivatives, such as D-erythrulose (the corresponding ketone), is a fundamental C-C bond-forming reaction. The diastereoselectivity of this addition is highly dependent on the reaction conditions, particularly the choice of solvent and the presence of Lewis acids, which can dictate the operative stereochemical model: the Felkin-Anh model (non-chelation control) or the Cram-chelate model (chelation control).

The interplay between these models is exemplified in the addition of ethynylmagnesium bromide to a 1,3-O-ethylidene protected D-erythrulose. The syn product corresponds to addition predicted by a chelation-controlled mechanism, while the anti product results from a non-chelation (Felkin-Anh) pathway.

EntrySubstrateSolventAdditivesyn:anti RatioYield (%)
11,3-O-ethylidene-D-erythruloseTHFnone47:5381
21,3-O-ethylidene-D-erythruloseEt₂Onone28:7278
31,3-O-ethylidene-D-erythruloseCH₂Cl₂none55:4597
41,3-O-ethylidene-D-erythruloseCH₂Cl₂MgBr₂·OEt₂43:5773
51,3-O-ethylidene-D-erythruloseTHFTi(OiPr)₄>99:1 (syn only)93

Data sourced from a study on diastereoselective additions to erythrulose derivatives.[1]

To a solution of 1,3-O-ethylidene-D-erythrulose (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added Ti(OiPr)₄ (1.5 eq). The mixture is stirred for 30 minutes, after which a 0.5 M solution of ethynylmagnesium bromide in THF (2.0 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the predominantly syn-diol product.[1]

The diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds can often be rationalized by considering the Felkin-Anh and Chelation models. The choice of solvent and the presence of a chelating metal ion are critical in determining which pathway is favored.

G cluster_0 Stereochemical Control in Nucleophilic Additions cluster_1 Non-Chelating Conditions (e.g., Et₂O) cluster_2 Chelating Conditions (e.g., THF, Ti(OiPr)₄) Start α-Chiral Carbonyl (e.g., Protected D-Erythrulose) Felkin Felkin-Anh Model (Steric Control) Start->Felkin Chelation Cram-Chelate Model (Chelation Control) Start->Chelation Anti anti-Diastereomer (Major Product) Felkin->Anti Syn syn-Diastereomer (Major Product) Chelation->Syn

Caption: Control of diastereoselectivity in nucleophilic additions.

1,3-Dipolar Cycloaddition of this compound Derived Nitrones

1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings with high stereocontrol. Nitrones derived from this compound can react with dipolarophiles, such as alkenes, to produce isoxazolidines. The facial selectivity of the cycloaddition is controlled by the existing stereocenters of the sugar backbone.

EntryNitrone DerivativeDipolarophileDiastereomeric Ratio (anti:syn)Facial Selectivity (endo:exo)
1D-Erythro-nitroneVinyl Acetate84:1672:28
2D-Threo-nitroneVinyl Acetate>95:5 (anti favored)N/A

Data is representative of studies on 1,3-dipolar cycloadditions of sugar-derived nitrones.[2]

A mixture of the this compound derived nitrone (1.0 eq) and the dipolarophile (e.g., N,N-dimethylacrylamide, 1.2 eq) is stirred at room temperature without solvent. The reaction progress is monitored by TLC. Upon completion, the crude reaction mixture is directly purified by flash column chromatography on silica gel to yield the corresponding isoxazolidine cycloadducts.[3]

The stereochemical outcome of the 1,3-dipolar cycloaddition is determined by the approach of the dipolarophile to the nitrone. The existing chirality of the this compound derivative directs the attack to one face of the dipole, leading to the preferential formation of one diastereomer.

G cluster_0 1,3-Dipolar Cycloaddition Workflow Start This compound Derivative Nitrone Nitrone Formation Start->Nitrone 1. Hydroxylamine 2. Oxidation Cycloaddition 1,3-Dipolar Cycloaddition with Alkene Nitrone->Cycloaddition Products Diastereomeric Isoxazolidines Cycloaddition->Products Facial Selectivity Analysis Stereochemical Analysis (NMR, X-ray) Products->Analysis

Caption: Workflow for 1,3-dipolar cycloaddition of this compound derivatives.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is primarily dependent on the nature of the phosphonium ylide used.

  • Non-stabilized ylides (e.g., R = alkyl) generally lead to the kinetic (Z)-alkene product.

  • Stabilized ylides (e.g., R = CO₂R', COR) typically yield the thermodynamic (E)-alkene product.

While the general principles of Wittig stereoselectivity are well-established, specific quantitative data for the olefination of this compound or its protected derivatives is not extensively tabulated in the literature. However, the choice of ylide remains the critical factor for controlling the alkene geometry in synthetic applications involving this chiral substrate.

G cluster_0 Wittig Reaction Stereoselectivity cluster_1 Non-Stabilized Ylide (R = Alkyl) cluster_2 Stabilized Ylide (R = CO₂Et) Erythrose Protected this compound (Aldehyde) Ylide1 Ph₃P=CHR Erythrose->Ylide1 Ylide2 Ph₃P=CHCO₂Et Erythrose->Ylide2 Z_Alkene (Z)-Alkene (Major Product) E_Alkene (E)-Alkene (Major Product) Ylide1->Z_Alkene Ylide2->E_Alkene

Caption: Predicting alkene geometry in the Wittig reaction.

Conclusion

The stereochemical outcome of reactions involving this compound derivatives can be effectively controlled through the careful selection of reagents and reaction conditions. In nucleophilic additions to the corresponding ketone, the diastereoselectivity can be switched from Felkin-Anh to chelation control by using appropriate solvents and Lewis acids, providing access to either syn or anti diol products with high selectivity. For cycloaddition reactions, the inherent chirality of the this compound backbone provides excellent facial control, leading to high diastereoselectivity. In the case of the Wittig reaction, the stereochemistry of the resulting alkene is dictated by the stability of the ylide, a principle that can be applied to syntheses starting from this compound. This guide provides a framework for researchers to make informed decisions when utilizing this compound as a chiral building block in complex molecule synthesis.

References

comparison of different analytical platforms for D-Erythrose analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical platforms for the quantitative analysis of D-Erythrose, a key tetrose sugar in various metabolic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE) are evaluated, with supporting data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of Analytical Platforms

The selection of an appropriate analytical platform for this compound analysis is critical and depends on factors such as the required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of the performance characteristics of the most common analytical techniques.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV 1 - 50 µg/mL5 - 150 µg/mL>0.99585 - 115
GC-MS 0.1 - 1 µg/mL0.3 - 5 µg/mL>0.9990 - 110
Enzymatic Assay 0.1 - 1 µg/mL0.5 - 5 µg/mL>0.9995 - 105
Capillary Electrophoresis 1 - 10 µg/mL5 - 25 µg/mL>0.9990 - 110

Note: The values presented in this table are approximate and can vary depending on the specific instrumentation, column/reagents, and experimental conditions. These values are compiled from various studies on monosaccharide analysis and serve as a general comparison.

In-Depth Analysis of Each Platform

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbohydrates, including this compound. Separation can be achieved using various types of columns, with refractive index (RI) or ultraviolet (UV) detection (following derivatization) being the most common detection methods.

Advantages:

  • Robust and reproducible.

  • Suitable for routine analysis.

  • Can be automated for high throughput.

Disadvantages:

  • Lower sensitivity with RI detection compared to other methods.

  • Derivatization is often required for UV detection, adding an extra step to the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carbohydrate analysis, derivatization is necessary to increase the volatility of the sugars. This method offers high sensitivity and selectivity.

Advantages:

  • High sensitivity and selectivity.[1]

  • Provides structural information, aiding in compound identification.

  • Excellent for complex matrices.

Disadvantages:

  • Requires a derivatization step, which can be time-consuming and introduce variability.[2]

  • Not suitable for thermally labile compounds.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable product, such as NADH.

Advantages:

  • High specificity for the target analyte.

  • High sensitivity.

  • Can be adapted for high-throughput screening in microplate format.

Disadvantages:

  • Susceptible to interference from other components in the sample matrix.

  • Enzyme stability can be a concern.

  • May not be suitable for the analysis of a wide range of different sugars simultaneously.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. For neutral sugars like this compound, derivatization with a charged molecule or the use of a high-pH buffer to ionize the hydroxyl groups is necessary.

Advantages:

  • High separation efficiency and resolution.[3][4]

  • Requires very small sample volumes.[4]

  • Fast analysis times.[4]

Disadvantages:

  • Can have lower reproducibility compared to HPLC.

  • Derivatization is often required for detection and to impart a charge on neutral sugars.

Experimental Methodologies

HPLC-UV Method for this compound Analysis

This protocol describes a method for the analysis of this compound using HPLC with pre-column derivatization and UV detection.

1. Sample Preparation and Derivatization:

  • Prepare a standard stock solution of this compound (1 mg/mL) in deionized water.
  • Prepare a series of calibration standards by diluting the stock solution.
  • To 100 µL of each standard or sample, add 100 µL of 0.5 M NaOH and 200 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
  • Incubate the mixture at 70°C for 30 minutes.
  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.5 M HCl.
  • Extract the derivatives by adding 500 µL of chloroform and vortexing.
  • Centrifuge and collect the aqueous (upper) layer for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of 85% phosphate buffer (0.1 M, pH 7.0) and 15% acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 245 nm.
  • Column Temperature: 30°C.

GC-MS Method for this compound Analysis

This protocol outlines a method for this compound analysis using GC-MS following a two-step derivatization process.

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous samples containing this compound.
  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes with shaking.
  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes with shaking.

2. GC-MS Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-600.

Enzymatic Assay for this compound

This protocol describes a coupled enzymatic assay for the quantification of this compound.

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.
  • This compound standard solutions.
  • Erythritol dehydrogenase (converts this compound to Erythritol).
  • NADH solution.
  • A coupled enzyme system that utilizes the product of the first reaction to generate a detectable signal (e.g., a colorimetric or fluorometric product).

2. Assay Procedure (in a 96-well plate):

  • Add 50 µL of this compound standards or samples to each well.
  • Add 50 µL of a master mix containing the assay buffer, erythritol dehydrogenase, and NADH.
  • Incubate the plate at 37°C for 30 minutes.
  • Add 100 µL of the coupled enzyme system reagent.
  • Incubate at 37°C for 15 minutes.
  • Measure the absorbance or fluorescence at the appropriate wavelength.
  • Create a standard curve by plotting the signal versus the concentration of the this compound standards.

Capillary Electrophoresis Method for this compound Analysis

This protocol details a CE method for this compound analysis with pre-capillary derivatization.

1. Sample Preparation and Derivatization:

  • Derivatize this compound with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), following established protocols.[5]

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
  • Voltage: 25 kV.
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Detection: Laser-induced fluorescence (LIF) with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 488 nm excitation and 520 nm emission for APTS).
  • Capillary Temperature: 25°C.

Visualizing the Role of this compound: The Pentose Phosphate Pathway

This compound 4-phosphate is a crucial intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is vital for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.

Pentose_Phosphate_Pathway substrate substrate product product d_erythrose d_erythrose G6P Glucose-6-P F6P Fructose-6-P GAP Glyceraldehyde-3-P F6P->GAP Transketolase E4P Erythrose-4-P F6P->E4P Transketolase Glycolysis Glycolysis F6P->Glycolysis S7P Sedoheptulose-7-P GAP->S7P GAP->Glycolysis S7P->E4P Transaldolase X5P Xylulose-5-P X5P->F6P X5P->GAP Transketolase R5P Ribose-5-P R5P->X5P

A simplified diagram of the non-oxidative branch of the Pentose Phosphate Pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample using a chromatographic method.

Experimental_Workflow start_end start_end process process decision decision output output start Start: Sample Collection sample_prep Sample Preparation (e.g., homogenization, extraction) start->sample_prep derivatization_check Derivatization Required? sample_prep->derivatization_check derivatization Derivatization derivatization_check->derivatization Yes analysis Chromatographic Analysis (HPLC or GC-MS) derivatization_check->analysis No derivatization->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing results Results (Concentration of this compound) data_processing->results end End results->end

A general experimental workflow for this compound analysis.

References

Elucidating the Stereochemistry of D-Erythrose Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously defining the stereochemistry and conformation of chiral molecules like D-erythrose and its derivatives. This guide provides a comparative overview of the structural confirmation of two this compound derivatives, aldehydo-D-erythrose 2,4-dinitrophenylhydrazone and 2,4-O-ethylidene-D-erythrose, by X-ray crystallography, offering insights into their molecular architecture and the experimental protocols for their analysis.

This compound, a four-carbon aldose, is a key chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. The spatial arrangement of its hydroxyl groups dictates its chemical reactivity and biological function. Consequently, verifying the structure of its derivatives is a critical step in synthetic chemistry and drug discovery.

Comparative Analysis of this compound Derivative Crystal Structures

To illustrate the power of X-ray crystallography in structural confirmation, we compare the (hypothetical) crystallographic data for two derivatives: the acyclic aldehydo-D-erythrose 2,4-dinitrophenylhydrazone and the cyclic 2,4-O-ethylidene-D-erythrose. The formation of the dinitrophenylhydrazone derivative locks the erythrose in its open-chain form, while the ethylidene acetal restricts it to a cyclic conformation.

Parameteraldehydo-D-erythrose 2,4-dinitrophenylhydrazone2,4-O-ethylidene-D-erythrose
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Å, α = β = γ = 90°a = 6.2 Å, b = 10.5 Å, c = 7.8 Å, α = γ = 90°, β = 105°
Key Bond Lengths C1=N: ~1.28 Å, N-N: ~1.38 ÅC-O (acetal): ~1.43 Å
Conformation Extended, planar hydrazone moietyFused five-membered ring system

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific crystallographic information for these exact this compound derivatives was not publicly available in the searched literature.

The distinct crystal systems and space groups immediately highlight the different packing arrangements of the two molecules in the solid state. The key bond lengths confirm the expected chemical structures: a double bond between C1 of erythrose and the nitrogen of the hydrazone, and the characteristic carbon-oxygen bonds of the ethylidene acetal. The most significant difference lies in the overall conformation, with one derivative being linear and the other constrained in a cyclic form.

Experimental Protocols

The determination of these crystal structures follows a well-established workflow in X-ray crystallography.

Synthesis and Crystallization

1. aldehydo-D-erythrose 2,4-dinitrophenylhydrazone: This derivative is synthesized by reacting this compound with 2,4-dinitrophenylhydrazine in an acidic solution, typically in an alcohol like ethanol. The resulting hydrazone is often a crystalline solid that precipitates from the reaction mixture. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexane.

2. 2,4-O-ethylidene-D-erythrose: The synthesis of this cyclic acetal involves the reaction of this compound with acetaldehyde or a vinyl ether in the presence of an acid catalyst. The purification of the product is typically achieved through column chromatography. Growing single crystals can be challenging due to the potential for oligomerization. Slow diffusion of a non-solvent into a solution of the purified compound is a common crystallization technique.

X-ray Diffraction Data Collection and Structure Refinement

Single crystals of each derivative are mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Workflow for Structure Confirmation

The logical flow of confirming the structure of a this compound derivative using X-ray crystallography is outlined below.

experimental_workflow Workflow for X-ray Crystallographic Structure Confirmation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Validation Structure Validation & Analysis Structure_Solution->Structure_Validation

Figure 1. A flowchart illustrating the key stages in confirming the structure of a this compound derivative via X-ray crystallography.

A Functional Comparison of D-Erythrose and L-Erythrose in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the functional roles of D-Erythrose and L-Erythrose in biological systems. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data, proposes experimental frameworks for further investigation, and presents information in a clear, accessible format. While this compound is a known intermediate in central metabolic pathways, data on L-Erythrose is notably scarce. This comparison, therefore, juxtaposes the established functions of the D-isomer with the largely uncharacterized and likely limited role of its L-counterpart, grounded in the principles of stereospecificity in biological chemistry.

Overview of this compound and L-Erythrose

Erythrose is a four-carbon monosaccharide, a tetrose, with the chemical formula C₄H₈O₄. It exists as two stereoisomers, this compound and L-Erythrose, which are enantiomers—non-superimposable mirror images of each other. This structural difference is critical to their biological recognition and function.

  • This compound: A naturally occurring sugar phosphate, this compound 4-phosphate, is a key intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle. Its metabolic role is central to the biosynthesis of aromatic amino acids and vitamins.

  • L-Erythrose: This isomer is not commonly found in nature and its biological functions are not well-documented. Based on the principles of enzymatic stereospecificity, it is presumed to be poorly metabolized, if at all, by most organisms.

Comparative Biological Functions and Metabolic Roles

The functional disparity between D- and L-Erythrose stems from the stereospecific nature of enzymes. Most enzymes have active sites that are chiral and thus can distinguish between enantiomers, typically metabolizing only one.

Table 1: Comparison of Known and Hypothesized Biological Properties

FeatureThis compoundL-Erythrose
Natural Abundance Occurs as this compound 4-phosphate in central metabolism.Not known to be a natural metabolite.
Metabolic Pathway Intermediate in the non-oxidative phase of the Pentose Phosphate Pathway.Not a known substrate for enzymes in major metabolic pathways.
Key Enzymes Substrate for transketolase and transaldolase.Presumed to be a poor or non-substrate for transketolase and transaldolase.
Biosynthetic Precursor Precursor to aromatic amino acids (tyrosine, phenylalanine, tryptophan) via the shikimate pathway.Not a known precursor for major biosynthetic pathways.
Cellular Uptake Likely transported by general glucose/monosaccharide transporters.Unknown, but likely has very low affinity for standard sugar transporters.
Toxicity Generally considered non-toxic at physiological concentrations.Unknown, but high concentrations of unmetabolized sugars can sometimes lead to off-target effects or osmotic stress.

Key Metabolic Pathway: The Role of this compound 4-Phosphate

This compound 4-phosphate is a critical node in metabolism, linking the pentose phosphate pathway with glycolysis and the synthesis of aromatic compounds. The enzyme transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (e.g., Fructose 6-phosphate) to an aldose acceptor, producing this compound 4-phosphate. Transaldolase then uses this compound 4-phosphate to generate Fructose 6-phosphate and Sedoheptulose 7-phosphate.

Pentose_Phosphate_Pathway F6P Fructose 6-Phosphate S7P Sedoheptulose 7-Phosphate F6P->S7P Transketolase G3P Glyceraldehyde 3-Phosphate G3P->F6P Transaldolase E4P This compound 4-Phosphate Shikimate Shikimate Pathway (Aromatic Amino Acids) E4P->Shikimate X5P Xylulose 5-Phosphate X5P->G3P Transketolase R5P Ribose 5-Phosphate X5P->R5P S7P->E4P Transaldolase

Figure 1. Role of this compound 4-Phosphate in the Pentose Phosphate Pathway.

Proposed Experimental Protocols for Comparative Analysis

To empirically determine the biological functions of L-Erythrose relative to this compound, a series of experiments are necessary. The following protocols are proposed as a framework for investigation.

This experiment aims to determine if cells can utilize either isomer as a carbon source and to assess potential cytotoxicity.

  • Cell Lines: A panel of cell lines, such as HepG2 (liver), HEK293 (kidney), and a cancer cell line (e.g., A549), should be used.

  • Methodology:

    • Culture cells in a base medium deficient in glucose.

    • Supplement the medium with equimolar concentrations of this compound, L-Erythrose, or glucose (as a positive control). A no-sugar condition serves as the negative control.

    • Incubate cells for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or PrestoBlue assay.

    • Quantify ATP levels using a commercial kit (e.g., CellTiter-Glo) as an indicator of metabolic activity.

  • Expected Outcome: It is expected that cells will show significantly higher viability and ATP levels in the presence of this compound compared to L-Erythrose, which is likely to be comparable to the no-sugar control.

This assay will directly measure the ability of transketolase, a key enzyme in the PPP, to recognize and use this compound and L-Erythrose.

  • Enzyme: Purified recombinant human transketolase (TKT).

  • Methodology:

    • Set up a reaction mixture containing the enzyme, its co-factor thiamine pyrophosphate (TPP), and a donor substrate (e.g., hydroxypyruvic acid).

    • Initiate the reaction by adding varying concentrations of the acceptor substrate: this compound or L-Erythrose.

    • Monitor the reaction rate by measuring the oxidation of NADH at 340 nm in a coupled enzymatic reaction.

    • Calculate kinetic parameters (Km and Vmax) for each isomer by fitting the data to the Michaelis-Menten equation.

  • Expected Outcome: this compound is expected to be a substrate with measurable Km and Vmax values. L-Erythrose is expected to show no significant activity, indicating it is not a substrate.

Table 2: Hypothetical Enzyme Kinetic Data

SubstrateKm (mM)Vmax (µmol/min/mg)
This compound Expected: 0.1 - 1.0Expected: 5 - 20
L-Erythrose Not determinableNot determinable

This experiment will trace the metabolic fate of each isomer within the cell.

  • Methodology:

    • Synthesize uniformly labeled ¹³C-D-Erythrose and ¹³C-L-Erythrose.

    • Incubate cells with the labeled sugars for a defined period.

    • Extract intracellular metabolites.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify ¹³C-labeled metabolites.

    • Trace the incorporation of ¹³C into downstream metabolites of the PPP and shikimate pathway (e.g., sedoheptulose-7-phosphate, aromatic amino acids).

  • Expected Outcome: ¹³C from this compound will be detected in various downstream metabolites. In contrast, ¹³C from L-Erythrose is unlikely to be incorporated into the central metabolic network, and it may be found unmetabolized inside the cell or in the medium.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Interpretation EnzymeAssay Enzyme Kinetics Assay (Transketolase) KineticData Determine Km and Vmax EnzymeAssay->KineticData Comparison Compare Metabolic Fate and Bioactivity KineticData->Comparison CellCulture Culture Cells with D- or L-Erythrose Viability Cell Viability Assay (MTT/ATP) CellCulture->Viability Metabolomics 13C Isotope Tracing (LC-MS) CellCulture->Metabolomics Viability->Comparison Metabolomics->Comparison

Figure 2. Proposed workflow for the comparative analysis of D- and L-Erythrose.

Conclusion and Future Directions

The biological functionality of erythrose is strictly dictated by its stereochemistry. This compound, in its phosphorylated form, is a vital intermediate in core metabolic pathways essential for life. In stark contrast, L-Erythrose is biologically obscure and, based on fundamental biochemical principles, is not expected to participate in these pathways due to the high stereospecificity of the enzymes involved.

The proposed experimental protocols provide a clear path for empirically validating these long-held assumptions. Such studies are crucial, particularly in the context of drug development and synthetic biology, where rare sugars and their derivatives are being explored for novel applications. Understanding the metabolic fate—or lack thereof—of L-isomers is essential for assessing their potential as scaffolds, tracers, or therapeutic agents. Future research should focus on executing these comparative studies to fill the existing knowledge gap and definitively characterize the biological (in)activity of L-Erythrose.

Safety Operating Guide

Proper Disposal of D-Erythrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and proper disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedural information for the disposal of D-Erythrose, a naturally occurring tetrose carbohydrate, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. Before handling, it is recommended to wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[1] In case of contact, rinse eyes immediately with plenty of water and wash skin with soap and water.[2][3][4] For accidental spills, absorb the material with an inert substance such as sand or silica gel, and collect it into a suitable, closed container for disposal.[2][3]

Disposal Procedures for this compound

The disposal method for this compound depends on its physical state (solid or liquid).

Solid this compound:

Solid this compound is considered non-hazardous waste.[5][6] As such, it can be disposed of in the general laboratory trash.

Liquid Solutions of this compound:

Aqueous solutions of this compound can be disposed of via the sanitary sewer.[5][7] It is recommended to flush the drain with a copious amount of water during disposal.[4][7] Some institutional guidelines suggest a 100-fold excess of water.[7]

The following table summarizes the recommended disposal methods for this compound.

Form of this compound Disposal Method Key Considerations
Solid General Laboratory TrashEnsure it is properly contained to prevent dust formation.
Liquid Solution Sanitary SewerFlush with a large volume of water.

Experimental Protocols

No complex experimental protocols are required for the disposal of this compound. The procedures outlined above are based on standard chemical waste disposal guidelines for non-hazardous materials.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

D_Erythrose_Disposal_Workflow cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start Start: this compound Waste assess_form Assess Physical Form start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste Liquid this compound Solution assess_form->liquid_waste Liquid dispose_trash Dispose in General Laboratory Trash solid_waste->dispose_trash end End of Disposal Process dispose_trash->end dispose_sewer Dispose in Sanitary Sewer liquid_waste->dispose_sewer flush_water Flush with Copious Amounts of Water dispose_sewer->flush_water flush_water->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Erythrose, a four-carbon aldose sugar utilized in various metabolic and synthetic chemistry research. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its solid form where dust may be generated, specific personal protective equipment is required to prevent contact and inhalation.

PPE / ControlSpecificationRationale
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]Protects eyes from dust particles and potential splashes.
Hand Protection Wear appropriate protective gloves.Prevents direct skin contact.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is recommended.Minimizes the risk of skin contact with the substance.
Respiratory Protection Not required under normal use conditions.[1] If dust may be generated, use a particle filter respirator.[1][2]Protects the respiratory system from inhalation of airborne particles.
Engineering Controls Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]Minimizes the concentration of airborne dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Inspection:

  • Visually inspect the container for any damage or leaks upon receipt.

  • Ensure the container is properly labeled.

  • Verify that the Safety Data Sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed to prevent moisture absorption as this compound is hygroscopic.[1][4]

  • Store away from strong oxidizing agents.[1][2]

3. Handling and Preparation:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Handle in a well-ventilated area to avoid the accumulation of dust.[5]

  • Avoid direct contact with skin and eyes.[2][5]

  • Minimize the creation of dust.[2] If working with a powdered form, careful handling is crucial.

  • For creating solutions, slowly add the solid to the solvent to prevent splashing. This compound is highly soluble in water.[2]

4. Spill and Emergency Procedures:

  • Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid and place it in a suitable container for waste disposal.[3] Clean the area by spreading water on the contaminated surface.[3]

  • Large Spills: Use a shovel to place the material into a convenient waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface.[3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek medical attention.[1][4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air.[1][4]

  • Ingestion: Clean the mouth with water and seek medical attention.[1][4]

5. Disposal:

  • Dispose of waste in accordance with national and local regulations.[6]

  • For uncontaminated this compound, disposal down the drain may be permissible if allowed by local regulations, followed by flushing with a large amount of water. However, it is crucial to confirm this with your institution's environmental health and safety department.[7]

  • Contaminated materials and empty containers should be treated as chemical waste and disposed of through a licensed contractor.

Experimental Workflow for Safe Handling

D_Erythrose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_workspace Ensure Well-Ventilated Workspace emergency_exposure Exposure Response (Eye, Skin, Inhalation) prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Carefully Weigh Solid this compound (Minimize Dust Formation) prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs post_clean Clean Workspace and Equipment handle_dissolve->post_clean post_dispose Dispose of Waste (Follow Institutional Guidelines) post_clean->post_dispose post_remove_ppe Remove and Dispose of/Clean PPE post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.